molecular formula C4H4O4 B3051645 Ethylene oxalate CAS No. 3524-70-7

Ethylene oxalate

货号: B3051645
CAS 编号: 3524-70-7
分子量: 116.07 g/mol
InChI 键: ZNLAHAOCFKBYRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethylene Oxalate (CAS 3524-70-7), also known as 1,4-dioxane-2,3-dione, is a six-membered cyclic diester with the molecular formula C₄H₄O₄ and a molecular weight of 116.07 g/mol . This compound serves as a fundamental monomer in Ring-Opening Polymerization (ROP) for producing high molecular weight poly(this compound) . Its IUPAC Standard InChIKey is ZNLAHAOCFKBYRH-UHFFFAOYSA-N . The primary research value of this compound lies in the synthesis of aliphatic polyoxalates, which are recognized for their high biodegradability and excellent material properties . These polymers are prospective candidates for drug delivery systems, as their rapid degradation enables fast drug release . Furthermore, the oxalate fragments in the polymer chain allow for specific interactions with metal ions, making them suitable for applications in radiopharmacology . The polymerization process is typically catalyzed by compounds such as tin(II) octoate and can be initiated by alcohols like benzyl alcohol to control the polymer's molecular weight . Beyond biomedical applications, polyoxalates are significant in sustainable chemistry. The production of biodegradable plastics from cyclic oxalates like this compound offers a potential pathway for the catalytic fixation of atmospheric carbon dioxide, a major greenhouse gas . The resulting polymers exhibit high crystallinity and can be processed into films and fibers . The thermodynamic properties of this compound are well-characterized, with a triple point at 415 K and an enthalpy of fusion (ΔfusH) of 13.4 kJ/mol . This compound is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,4-dioxane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLAHAOCFKBYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52224-87-0
Details Compound: 1,4-Dioxane-2,3-dione, homopolymer
Record name 1,4-Dioxane-2,3-dione, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00188731
Record name Ethylene oxalate
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Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-70-7
Record name Ethylene oxalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131461
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene oxalate
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Foundational & Exploratory

An In-depth Technical Guide to Ethylene Oxalate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxalate (B1200264), systematically named 1,4-dioxane-2,3-dione, is a cyclic diester with the chemical formula C₄H₄O₄.[1][2][3] This compound serves as a critical monomer in the synthesis of poly(ethylene oxalate) (PEOx), a biodegradable polymer with significant potential in biomedical applications, particularly in drug delivery systems.[2][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound and its polymeric counterpart, with a focus on its relevance to the scientific and drug development community.

Chemical Structure and Identification

This compound is a six-membered heterocyclic compound containing two ester linkages. Its structure is foundational to its reactivity, particularly its ability to undergo ring-opening polymerization.

Key Identifiers:

  • IUPAC Name: 1,4-dioxane-2,3-dione[2][7]

  • CAS Number: 3524-70-7[1][2][3][8]

  • Molecular Formula: C₄H₄O₄[1][2][7][8]

  • Molecular Weight: 116.07 g/mol [1][2][7][8]

Physicochemical and Thermodynamic Properties

Understanding the properties of this compound is crucial for its handling, synthesis, and polymerization. While some data is available, further experimental validation for certain properties is still needed.

PropertyValueReference
Molecular Weight116.07 g/mol [1][2][7][8]
Triple Point415 K[2][9]
Enthalpy of Fusion (ΔfusH)13.4 kJ/mol[2][9]
Decomposition Temperature>150°C

Experimental Protocols

Synthesis of this compound (1,4-dioxane-2,3-dione)

A common method for the synthesis of the this compound monomer involves the depolymerization of a low molecular weight polyethylene (B3416737) oxalate prepolymer.[6]

Protocol:

  • Prepolymer Synthesis: A waxy prepolymer of polythis compound is first synthesized through the condensation of diethyl oxalate with ethylene glycol, using sodium as a catalyst.[6]

  • Depolymerization: The prepolymer is then heated to 175-190°C under reduced pressure.[6] This thermal treatment leads to the depolymerization of the oligomer, yielding the cyclic this compound monomer.[6]

  • Purification: The monomer is collected as a distillate.

Synthesis of Poly(this compound) (PEOx) via Ring-Opening Polymerization

High molecular weight PEOx can be synthesized from the this compound monomer through ring-opening polymerization (ROP).

Protocol:

  • Monomer and Catalyst: Purified cyclic this compound is placed in a reaction vessel under a nitrogen atmosphere.[10]

  • Heating: The monomer is heated to a temperature between 165°C and 210°C.[6][10]

  • Catalyst Addition: A catalyst, such as antimony trifluoride or stannic chloride, is added to the molten monomer.[6][10]

  • Polymerization: The reaction is allowed to proceed for a set period (e.g., 15-30 minutes) to form a viscous, clear, and colorless polymer melt.[10]

  • Isolation: The resulting PEOx can be drawn into fibers from the melt.[10]

Experimental Workflow for PEOx Synthesis:

PEOx_Synthesis cluster_monomer_synthesis This compound Monomer Synthesis cluster_rop Ring-Opening Polymerization diethyl_oxalate Diethyl Oxalate prepolymer PEOx Prepolymer diethyl_oxalate->prepolymer Condensation (Sodium catalyst) ethylene_glycol Ethylene Glycol ethylene_glycol->prepolymer monomer This compound (Monomer) prepolymer->monomer Depolymerization (175-190°C, vacuum) monomer_input This compound (Monomer) peox Poly(this compound) (PEOx) monomer_input->peox Heating (165-210°C, N2) catalyst Catalyst (e.g., SbF3, SnCl4) catalyst->peox

Synthesis of PEOx from diethyl oxalate and ethylene glycol.

Applications in Drug Development

The primary application of this compound in the pharmaceutical and biomedical fields is as a monomer for the synthesis of PEOx, a biodegradable polymer with great promise for drug delivery systems.[2][4][5]

Poly(this compound) in Drug Delivery

Polyoxalates, including PEOx, are attractive for drug delivery due to their biodegradability and biocompatibility.[1][2][3][4][5] They can be formulated into microparticles and nanoparticles to encapsulate and control the release of therapeutic agents.[1][2][5][7][8][11]

Key Features:

  • Biodegradability: Polyoxalates undergo hydrolytic degradation into non-toxic, low-molecular-weight compounds that can be easily cleared from the body.[2][3]

  • Controlled Release: The degradation rate of the polymer can be tailored, allowing for controlled and sustained release of the encapsulated drug.[4]

  • Biocompatibility: Studies have shown that polyoxalate nanoparticles exhibit minimal cytotoxicity.[2][3]

Logical Relationship for PEOx-based Drug Delivery:

Drug_Delivery_Logic EthyleneOxalate This compound (Monomer) PEOx Poly(this compound) (Biodegradable Polymer) EthyleneOxalate->PEOx Polymerization Formulation Nanoparticle / Microparticle Formulation PEOx->Formulation Drug Therapeutic Agent Drug->Formulation Encapsulation ControlledRelease Controlled Drug Release Formulation->ControlledRelease In vivo Degradation Hydrolytic Degradation Formulation->Degradation In vivo TherapeuticEffect Therapeutic Effect ControlledRelease->TherapeuticEffect Excretion Excretion of Non-toxic Byproducts Degradation->Excretion

PEOx in drug delivery systems.

Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct interaction of the this compound monomer with specific biological signaling pathways. The toxicological effects of ethylene glycol, a precursor, are linked to its metabolite, oxalic acid, which can lead to the formation of calcium oxalate crystals and subsequent renal toxicity.[12][13] However, the direct signaling effects of the cyclic this compound monomer are not well-characterized. Research in this area is ongoing, and future studies may elucidate specific molecular targets and pathways.

Conclusion

This compound is a valuable monomer for the synthesis of the biodegradable polymer poly(this compound). While detailed data on the monomer itself is somewhat limited, the resulting polymer shows significant promise for advanced drug delivery applications due to its favorable biocompatibility and degradation profile. Further research into the synthesis, properties, and biological interactions of the this compound monomer will be crucial for fully realizing its potential in the development of novel therapeutics and biomedical materials.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethylene Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione) is a cyclic diester of oxalic acid and ethylene glycol. It serves as a key monomer in the synthesis of poly(ethylene oxalate), a biodegradable polymer with significant potential in various applications, including as a component in drug delivery systems and environmentally friendly plastics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visual representations of key processes.

Core Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₄H₄O₄PubChem[1]
Molecular Weight 116.07 g/mol PubChem[1]
CAS Registry Number 3524-70-7NIST[2]
Melting Point 148-151 °C (purified)Patent Data[3]
Decomposition Temperature >150 °CVulcanchem[4]
Enthalpy of Formation (ΔfH° solid) -697.0 ± 1.2 kJ/molNIST, Calorimetry[2]
Heat Capacity (Cp, solid) at 298 K 141.9 J/(mol·K)NIST, Calorimetry[2]
Entropy (S° solid) 158.4 J/(mol·K)NIST, Calculated[2]

Spectral Data

While dedicated, high-resolution spectra for pure this compound monomer are not widely published, data from related oligomers and theoretical knowledge allow for the prediction of its key spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of oligo(this compound) in DMSO-d₆ shows a characteristic singlet for the four equivalent methylene (B1212753) protons of the this compound ring at approximately δ 4.55 ppm .[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on the structure and data for similar oxalate compounds, two distinct signals are expected. The carbonyl carbons (C=O) are predicted to have a chemical shift in the range of δ 155-175 ppm . The methylene carbons (-CH₂-) are expected in the range of δ 60-70 ppm .

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically found in the region of 1750-1780 cm⁻¹ . Another significant peak would be the C-O stretching vibration, expected around 1100-1250 cm⁻¹ .

  • Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 116. The fragmentation pattern would likely involve the loss of CO₂ (m/z = 44) and ethylene (m/z = 28), leading to significant fragments at m/z = 72 and m/z = 88.

Solubility

  • Recrystallization Solvents: this compound can be recrystallized from a mixture of acetone (B3395972) and ether, indicating moderate solubility in acetone and lower solubility in diethyl ether at room temperature.[3]

  • General Solubility: As a polar molecule, it is expected to be soluble in polar organic solvents like DMSO and DMF, and less soluble in nonpolar solvents such as hexanes.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound monomer.

Synthesis of this compound Monomer via Oligomer Depolymerization

The primary method for obtaining high-purity this compound monomer is through the thermal depolymerization of a low-molecular-weight poly(this compound) oligomer under reduced pressure.

1. Preparation of Poly(this compound) Oligomer:

  • An oligo(this compound) precursor is synthesized through the condensation of diethyl oxalate and ethylene glycol.
  • In a typical procedure, diethyl oxalate and a molar excess of ethylene glycol are reacted in the presence of a catalyst, such as sodium, at elevated temperatures.[3]
  • The reaction mixture is heated to facilitate the transesterification reaction and the removal of ethanol (B145695) as a byproduct, resulting in a waxy prepolymer.

2. Depolymerization of the Oligomer:

  • The waxy oligomer is placed in a distillation apparatus suitable for vacuum distillation.
  • The apparatus is heated to 175-216 °C under reduced pressure (e.g., 0.03 to 0.4 mm Hg).[3]
  • Under these conditions, the oligomer undergoes depolymerization, and the cyclic this compound monomer sublimes and is collected in a cooled receiver.

Purification of this compound

Purification of the crude this compound monomer is crucial for subsequent polymerization reactions and is typically achieved through sublimation and/or recrystallization.

1. Sublimation:

  • The crude monomer is placed in a sublimation apparatus.
  • The apparatus is heated to 190-210 °C under a vacuum (1-2 mm Hg).[3]
  • The purified this compound sublimes and deposits on a cold finger or a cooled surface as a pure white solid.

2. Recrystallization:

  • The sublimed monomer can be further purified by recrystallization.
  • A suitable solvent system, such as a mixture of acetone and diethyl ether, is used.[3]
  • The monomer is dissolved in a minimal amount of hot acetone, and then ether is added until the solution becomes slightly turbid.
  • Upon cooling, pure needle-like crystals of this compound will form.

Mandatory Visualizations

Synthesis and Purification Workflow for this compound

Synthesis_and_Purification_of_Ethylene_Oxalate cluster_synthesis Oligomer Synthesis cluster_depolymerization Depolymerization cluster_purification Purification Diethyl_Oxalate Diethyl Oxalate Reaction_Vessel Reaction Vessel Diethyl_Oxalate->Reaction_Vessel Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reaction_Vessel Catalyst Catalyst (e.g., Na) Catalyst->Reaction_Vessel Oligomer Waxy Oligomer Reaction_Vessel->Oligomer Heat, remove ethanol Depolymerization_Apparatus Vacuum Distillation Oligomer->Depolymerization_Apparatus Crude_Monomer Crude this compound Depolymerization_Apparatus->Crude_Monomer 175-216 °C, Vacuum Sublimation Sublimation Crude_Monomer->Sublimation 190-210 °C, Vacuum Recrystallization Recrystallization Sublimation->Recrystallization (Optional) Purified_Monomer Pure this compound Sublimation->Purified_Monomer Recrystallization->Purified_Monomer

Caption: Workflow for the synthesis and purification of this compound monomer.

Thermal Decomposition Pathway of this compound

Thermal_Decomposition_of_Ethylene_Oxalate cluster_products Possible Decomposition Products Ethylene_Oxalate This compound (C₄H₄O₄) Decomposition_Products Decomposition Products Ethylene_Oxalate->Decomposition_Products > 150 °C Polymerization Poly(this compound) Ethylene_Oxalate->Polymerization Heat (can compete with decomposition) CO2 Carbon Dioxide (CO₂) Decomposition_Products->CO2 Ethylene Ethylene (C₂H₄) Decomposition_Products->Ethylene Other_Fragments Other Fragments Decomposition_Products->Other_Fragments

Caption: Logical relationship of this compound thermal decomposition.

References

Ethylene Oxalate (CAS No. 3524-70-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of 1,4-Dioxane-2,3-dione

This technical guide provides a comprehensive overview of ethylene (B1197577) oxalate (B1200264) (CAS No. 3524-70-7), also known as 1,4-dioxane-2,3-dione. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role in polymer science and its indirect relevance to biological signaling pathways.

Chemical and Physical Properties

Ethylene oxalate is a cyclic ester with the molecular formula C₄H₄O₄ and a molecular weight of 116.07 g/mol .[1] It is a solid at room temperature and its properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₄H₄O₄[1]
Molecular Weight116.07 g/mol [1]
Density1.423 g/cm³[2]
Boiling Point283.3 °C at 760 mmHg[2]
Flash Point128.6 °C
IUPAC Name1,4-Dioxane-2,3-dione[2][3]
SynonymsThis compound[1][4]
Thermodynamic Properties
PropertyValueMethodReference
Enthalpy of Formation (ΔfH° solid)-697.0 ± 1.2 kJ/molCalorimetry[5]
Heat Capacity (Cp, solid)141.9 J/(mol·K) at 298 KCalorimetry[5]
Entropy (S° solid)158.4 J/(mol·K)Calculated[5]
Enthalpy of Combustion (ΔcH°solid)-1448.50 ± 1.20 kJ/molNIST[6]
Gibbs Free Energy of Formation (ΔfG°)-402.46 kJ/molJoback[6]
Enthalpy of Fusion (ΔfusH°)11.86 kJ/molJoback[6]

Synthesis and Polymerization

The synthesis of high-purity this compound is crucial for its application in polymer chemistry, primarily as a monomer for the production of poly(this compound) (PEOx).

Synthesis of this compound

A common method for synthesizing this compound involves the depolymerization of an this compound oligomer. The general steps are as follows:

  • Oligomerization: An this compound oligomer is first prepared. One route involves the reaction of ethylene glycol with diethyl oxalate.

  • Purification of Oligomer: The resulting oligomer is washed with an organic solvent to remove impurities.

  • Depolymerization and Sublimation: The purified oligomer is heated under reduced pressure. This causes depolymerization, and the this compound monomer sublimes.

  • Recrystallization: The sublimed monomer is then recrystallized from an organic solvent to yield high-purity this compound.

Ring-Opening Polymerization of this compound

This compound can undergo ring-opening polymerization to form poly(this compound), a biodegradable polyester. This process is typically carried out by heating the monomer in an inert atmosphere with a suitable catalyst.

Experimental Protocols

Synthesis of Poly(ethylene succinate-co-ethylene oxalate)

This protocol describes the synthesis of a copolymer incorporating this compound, which is relevant for studying its impact on polymer properties.

Materials:

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, add ethylene glycol (10.6 g, 0.171 mol) and succinic acid (15 g, 0.127 mol).

  • Add oxalic acid (3.20 g).

  • Add the catalysts: zinc acetate (0.045 g) and antimony trioxide (0.015 g).

  • Add triphenyl phosphate (0.03 g) as an antioxidant.

  • Allow the mixture to stand for one week at room temperature.

  • Heat the mixture to 180 °C under a nitrogen flow of 20 mL/min.

  • Continue the polycondensation until no more water is produced (approximately 3 hours).

  • Increase the temperature to 220-230 °C and reduce the pressure to 100 Pa.

  • Continue the reaction for 4-6 hours until the stirring speed slows significantly.

  • Cool the system to room temperature to obtain the copolymer.

Isothermal Melt Crystallization of Poly(ethylene succinate-co-ethylene oxalate)

This protocol details the methodology for studying the crystallization behavior of polymers containing this compound.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small sample (4-5 mg) of the polymer in a DSC pan.

  • Heat the sample to 130 °C at a rate of 60 °C/min under a nitrogen atmosphere to erase any previous thermal history.

  • Hold the sample at 130 °C for 3 minutes.

  • Cool the sample to the desired crystallization temperature (Tc) at a rate of 60 °C/min.

  • Hold the sample at the Tc for a sufficient time to ensure complete crystallization, while recording the heat flow.

  • The data collected can be used to analyze the kinetics of isothermal crystallization.

Biological Significance and Signaling Pathways

While there is limited direct research on the pharmacological effects of this compound itself, the oxalate moiety is of significant interest in the context of renal pathophysiology. Oxalate is a key component of the most common type of kidney stones. Recent studies have elucidated a signaling pathway through which oxalate can induce cellular changes in renal cells.

Oxalate-Induced Activation of the JAK/STAT Signaling Pathway

Research has shown that oxalate can induce ossification of renal tubular epithelial cells by activating the JAK2/STAT3 signaling pathway.[4] This contributes to the formation of kidney stones. Inhibition of JAK2 has been shown to reverse this process.[4]

The proposed mechanism is as follows:

  • Increased oxalate levels in renal tubular epithelial cells lead to the activation of Janus kinase 2 (JAK2).

  • Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).

  • Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus.

  • In the nucleus, p-STAT3 acts as a transcription factor, upregulating the expression of osteogenic genes.

  • This leads to the ossification of the renal cells, a key step in kidney stone formation.

Oxalate_JAK_STAT_Pathway

Experimental Workflow for Studying Oxalate-Induced Signaling

The following workflow can be used to investigate the effects of oxalate on cellular signaling pathways in renal cells.

Experimental_Workflow

Applications and Future Directions

Polymer Science

The primary application of this compound is as a monomer for the synthesis of poly(this compound) (PEOx), a biodegradable polyester. PEOx is of interest for applications where environmental degradation is desirable. The inclusion of this compound units in other polyesters, such as polyethylene (B3416737) succinate, can modify their crystallization behavior and, consequently, their physical properties.

Drug Development

While direct applications of this compound in drug development are not well-documented, its broader chemical class, 1,4-dioxanes, has been explored for therapeutic potential. Derivatives of 1,4-dioxane (B91453) have shown promise as anticancer and antimicrobial agents. The study of oxalate-induced signaling pathways also opens up possibilities for therapeutic intervention in kidney stone disease, for example, through the development of specific JAK2 inhibitors. Furthermore, oxalate esters like diethyl oxalate are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

This compound (CAS No. 3524-70-7) is a valuable compound for researchers in polymer chemistry due to its role as a monomer for biodegradable polyesters. While its direct pharmacological applications are yet to be fully explored, its structural component, oxalate, is deeply involved in the pathophysiology of kidney stone disease through the activation of the JAK/STAT signaling pathway. This provides an important avenue for future research into the biological effects of oxalate-containing compounds and the development of targeted therapies. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the properties and applications of this compound.

References

thermodynamic data for ethylene oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Data of Ethylene (B1197577) Oxalate (B1200264)

Introduction

Ethylene oxalate (C₄H₄O₄), a cyclic ester, serves as a significant monomer in the synthesis of biodegradable polymers and other organic compounds.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability and performance of resulting materials. This technical guide provides a comprehensive overview of the core , detailed experimental methodologies for its determination, and visualizations of relevant chemical processes. The information is curated for researchers, scientists, and professionals involved in drug development and polymer science.

Physicochemical Properties

  • Molecular Formula: C₄H₄O₄[2]

  • Molecular Weight: 116.07 g/mol [2]

  • CAS Registry Number: 3524-70-7[3]

  • Appearance: Crystalline solid[2]

Core Thermodynamic Data

The thermodynamic properties of this compound in the solid phase have been experimentally determined and are crucial for understanding its behavior under various conditions. The data presented below has been compiled from the NIST Chemistry WebBook and other sources.[2][3]

Enthalpy, Entropy, and Heat Capacity

The following table summarizes the key thermodynamic parameters for solid this compound at standard conditions (298.15 K and 1 bar).

PropertySymbolValueMethod
Standard Molar Enthalpy of Formation (solid)ΔfH°solid-697.0 ± 1.2 kJ/molCombustion Calorimetry
Standard Molar Enthalpy of Combustion (solid)ΔcH°solid-1448.5 ± 1.2 kJ/molCombustion Calorimetry
Standard Molar Entropy (solid)S°solid158.4 J/(mol·K)Adiabatic Calorimetry
Molar Heat Capacity (solid)Cp,solid141.9 J/(mol·K)Adiabatic Calorimetry

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[3]

Phase Change Data

The enthalpy and entropy of fusion are critical for processes involving the melting of this compound.

PropertySymbolValue
Triple Point TemperatureTtriple415. K
Enthalpy of FusionΔfusH19.3 kJ/mol
Entropy of FusionΔfusS46.5 J/(mol·K)

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[4]

Calculated Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) indicates the spontaneity of the formation of a compound from its constituent elements in their standard states. While not directly reported in the cited experimental data, it can be calculated using the fundamental thermodynamic relationship:

ΔfG° = ΔfH° - TΔS°reaction

To calculate ΔS°reaction for the formation of this compound (4C(s) + 2H₂(g) + 2O₂(g) → C₄H₄O₄(s)), the standard entropies of the elements are required.

Experimental Protocols

The thermodynamic data presented in this guide were primarily obtained through calorimetric methods.[2][3]

Combustion Calorimetry (for ΔfH° and ΔcH°)

Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance.

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), and the mass of the sample. The enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

Adiabatic Calorimetry (for Cp and S°)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data is then used to calculate the standard entropy.

  • Calorimeter Setup: The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. An "adiabatic shield" is maintained at the same temperature as the calorimeter vessel itself, minimizing heat loss.

  • Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.

  • Measurement: The input energy (Q) and the resulting temperature change (ΔT) are precisely measured.

  • Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the formula Cp = Q/ΔT.

  • Entropy Calculation: Measurements are typically made over a wide temperature range, often from near absolute zero up to the desired temperature (e.g., 330 K).[3] The standard molar entropy (S°) at a given temperature (T) is then calculated by integrating the heat capacity data from 0 K to T, using the third law of thermodynamics as a basis: S°(T) = ∫0T (Cp(T')/T') dT'

Visualizations

Synthesis of this compound

This compound is typically synthesized via the dehydration reaction between ethylene glycol and oxalic acid, often catalyzed by a strong acid like concentrated sulfuric acid.[1]

G Synthesis of this compound cluster_reactants Reactants cluster_products Products Ethylene_Glycol Ethylene Glycol (HO-CH₂-CH₂-OH) Reaction Esterification Reaction (Dehydration) Ethylene_Glycol->Reaction Oxalic_Acid Oxalic Acid (HOOC-COOH) Oxalic_Acid->Reaction Ethylene_Oxalate This compound (C₄H₄O₄) Water Water (H₂O) Reaction->Ethylene_Oxalate Reaction->Water Catalyst Conc. H₂SO₄ (Dehydrating Agent) Catalyst->Reaction G Core Thermodynamic Relationships H Enthalpy (ΔH) Heat released or absorbed G Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS H->G S Entropy (ΔS) Change in disorder S->G T Temperature (T) Absolute temperature in Kelvin T->G Spontaneity Reaction Spontaneity (ΔG < 0: Spontaneous) (ΔG > 0: Non-spontaneous) G->Spontaneity Determines G General Thermal Decomposition Pathway start This compound (solid) heat Heat (>150°C) start->heat products Decomposition Products (e.g., CO, CO₂, polymer residue) heat->products

References

Unveiling the Molecular Architecture of Ethylene Oxalate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione) is a cyclic ester of significant interest in polymer chemistry and as a building block in organic synthesis. A thorough understanding of its molecular structure is paramount for its effective application and for the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive analysis of the spectral data of ethylene oxalate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing analytical workflows, this document serves as an essential resource for professionals engaged in the study and utilization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its symmetric structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single resonance, indicating that all four protons are chemically equivalent due to the molecule's symmetry.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.55Singlet4HMethylene (B1212753) protons (-CH₂-)

Note: The chemical shift is referenced from a study on oligo(this compound) and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Due to the lack of readily available experimental ¹³C NMR data for this compound, a predicted spectrum is presented below. The prediction is based on computational algorithms that analyze the chemical environment of each carbon atom. The symmetrical nature of this compound results in two distinct signals: one for the methylene carbons and one for the carbonyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~65-75Methylene carbons (-CH₂-)
~155-165Carbonyl carbons (C=O)

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and ether linkages. As with the ¹³C NMR data, a predicted IR spectrum is used for this analysis.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1750-1800StrongC=O stretch (ester carbonyl)
~1100-1200StrongC-O-C stretch (ether linkage)
~2900-3000MediumC-H stretch (methylene)
~1400-1450MediumC-H bend (methylene)

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Due to the absence of a published mass spectrum for this compound, data for its structural isomer, 1,4-dioxane-2,6-dione (C₄H₄O₄, MW: 116.07 g/mol ), is presented as an analogue to infer potential fragmentation pathways. Electron ionization (EI) is a common technique used for such analysis.

Table 4: Mass Spectrometry Data for an this compound Analogue (1,4-dioxane-2,6-dione)

m/zRelative Intensity (%)Possible Fragment
116~10[M]⁺ (Molecular Ion)
88~5[M - CO]⁺
72~100 (Base Peak)[M - CO₂]⁺ or [C₃H₄O₂]⁺
44~40[CO₂]⁺
28~30[C₂H₄]⁺ or [CO]⁺

The fragmentation of this compound would be expected to proceed through similar losses of carbon monoxide (CO) and carbon dioxide (CO₂), as well as cleavage of the ethylene bridge.

IV. Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 10-20 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Set up a proton-decoupled ¹³C experiment.

    • Define the spectral width, acquisition time, and relaxation delay. Due to the longer relaxation times of quaternary carbons, a longer delay may be necessary for quantitative analysis.

    • Acquire the data over a sufficient number of scans.

    • Process the spectrum similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a defined wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Process the spectrum by performing a baseline correction if necessary.

    • Identify and label the major absorption peaks.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample with sufficient volatility, a direct insertion probe can be used.

    • Place a small amount of this compound in a capillary tube and insert it into the probe.

    • Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

V. Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectral analysis process for this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation EthyleneOxalate This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) EthyleneOxalate->NMR IR IR Spectroscopy (ATR-FTIR) EthyleneOxalate->IR MS Mass Spectrometry (EI) EthyleneOxalate->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the spectral analysis of this compound.

Structure_Elucidation_Logic cluster_data_input Spectral Data Inputs cluster_interpretation_steps Interpretation & Inference cluster_final_structure Confirmed Structure H_NMR ¹H NMR: Single peak at ~4.55 ppm Symmetry Symmetry confirmed by single ¹H and two ¹³C signals H_NMR->Symmetry C_NMR ¹³C NMR: Two peaks (~65-75 & ~155-165 ppm) C_NMR->Symmetry IR IR: Strong C=O (~1750-1800 cm⁻¹) Strong C-O-C (~1100-1200 cm⁻¹) Functional_Groups Ester (C=O) and ether (C-O-C) functional groups identified by IR IR->Functional_Groups MS MS: [M]⁺ at m/z 116 Fragments suggest loss of CO, CO₂ Molecular_Formula Molecular weight confirmed by MS MS->Molecular_Formula Connectivity Combined data suggests a cyclic structure with two ester and one ether linkage Symmetry->Connectivity Functional_Groups->Connectivity Molecular_Formula->Connectivity Final_Structure This compound (1,4-dioxane-2,3-dione) Connectivity->Final_Structure

Caption: Logical relationships in the structure elucidation of this compound.

The Genesis of a Biodegradable Polymer: A Technical Guide to the Discovery and History of Poly(ethylene oxalate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene oxalate) (PEO), a seemingly simple aliphatic polyester, holds a significant place in the history of polymer science. Its journey from an early academic curiosity to a material of interest for modern applications in biodegradable plastics and drug delivery is a compelling narrative of scientific discovery, synthetic innovation, and the evolving understanding of polymer structure-property relationships. This in-depth technical guide delves into the core of PEO's discovery and history, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, and degradation, underpinned by detailed experimental protocols and quantitative data.

A Historical Odyssey: The Discovery and Evolution of Poly(this compound)

The story of poly(this compound) begins in the nascent era of polymer chemistry, with the pioneering work of Wallace H. Carothers. In his seminal 1930 paper in the Journal of the American Chemical Society, Carothers and his colleagues reported the synthesis of a high-molecular-weight fraction of poly(this compound) by heating ethylene (B1197577) glycol and diethyl oxalate (B1200264).[1] This early work established the fundamental chemistry of polyesterification for this monomer combination and noted the polymer's high melting point. However, the resulting material was described as a "white dusty powder," and its practical utility was not immediately apparent.[2] A key observation from this early research was that heating the polymer in a vacuum led to its depolymerization, forming the cyclic monomer this compound (1,4-dioxane-2,3-dione).[1]

A significant leap forward came in the 1960s with the work of W. K. Cline and his colleagues. Their 1965 patent detailed a method to produce poly(this compound) with film- and fiber-forming properties, a crucial step towards practical applications.[2] This was achieved through the ring-opening polymerization (ROP) of the cyclic this compound monomer at elevated temperatures in the presence of catalysts like antimony trifluoride or stannic chloride.[1][2] This innovation marked a shift from condensation polymerization to a more controlled polymerization method for achieving higher molecular weights and improved mechanical properties.

Subsequent research in the 1970s and 1980s further refined the synthesis and understanding of PEO. A. Alksnis and his team reported a two-step process involving the initial preparation of an oligo(this compound) followed by transesterification under vacuum in the presence of a tin(II) chloride catalyst.[1] However, the resulting polymer still had a relatively low molecular weight.[1] In 1984, G. E. Zaikov and his collaborators investigated the polymerization of this compound and reported on the properties of the resulting fibers.[1]

More recent research has focused on optimizing the synthesis of high-performance PEO for applications such as marine-degradable plastics. A 2023 study detailed the kilogram-scale preparation of PEO, emphasizing the importance of precise control over reaction conditions to minimize side reactions and enhance the polymer's properties.

Historical_Development_of_PEO cluster_1930 1930s: Early Discovery cluster_1960 1960s: A Leap Forward cluster_1970_1980 1970s-1980s: Further Refinements cluster_2020s 2020s: Modern Applications node_1930 W. H. Carothers et al. Synthesize PEO via condensation polymerization. Characterized as a 'white dusty powder'. node_1965 W. K. Cline et al. Develop film- and fiber-forming PEO via ring-opening polymerization (ROP) of cyclic this compound. node_1930->node_1965 Shift to ROP for higher molecular weight node_1977 A. Alksnis et al. Investigate a two-step synthesis involving oligomerization and transesterification. node_1965->node_1977 Exploration of alternative synthetic routes node_1984 G. E. Zaikov et al. Study the polymerization of this compound and properties of PEO fibers. node_1965->node_1984 Focus on fiber properties node_2023 Kilogram-scale synthesis of high-performance PEO for marine-degradable plastics. node_1984->node_2023 Optimization for specific applications

Synthesis of Poly(this compound): From Monomer to Polymer

The synthesis of high-quality poly(this compound) is a multi-step process that begins with the preparation of the cyclic monomer, this compound. The purity of this monomer is paramount to achieving a high molecular weight polymer with desirable properties.

Synthesis of Cyclic this compound Monomer

The preparation of the cyclic monomer, 1,4-dioxane-2,3-dione, typically involves a two-step process: the synthesis of a prepolymer or oligomer, followed by its depolymerization.

Monomer_Synthesis_Workflow cluster_prepolymer Step 1: Prepolymer Synthesis cluster_depolymerization Step 2: Depolymerization & Purification start Reactants: Diethyl Oxalate & Ethylene Glycol reaction Condensation Reaction (Heating) start->reaction catalyst Catalyst: Sodium catalyst->reaction prepolymer Waxy Prepolymer/ Oligo(this compound) reaction->prepolymer depolymerize Depolymerization (Heating under vacuum) sublimation Sublimation (Purification) recrystallization Recrystallization (Further Purification) monomer Purified Cyclic This compound Monomer

Ring-Opening Polymerization of this compound

The polymerization of the purified cyclic this compound monomer is typically carried out via ring-opening polymerization (ROP) at elevated temperatures in an inert atmosphere. The choice of catalyst and reaction conditions significantly influences the molecular weight and properties of the final polymer.

ROP_Workflow monomer Purified Cyclic This compound Monomer polymerization Ring-Opening Polymerization (Heating in inert atmosphere) monomer->polymerization catalyst Catalyst: (e.g., Antimony Trifluoride, Stannic Chloride) catalyst->polymerization polymer Poly(this compound) polymerization->polymer characterization Characterization (GPC, DSC, TGA, etc.) polymer->characterization

Experimental Protocols

This section provides detailed methodologies for key historical experiments in the development of poly(this compound).

Carothers' Synthesis of Poly(this compound) (1930)
  • Procedure: A mixture of ethylene glycol and diethyl oxalate was heated to facilitate an ester interchange reaction. The resulting product was then subjected to fractional crystallization to isolate the higher molecular weight poly(this compound) fraction.[2]

Cline's Preparation of Cyclic this compound and ROP (1965)
  • Preparation of Cyclic this compound:

    • A waxy prepolymer was synthesized by the condensation of diethyl oxalate with two moles of ethylene glycol using sodium as a catalyst.

    • 18.9 g of this prepolymer was charged into a depolymerization apparatus.

    • The depolymerization was conducted at a bath temperature of 191-216 °C under a reduced pressure of 0.03 to 0.4 mm of Hg.

    • The reaction was completed in approximately six hours, yielding cyclic this compound with a melting point of 144-148 °C.

    • The monomer was further purified by sublimation.[2]

  • Ring-Opening Polymerization:

    • 5.0 g of purified cyclic this compound was placed in a test tube equipped with a side arm and a capillary tube for nitrogen inlet.

    • The tube was placed in a wax bath at 165 °C to melt the monomer.

    • 0.0015 g of antimony trifluoride was added as a catalyst.

    • The mixture was heated at 180-184 °C for 30 minutes while bubbling nitrogen through the melt.

    • The resulting viscous, clear, and colorless polymer had a melting point of 177-179 °C and could be drawn into tough fibers.[2]

Physicochemical Properties of Poly(this compound)

The properties of poly(this compound) are highly dependent on its molecular weight, which in turn is influenced by the purity of the monomer and the polymerization conditions.

Molecular Weight and Viscosity

The molecular weight of PEO is a critical parameter determining its processability and mechanical performance. Historically, due to its insolubility in common solvents, determining the molecular weight of early PEO samples was challenging.[2] Modern techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC) are now employed, often using specialized solvents due to PEO's limited solubility. Solution and melt viscosity are also important indicators of molecular weight and processability.

Table 1: Viscosity and Molecular Weight Data for Poly(this compound)

PropertyValueMeasurement ConditionsSource
Solution Viscosity (ηinh)≥ 0.25 dl/g30°C, 0.40 g/dl in m-chlorophenol/1,2,4-trichlorobenzene (4:1 by weight)[1]
Melt Viscosity (η*)≥ 30 Pa·s190°C, shear rate of 1000/sec[1]
Thermal Properties

Poly(this compound) is known for its relatively high melting point compared to other aliphatic polyesters, which imparts good heat resistance. Its thermal properties can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 2: Thermal Properties of Poly(this compound)

PropertyValueMeasurement ConditionsSource
Melting Point (Tm) (Carothers)153 °C (high-molecular weight fraction)Not specified[1]
Melting Point (Tm) (Cline)177-179 °CNot specified[2]
Melting Point (Tm) (Modern High MW)≥ 130 °CDSC, 10°C/min heating rate[1]
Melt Enthalpy (ΔHm)≥ 20 J/gDSC, 10°C/min heating rate[1]
Melt Crystallization Enthalpy (ΔHmc)≥ 20 J/gDSC, 10°C/min cooling rate[1]
Average Rate of Weight Loss (TGA)≤ 0.5 wt. %/minAt Tm + 10°C for 30 min in inert atmosphere[1]
Physical and Mechanical Properties

High molecular weight poly(this compound) can be processed into films and fibers with good mechanical properties.

Table 3: Physical and Mechanical Properties of Poly(this compound)

PropertyValueSample TypeSource
Density (amorphous state)≥ 1.48 g/cm³Not specified[1]
Density (crystallized fibers, Zaikov)1.475 g/cm³ (crystallinity: 73%)Fiber[1]
Density (crystallized product, Alksnis)≤ 1.45 g/cm³Not specified[1]

Degradation of Poly(this compound)

A key feature of poly(this compound) is its biodegradability, stemming from the presence of hydrolytically susceptible ester linkages in its backbone.

Hydrolytic Degradation

The ester bonds in the PEO chain are prone to hydrolysis, breaking down the polymer into smaller, water-soluble oligomers and ultimately to its constituent monomers, ethylene glycol and oxalic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the crystallinity of the polymer. The close proximity of the two carbonyl groups in the oxalate unit is believed to enhance the susceptibility of the ester linkages to hydrolysis.

Conclusion

The journey of poly(this compound) from its initial synthesis by Carothers to its current status as a promising biodegradable material is a testament to the continuous evolution of polymer science. Early challenges in achieving high molecular weights and processability have been overcome through advancements in synthetic methodologies, particularly the development of ring-opening polymerization of a highly purified cyclic monomer. The detailed historical context, experimental protocols, and quantitative data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the potential of this versatile polymer in various applications, from sustainable packaging to advanced drug delivery systems. Further research into tailoring its degradation kinetics and enhancing its mechanical properties will undoubtedly unlock new and exciting opportunities for poly(this compound) in the future.

References

Theoretical Stability of Ethylene Oxalate: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione), a cyclic diester of significant interest in polymer chemistry and as a potential building block in organic synthesis. Due to a scarcity of direct theoretical studies on this specific molecule, this document synthesizes information from computational and experimental studies on analogous compounds, including ethylene carbonate, dimethyl oxalate, and other cyclic esters, to provide a robust framework for understanding its stability and decomposition pathways.

Core Concepts of Ethylene Oxalate Stability

This compound's stability is primarily dictated by the inherent strain of its six-membered ring structure, which contains two ester linkages. Its decomposition can be triggered by thermal, hydrolytic, or oxidative stress. Theoretical studies on analogous compounds suggest that the molecule possesses several low-energy pathways for degradation, making it a reactive species under certain conditions.

Thermal Stability

The thermal decomposition of cyclic esters is a critical consideration for applications involving elevated temperatures, such as melt polymerization. Theoretical studies on the unimolecular decomposition of ethylene carbonate (EC), a structurally similar molecule, indicate that the primary degradation pathway involves the elimination of carbon dioxide. For this compound, a concerted or stepwise decarboxylation and decarbonylation is anticipated. The decomposition of poly(this compound) has been observed to yield 1,4-dioxane-2,3-dione, indicating its formation as a product of polymer degradation.

Hydrolytic Stability

The presence of two ester groups makes this compound susceptible to hydrolysis, particularly in the presence of acid or base catalysts. Kinetic studies have demonstrated that 1,4-dioxane-2,3-dione undergoes hydrolysis significantly faster—by a factor of 260 to 1500 times—than its acyclic counterpart, diethyl oxalate, in an acetate (B1210297) buffer-acetonitrile solution at 25°C.[1] This high reactivity is attributed to the ring strain, which is relieved upon cleavage of the ester bonds. The hydrolysis ultimately leads to the formation of ethylene glycol and oxalic acid.

Oxidative Stability

Oxidative degradation, particularly in the context of electrolytes for lithium-ion batteries, has been studied for related cyclic carbonates. For ethylene carbonate, oxidation can lead to the formation of oligomers.[2] While specific studies on the oxidative stability of this compound are not prevalent, it can be inferred that the molecule would be susceptible to attack by strong oxidizing agents, potentially leading to ring-opening and the formation of various oxidation products.

Postulated Decomposition Pathways

Based on theoretical studies of analogous molecules, several decomposition pathways for this compound can be postulated. The primary pathways are likely to be thermally initiated, but they provide a foundation for understanding its overall chemical stability.

A likely thermal decomposition pathway for this compound involves a retro-[2+2+2] cycloaddition reaction, which could proceed through a concerted or stepwise mechanism to yield two molecules of formaldehyde (B43269) and two molecules of carbon monoxide. This pathway is analogous to the decarboxylation observed in ethylene carbonate.

Caption: Postulated thermal decomposition of this compound.

Another plausible pathway could involve an initial ring-opening to form a diradical intermediate, which then undergoes fragmentation. This type of mechanism has been proposed for the decomposition of ethylene oxide.[3]

Quantitative Stability Data from Analogous Systems

While direct computational data for this compound is limited, the following table summarizes key quantitative data from theoretical and experimental studies on analogous compounds. This data provides a valuable reference for estimating the stability of this compound.

CompoundParameterValueMethodReference
Ethylene OxideIsomerization Energy Barrier59 ± 2 kcal/molRRKM/Master Equation[3]
Diethyl OxalateHydrolysis Rate Constant (k)Base ValueExperimental[1]
1,4-Dioxane-2,3-dioneRelative Hydrolysis Rate260-1500 x Diethyl OxalateExperimental[1]
Ethylene CarbonateCO₂ Elimination BarrierNot specifiedDFT[4]

Methodologies for Stability Assessment

The theoretical and experimental study of this compound stability requires a combination of computational chemistry and analytical techniques.

Computational Protocols

A standard workflow for the theoretical investigation of molecular stability and decomposition pathways is outlined below. This approach combines quantum chemical calculations to map the potential energy surface with statistical mechanics to determine reaction rates.

G cluster_workflow Computational Workflow for Stability Analysis A Geometry Optimization (e.g., DFT: B3LYP/6-31G*) B Frequency Calculation (Confirm minima/saddle points) A->B C Transition State Search (e.g., QST2/3, Berny) A->C C->B D IRC Calculation (Verify reaction path) C->D E Single-Point Energy Refinement (e.g., G4, MP2, CCSD(T)) D->E F Rate Constant Calculation (e.g., TST, RRKM) E->F

Caption: A typical computational workflow for theoretical stability studies.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP with a 6-31G* or larger basis set, are commonly used for geometry optimizations and frequency calculations of reactants, products, and transition states.

  • High-Level Ab Initio Methods: For more accurate energy calculations, methods like Møller–Plesset perturbation theory (MP2 or MP4) or coupled-cluster theory (CCSD(T)) are employed. Composite methods like Gaussian-n (G4) theory can also provide high accuracy.[2]

  • Transition State Theory (TST) and RRKM: These theories are used to calculate reaction rate constants from the computed potential energy surface. RRKM theory is particularly important for unimolecular reactions, as it accounts for the pressure dependence of the rate constant.[3]

  • Solvation Models: To simulate stability in the condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.[2]

Experimental Protocols

Experimental validation of theoretical predictions is crucial. Key techniques include:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and study the kinetics of thermal degradation.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting points, enthalpies of fusion, and to study the thermodynamics of decomposition reactions.

  • In-situ Spectroscopy (e.g., Infrared): This technique allows for the identification of decomposition products in real-time under reaction conditions, providing mechanistic insights.[5]

  • Kinetic Studies: For hydrolytic stability, reaction kinetics are typically studied by monitoring the concentration of the reactant or products over time using techniques like HPLC or NMR spectroscopy.

Conclusion

While direct theoretical investigations into the stability of this compound are not extensively reported in the literature, a comprehensive understanding can be constructed from studies on analogous cyclic esters and oxalates. The available evidence suggests that this compound is a relatively unstable molecule, particularly with respect to hydrolysis and thermal decomposition. Its reactivity is a key factor to consider in its synthesis, storage, and application. The computational and experimental methodologies outlined in this guide provide a robust framework for future in-depth studies to precisely quantify its stability and fully elucidate its decomposition mechanisms.

References

An In-depth Technical Guide to the Formation and Decomposition of Ethylene Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) oxalate (B1200264), a cyclic diester of ethylene glycol and oxalic acid, is a molecule of significant interest due to its role as a monomer in the synthesis of biodegradable polymers and its relevance in understanding the metabolic pathways of ethylene glycol. This technical guide provides a comprehensive overview of the mechanisms governing the formation and decomposition of ethylene oxalate. It includes detailed reaction pathways, quantitative thermodynamic and kinetic data, and established experimental protocols. The content is designed to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and toxicology.

Formation of this compound

The primary route for the synthesis of this compound is the acid-catalyzed esterification of ethylene glycol with oxalic acid. This reaction, a classic example of Fischer-Speier esterification, proceeds via a dehydration mechanism, typically facilitated by a strong acid catalyst such as sulfuric acid, and often requires the removal of water to drive the equilibrium towards the product.

Reaction Mechanism

The formation of this compound from ethylene glycol and oxalic acid is a multi-step process involving nucleophilic acyl substitution. The reaction is reversible, and the removal of water is crucial for achieving high yields.[1] The generally accepted mechanism, analogous to Fischer esterification, is as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of oxalic acid, increasing the electrophilicity of the carbonyl carbon.[2][3][4][5]

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the oxalic acid moiety.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the second carboxylic acid group of the intermediate ester. This intramolecular reaction is favored due to the proximity of the reacting groups, leading to the formation of a five-membered ring.

  • Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the stable this compound molecule.

Visualization of the Formation Pathway

G cluster_formation This compound Formation Pathway Reactants Ethylene Glycol + Oxalic Acid Protonation Protonation of Carbonyl Reactants->Protonation + H+ NucleophilicAttack Nucleophilic Attack by Ethylene Glycol Protonation->NucleophilicAttack TetrahedralIntermediate1 Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate1 ProtonTransfer Proton Transfer TetrahedralIntermediate1->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination IntermediateEster Intermediate Ester WaterElimination->IntermediateEster - H2O IntramolecularAttack Intramolecular Nucleophilic Attack IntermediateEster->IntramolecularAttack TetrahedralIntermediate2 Cyclic Tetrahedral Intermediate IntramolecularAttack->TetrahedralIntermediate2 Deprotonation Deprotonation TetrahedralIntermediate2->Deprotonation Product This compound + H2O Deprotonation->Product - H+

Caption: Acid-catalyzed formation of this compound.

Quantitative Data for this compound

The following table summarizes key thermodynamic data for this compound, which is essential for understanding its stability and reactivity.

PropertyValueUnitsReference
Standard Solid Enthalpy of Combustion-1448.5 ± 1.2kJ/mol[6]
Solid Phase Enthalpy of Formation-697.0 ± 1.2kJ/mol[6]
Solid Phase Heat Capacity (Cp,solid)141.9J/mol·K[6]
Solid Phase Molar Entropy at Standard Conditions158.4J/mol·K[6]
Enthalpy of Fusion (ΔfusH)18.2kJ/mol[7]
Entropy of Fusion (ΔfusS)41.5J/mol·K[7]
Triple Point Temperature (Ttriple)438.5K[7]

Decomposition of this compound

The decomposition of this compound can be induced by thermal or photolytic means. The stability of the cyclic ester is a critical factor in its application, particularly in polymer science.

Thermal Decomposition

The thermal decomposition of this compound is expected to proceed through pathways common to cyclic esters. The primary decomposition products are likely to be carbon dioxide and ethylene.

At elevated temperatures, this compound can undergo decomposition through a concerted or stepwise mechanism. A plausible pathway involves the initial cleavage of the C-O bond, followed by decarboxylation.

  • Ring Opening: Homolytic or heterolytic cleavage of one of the ester C-O bonds can lead to a diradical or zwitterionic intermediate.

  • Decarboxylation: The ring-opened intermediate can readily lose a molecule of carbon dioxide.

  • Second Decarboxylation: The resulting intermediate can then undergo a second decarboxylation to yield ethylene and another molecule of carbon dioxide.

G cluster_decomposition Proposed Thermal Decomposition of this compound EthyleneOxalate This compound RingOpening Ring Opening (Heat) EthyleneOxalate->RingOpening Intermediate Ring-Opened Intermediate RingOpening->Intermediate Decarboxylation1 First Decarboxylation Intermediate->Decarboxylation1 Intermediate2 Intermediate + CO2 Decarboxylation1->Intermediate2 Decarboxylation2 Second Decarboxylation Intermediate2->Decarboxylation2 Products Ethylene + 2 CO2 Decarboxylation2->Products G cluster_photolysis Proposed Photolytic Decomposition of this compound EthyleneOxalate This compound Excitation Photochemical Excitation (hν) EthyleneOxalate->Excitation ExcitedState Excited State Excitation->ExcitedState HomolyticCleavage Homolytic Cleavage ExcitedState->HomolyticCleavage Diradical Diradical Intermediate HomolyticCleavage->Diradical Decarboxylation Decarboxylation Diradical->Decarboxylation Products Ethylene + 2 CO2 Decarboxylation->Products

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethylene Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione), a valuable cyclic ester intermediate in organic synthesis and polymer chemistry. Two primary methodologies are presented: the direct catalytic esterification of ethylene glycol with oxalic acid and an alternative route involving the depolymerization of a poly(ethylene oxalate) prepolymer. This guide includes comprehensive experimental procedures, tables of quantitative data for key reaction parameters and product characteristics, and visual diagrams to elucidate the reaction pathway and experimental workflows.

Introduction

This compound is a significant building block in the synthesis of various organic molecules and polymers. Its cyclic structure provides a rigid scaffold that is of interest in the development of novel materials and as an intermediate in the synthesis of fine chemicals. The direct esterification of ethylene glycol and oxalic acid presents a straightforward approach to its synthesis, while the depolymerization route offers an alternative pathway. These notes provide the necessary details for the successful laboratory-scale synthesis and characterization of this compound.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₄H₄O₄
Molecular Weight 116.07 g/mol
Appearance White crystalline solid
Melting Point 144-148 °C
¹H NMR (DMSO-d₆, 80 °C) δ 4.55 ppm (s, 4H), 4.67 ppm (s)[1]
FTIR (cm⁻¹) Characteristic peaks for C=O and C-O-C stretching[2]
Comparison of Synthesis Methods
ParameterDirect Catalytic EsterificationDepolymerization of Prepolymer
Starting Materials Ethylene glycol, Oxalic acidDiethyl oxalate, Ethylene glycol
Catalyst Tin(II) chloride (SnCl₂) or Concentrated H₂SO₄Sodium
Reaction Temperature 50-60 °C (for SnCl₂ method)191-216 °C
Key Feature Azeotropic removal of waterHigh-temperature depolymerization under vacuum
Reported Yield High (97% for a similar compound)[3]83.5%

Experimental Protocols

Method 1: Direct Catalytic Esterification of Ethylene Glycol and Oxalic Acid

This protocol is adapted from a high-yield synthesis of a similar diester, oxalic acid diethylene glycol, and is expected to be effective for this compound.[3]

Materials:

  • Ethylene glycol

  • Oxalic acid dihydrate

  • Tin(II) chloride (SnCl₂)

  • Cyclohexane (B81311)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, Dean-Stark trap, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add oxalic acid dihydrate (12.6 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), and tin(II) chloride (0.19 g, 1 mol% as catalyst).

  • Solvent Addition: Add 100 mL of cyclohexane to the flask. Cyclohexane will serve as the azeotropic agent to remove water.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

  • Monitoring: Continue the reaction for approximately 3-5 hours, or until no more water is collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the catalyst.

  • Solvent Removal: Remove the cyclohexane using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or by vacuum sublimation.

  • Drying: Dry the purified this compound crystals under vacuum.

Method 2: Synthesis via Depolymerization of a Poly(this compound) Prepolymer

This method involves the initial formation of a prepolymer from diethyl oxalate and ethylene glycol, followed by thermal depolymerization to yield the cyclic this compound.

Part A: Preparation of the Prepolymer

Materials:

  • Diethyl oxalate

  • Ethylene glycol

  • Sodium (catalyst)

Procedure:

  • Combine diethyl oxalate and a molar excess of ethylene glycol in a reaction vessel.

  • Add a catalytic amount of sodium.

  • Heat the mixture to facilitate the condensation reaction, forming a waxy prepolymer.

Part B: Depolymerization to this compound

Materials:

  • Poly(this compound) prepolymer

  • Vacuum distillation apparatus

Procedure:

  • Place the prepolymer into a flask suitable for vacuum distillation.

  • Heat the flask to 191-216 °C under reduced pressure.

  • The cyclic this compound monomer will distill and can be collected as a crystalline solid.

  • The collected monomer can be further purified by recrystallization or sublimation.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified crystals. The literature value is in the range of 144-148 °C.

  • ¹H NMR Spectroscopy: Dissolve a sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H NMR spectrum is expected to show singlets for the methylene (B1212753) protons at approximately 4.55 ppm and 4.67 ppm.[1]

  • FTIR Spectroscopy: Acquire an infrared spectrum of the product. Characteristic absorption bands for the carbonyl (C=O) stretching of the ester groups and the C-O-C stretching of the cyclic ether are expected.[2]

Visualizations

Reaction_Pathway Reaction Pathway for Direct Esterification EG Ethylene Glycol EO This compound EG->EO OA Oxalic Acid OA->EO Catalyst SnCl₂ or H₂SO₄ Catalyst->EO Water Water EO->Water +

Caption: Direct esterification of ethylene glycol and oxalic acid.

Experimental_Workflow Experimental Workflow for Direct Esterification cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Mix Ethylene Glycol, Oxalic Acid, and Catalyst Solvent Add Cyclohexane Reactants->Solvent Reflux Heat to Reflux with Azeotropic Water Removal Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Remove Cyclohexane (Rotary Evaporator) Filter->Evaporate Purify Recrystallization or Sublimation Evaporate->Purify MP Melting Point Purify->MP NMR ¹H NMR Purify->NMR FTIR FTIR Purify->FTIR

Caption: Workflow for direct esterification and product analysis.

References

Catalyst-Free Synthesis of Poly(alkylene oxalate)s: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalyst-free synthesis of poly(alkylene oxalate)s, a class of biodegradable polymers with significant potential in drug delivery and other biomedical applications. The absence of a metal catalyst is crucial for applications where biocompatibility is paramount.

Introduction

Poly(alkylene oxalate)s are aliphatic polyesters characterized by the presence of oxalate (B1200264) ester linkages in their backbone. This structural feature renders them susceptible to hydrolytic degradation, making them attractive candidates for biodegradable materials. Traditional synthesis methods often rely on metal-based catalysts, which can leave residual traces in the final polymer, raising concerns for biomedical applications. This document details a catalyst-free approach known as "volatility-assisted competitive transesterification polymerization," which yields high molecular weight poly(alkylene oxalate)s without the need for a catalyst.[1][2] This method is based on the difference in nucleophilicity of the terminal hydroxyl groups between a half-esterified diol and other n-alkyl diols, as well as the high volatility of the displaced diol.[1]

Applications in Drug Delivery

The inherent biodegradability and biocompatibility of poly(alkylene oxalate)s make them excellent candidates for drug delivery systems.[3][4][5] Their degradation products, typically diols and oxalic acid, are considered biocompatible.[5] The hydrophobic nature of these polymers allows for their formulation into nanoparticles and microparticles, which can encapsulate therapeutic agents.[4][5] These particles can be taken up by cells, such as macrophages, and release their drug payload in a controlled manner as the polymer matrix degrades.[3] The nanoprecipitation technique is a common and straightforward method for preparing drug-loaded poly(alkylene oxalate) nanoparticles.[6][7]

Data Presentation

The following tables summarize the quantitative data obtained from the catalyst-free synthesis of various poly(alkylene oxalate)s using the volatility-assisted competitive transesterification polymerization method.

Table 1: Synthesis of Poly(alkylene hexane (B92381) oxalate) (PHO) under Different Conditions

SampleOEO/HDO (mass ratio)Final Temperature (°C)Time (h)Mn (kDa)Mw (kDa)PDIYield (%)
S11.00190345.2102.52.2790-93
S21.05190350.1115.32.3090-93
S31.10190355.8128.72.3190-93
S41.15190360.3140.22.3390-93
S51.15170348.9108.62.2290-93

Data extracted from the supplementary information of Wang et al., Polym. Chem., 2024, 15, 2063.[1]

Table 2: Catalyst-Free Synthesis of Various Poly(alkylene oxalate)s

PolymerDiolTime (h)Mn (kDa)Mw (kDa)PDIYield (%)
PHO1,6-Hexanediol360.3140.22.3390-93
POcO1,8-Octanediol358.7135.92.3290-93
PDeO1,10-Decanediol357.5131.12.2890-93
PDoO1,12-Dodecanediol356.2128.52.2990-93

Data extracted from the supplementary information of Wang et al., Polym. Chem., 2024, 15, 2063.[1]

Experimental Protocols

Protocol 1: Synthesis of Oligo(ethylene oxalate) (OEO)

This protocol describes the preparation of the oligo(this compound) (OEO) precursor.

Materials:

  • Dimethyl oxalate (DMO)

  • Ethylene (B1197577) glycol (EG)

  • Nitrogen gas

  • Standard laboratory glassware (three-necked flask, condenser, mechanical stirrer, heating mantle)

  • Vacuum pump

Procedure:

  • Charge a three-necked flask with dimethyl oxalate and ethylene glycol in a specified molar ratio.

  • Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Heat the mixture under a nitrogen atmosphere with stirring at 110 °C for 1 hour.

  • Increase the temperature to 140 °C and maintain for 3 hours.

  • Further, increase the temperature to 165 °C and continue the reaction for another 3 hours.

  • Apply vacuum (50-100 Pa) for 1.5 hours to remove methanol (B129727) and excess ethylene glycol.

  • The resulting product is oligo(this compound) (OEO).

Protocol 2: Catalyst-Free Synthesis of Poly(alkylene oxalate)s via Volatility-Assisted Competitive Transesterification Polymerization

This protocol details the synthesis of high molecular weight poly(alkylene oxalate)s using OEO and a long-chain diol.

Materials:

  • Oligo(this compound) (OEO)

  • n-Alkyl diol (e.g., 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol)

  • Nitrogen gas

  • Three-necked flask equipped with a mechanical stirrer, a distillation head, and a vacuum connection.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Place the desired mass ratio of OEO and the n-alkyl diol into the three-necked flask.

  • Heat the mixture to 170 °C for 1 hour under a nitrogen atmosphere with mechanical stirring.

  • Gradually increase the temperature to 190 °C over 15 minutes.

  • Simultaneously, gradually reduce the pressure to 50-100 Pa to facilitate the removal of the ethylene glycol byproduct.

  • Maintain the reaction at 190 °C under vacuum for 2-3 hours.

  • The resulting viscous polymer is the poly(alkylene oxalate).

  • Allow the polymer to cool to room temperature under nitrogen before collection.

Protocol 3: Preparation of Drug-Loaded Poly(alkylene oxalate) Nanoparticles via Nanoprecipitation

This protocol outlines a general procedure for encapsulating a hydrophobic drug within poly(alkylene oxalate) nanoparticles.

Materials:

  • Poly(alkylene oxalate)

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

  • Aqueous non-solvent (e.g., deionized water), potentially containing a stabilizer (e.g., Pluronic F68)

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Dissolve the poly(alkylene oxalate) and the hydrophobic drug in the organic solvent.

  • Prepare the aqueous non-solvent phase, with or without a stabilizer.

  • With vigorous stirring, add the organic polymer/drug solution dropwise to the aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate.

  • The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, encapsulating the drug to form nanoparticles.

  • Continue stirring for a period to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess stabilizer.

Visualizations

G cluster_synthesis Catalyst-Free Synthesis Workflow DMO Dimethyl Oxalate (DMO) Oligo Oligo(this compound) (OEO) DMO->Oligo + EG (Heat, N2) EG Ethylene Glycol (EG) EG->Oligo Polymer Poly(alkylene oxalate) Oligo->Polymer + n-Alkyl Diol (Heat, Vacuum) Methanol Methanol (byproduct) Oligo->Methanol Diol n-Alkyl Diol Diol->Polymer EG_byproduct Ethylene Glycol (byproduct) Polymer->EG_byproduct

Caption: Workflow for the catalyst-free synthesis of poly(alkylene oxalate)s.

G cluster_drug_delivery Drug Delivery Application Workflow Polymer Poly(alkylene oxalate) Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation OrganicSolvent Organic Solvent OrganicSolvent->Nanoprecipitation AqueousPhase Aqueous Phase (+ Stabilizer) AqueousPhase->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles CellularUptake Cellular Uptake (e.g., by Macrophages) Nanoparticles->CellularUptake Hydrolysis Hydrolytic Degradation CellularUptake->Hydrolysis DrugRelease Controlled Drug Release Hydrolysis->DrugRelease DegradationProducts Biocompatible Degradation Products (Diol + Oxalic Acid) Hydrolysis->DegradationProducts

Caption: Workflow for drug delivery using poly(alkylene oxalate) nanoparticles.

References

Application Notes & Protocols: Ring-Opening Polymerization of Ethylene Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene oxalate) (PEOx) is a biodegradable aliphatic polyester (B1180765) with significant potential in biomedical and pharmaceutical applications. Its synthesis via the ring-opening polymerization (ROP) of the cyclic monomer, ethylene (B1197577) oxalate (B1200264) (a 1,4-dioxane-2,6-dione), offers a route to high molecular weight polymers that cannot be easily achieved through direct polycondensation methods.[1] PEOx is noted for its biocompatibility, mechanical strength, and faster hydrolytic degradation compared to common polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL), making it an attractive candidate for drug delivery systems, surgical sutures, and temporary medical implants.[2][3] These application notes provide detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization, along with methods for polymer characterization and an overview of its applications.

Section 1: Synthesis and Purification of this compound Monomer

The quality of the final polymer is highly dependent on the purity of the monomer. The synthesis of cyclic this compound is typically a two-step process involving the creation of a low molecular weight prepolymer followed by its depolymerization.[1][4]

Protocol 1: Two-Step Monomer Synthesis

Part A: Synthesis of PEOx Prepolymer

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Reagents: Charge the flask with diethyl oxalate and ethylene glycol (1:2 molar ratio) and a catalytic amount of sodium metal.[1]

  • Reaction: Heat the mixture under a nitrogen atmosphere. The reaction will proceed with the evolution of ethanol (B145695), which is removed by distillation.

  • Completion: Continue the reaction until ethanol evolution ceases. The resulting product is a waxy, low molecular weight prepolymer of polyethylene (B3416737) oxalate.[1]

Part B: Depolymerization to Cyclic this compound

  • Apparatus Setup: Transfer the prepolymer to a sublimation apparatus.

  • Depolymerization: Heat the prepolymer under reduced pressure (e.g., 0.03 to 0.4 mm Hg) at a bath temperature of 190–216°C.[1] The prepolymer will depolymerize, and the cyclic this compound monomer will sublime.

  • Collection: Collect the sublimed monomer on a cold finger or the cool surfaces of the apparatus. A yield of over 80% can be expected.[1]

Part C: Monomer Purification

  • Sublimation: For optimal purity, the collected monomer should be re-sublimated at 190-210°C under reduced pressure.[4]

  • Recrystallization: Alternatively, the monomer can be recrystallized from an acetone (B3395972) and ether mixture, though this may be less effective for purification.[1]

  • Storage: Store the purified, crystalline monomer (M.P. 144-148°C) under anhydrous and inert conditions to prevent spontaneous polymerization.[1]

Section 2: Ring-Opening Polymerization (ROP) of this compound

The ROP of this compound is a chain-growth polymerization driven by the relief of ring strain.[5] It is typically initiated by catalysts in a bulk or solution polymerization setup.

Mechanism of Ring-Opening Polymerization The polymerization is initiated by a catalyst, often a metal compound, which activates the cyclic ester for nucleophilic attack. The chain propagates by the sequential addition of monomer units to the active polymer chain end.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Catalyst/Initiator (e.g., Sn(Oct)₂, R-OH) ActiveCenter Active Center Formation Initiator->ActiveCenter Activation Monomer This compound (Cyclic Monomer) Monomer->ActiveCenter ActiveChain Growing Polymer Chain ActiveCenter->ActiveChain ChainGrowth Chain Elongation (Ring-Opening) ActiveChain->ChainGrowth Quenching Quenching Agent (e.g., Acid) ActiveChain->Quenching Monomer2 Monomer Monomer2->ChainGrowth ChainGrowth->ActiveChain + 1 unit FinalPolymer PEOx Polymer Quenching->FinalPolymer

Caption: General mechanism for the Ring-Opening Polymerization (ROP) of a cyclic ester.

Protocol 2: Bulk Polymerization of this compound

  • Apparatus Setup: Use a glass polymerization tube equipped with a magnetic stirrer and a connection to a vacuum/nitrogen line. Flame-dry the apparatus under vacuum and backfill with dry nitrogen.

  • Reagents: Charge the tube with the purified this compound monomer.

  • Catalyst Addition: Introduce the catalyst under a positive flow of nitrogen. Catalysts such as stannic chloride or antimony trifluoride are effective.[1] The catalyst loading is typically low, ranging from 0.003% to 0.03% by weight.[1]

  • Polymerization: Immerse the sealed tube in a preheated oil bath at a temperature between 165°C and 210°C.[1]

  • Monitoring: The viscosity of the melt will noticeably increase as the polymerization proceeds. The reaction is often rapid and can be complete in as little as 15 minutes to 3 hours.[1]

  • Termination & Isolation: Cool the tube to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent like methanol (B129727) to remove residual monomer and catalyst.

  • Drying: Dry the purified PEOx polymer under vacuum until a constant weight is achieved.

Experimental Workflow

workflow start Starting Materials (Diethyl Oxalate, Ethylene Glycol) prepolymer Prepolymer Synthesis start->prepolymer depolymer Depolymerization & Sublimation prepolymer->depolymer monomer Cyclic Monomer Purification (Recrystallization/Sublimation) depolymer->monomer rop Ring-Opening Polymerization (Bulk, with Catalyst) monomer->rop dissolve Dissolution & Precipitation rop->dissolve dry Vacuum Drying dissolve->dry polymer Purified PEOx Polymer dry->polymer analysis Polymer Characterization (NMR, GPC, DSC) polymer->analysis

Caption: Workflow for the synthesis and characterization of poly(this compound).

Section 3: Data Presentation & Characterization

The synthesized PEOx should be characterized to determine its structure, molecular weight, thermal properties, and purity.

Table 1: Representative ROP Conditions and PEOx Properties

Catalyst Catalyst Loading (wt%) Temperature (°C) Time Resulting Polymer Properties Reference
Antimony Trifluoride ~0.02% 195 2.75 hours Viscous melt, forms strong, tough fibers, M.P. 178-180°C [1]

| Stannic Chloride | ~0.02% | 195 | 15 minutes | High molecular weight, very viscous melt |[1] |

Table 2: Key Physical and Thermal Properties of PEOx

Property Typical Value Notes Reference
Melting Temperature (Tm) 172 - 180°C Highly dependent on molecular weight and crystallinity. [1][4]
Melt Enthalpy (ΔHm) ≥ 20 J/g Indicates good crystallinity for heat resistance. [4]
Density (crystalline) ~1.50 g/cm³ Lower densities may indicate a low degree of polymerization. [4]

| Degradability | High | Faster hydrolytic degradation than PLGA and PCL. |[2][3] |

Recommended Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the polyester structure and check for impurities or side products like diethylene glycol (DEG) units.[6][7]

  • Gel Permeation Chromatography (GPC/SEC): To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI or Đ).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions, including the glass transition temperature (T₉) and melting temperature (Tₘ).[4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

Section 4: Applications in Drug Development

The unique properties of PEOx make it a polymer of interest for advanced drug delivery systems.[2]

  • Biocompatibility and Biodegradability: PEOx degrades into biocompatible products: ethylene glycol and oxalic acid.[2][3] This makes it suitable for in-vivo applications.

  • Controlled Drug Release: The faster hydrolysis rate of the oxalate ester linkage compared to other polyesters allows for rapid drug release kinetics, which can be beneficial for treating acute inflammatory diseases.[2][3]

  • Nanoparticle/Microparticle Formulation: The hydrophobic nature of PEOx allows it to be formulated into nano- or microparticles using techniques like emulsification or nanoprecipitation. These particles can encapsulate therapeutic agents for targeted delivery.[2][3]

Conceptual Application in Drug Delivery

drug_delivery peox PEOx Polymer formulation Particle Formulation (e.g., Nanoprecipitation) peox->formulation drug Therapeutic Agent (API) drug->formulation particles Drug-Loaded Nanoparticles formulation->particles delivery Systemic Administration particles->delivery targeting Target Site Accumulation (e.g., Tumor, Inflammation) delivery->targeting uptake Cellular Uptake targeting->uptake release Polymer Degradation & Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: PEOx application pathway for targeted drug delivery systems.

Key Considerations for Researchers:

  • Monomer Purity is Critical: Impurities can terminate polymerization or be incorporated into the polymer backbone, negatively affecting molecular weight and thermal properties.[4]

  • Anhydrous Conditions: The ROP of cyclic esters is sensitive to water, which can act as an initiator and lead to lower molecular weights. All reagents and glassware must be scrupulously dried.

  • Side Reactions: The formation of diethylene glycol (DEG) units can occur, which reduces the crystallinity and alters the mechanical properties of the final polymer.[6] Precise control over reaction conditions is key to minimizing these byproducts.[6]

  • Catalyst Choice: The choice of catalyst influences polymerization speed and control over the polymer's molecular weight and dispersity.[1] Tin-based catalysts are common but may have toxicity concerns for biomedical applications, necessitating thorough purification.[8]

References

Application Note and Protocol for Kilogram-Scale Preparation of Poly(ethylene oxalate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the kilogram-scale synthesis of poly(ethylene oxalate) (PEOx), a biodegradable polyester (B1180765) with significant potential in various applications, including marine-degradable plastics and drug delivery systems. The protocol is based on a two-step melt polycondensation method, which is scalable and avoids the use of harsh solvents. This application note includes reactant quantities, detailed procedural steps, safety precautions, and expected material characteristics to guide researchers in producing high-quality PEOx on a larger scale.

Introduction

Poly(this compound) is a promising aliphatic polyester known for its biodegradability, good mechanical properties, and moderate melting temperature.[1][2] Its synthesis via melt polycondensation of dimethyl oxalate (B1200264) (DMO) and ethylene (B1197577) glycol (EG) is an established laboratory procedure. However, scaling this process to the kilogram level presents challenges in maintaining molecular weight, minimizing side reactions, and ensuring batch-to-batch consistency.[2] This protocol outlines a robust and reproducible method for the kilogram-scale preparation of PEOx, ensuring high yield and desirable polymer characteristics. The successful large-scale synthesis of PEOx is a critical step towards its commercialization and application in fields requiring sustainable and degradable polymers.[2]

Materials and Equipment

Materials
MaterialGradeSupplierCAS No.
Dimethyl Oxalate (DMO)≥99%e.g., Sigma-Aldrich, TCI553-90-2
Ethylene Glycol (EG)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher Scientific107-21-1
Antimony (III) Acetate (B1210297)Catalyst gradee.g., Sigma-Aldrich, Alfa Aesar6923-52-0
Nitrogen (N₂)High purity-7727-37-9
Methanol (B129727)ACS grade (for cleaning)-67-56-1
Dichloromethane (B109758)ACS grade (for purification, optional)-75-09-2
Equipment
  • 10 L Glass Reactor: Equipped with a multi-neck lid, mechanical stirrer (with a high-torque motor and anchor- or helical-type impeller), heating mantle, and insulation.

  • Distillation Head: With a condenser and a collection flask to remove methanol byproduct.

  • Vacuum Pump: Capable of reaching pressures below 100 Pa.

  • Digital Vacuum Gauge: For monitoring the pressure during polycondensation.

  • Temperature Controller: With a thermocouple to accurately control the reaction temperature.

  • Nitrogen Inlet: For purging the reactor and maintaining an inert atmosphere.

  • Bottom Discharge Valve: For safely extruding the molten polymer.

  • Stainless Steel Tray: For collecting and cooling the polymer melt.

  • Pelletizer or Grinder: For processing the solidified polymer.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, heat-resistant gloves, and a lab coat are mandatory.

Experimental Protocol

This protocol is designed for the synthesis of approximately 1 kg of poly(this compound).

Reactant Calculation and Preparation

To achieve a theoretical yield of 1 kg of poly(this compound) (repeating unit C₄H₄O₄, Molar Mass = 116.07 g/mol ), the required amounts of reactants are calculated as follows:

ReactantMolar Mass ( g/mol )MolesWeight (g)
Dimethyl Oxalate (DMO)118.098.6151017.3
Ethylene Glycol (EG)62.079.477 (1.1 molar eq.)588.2
Antimony (III) Acetate298.820.0034 (0.04 mol% vs. DMO)1.02

A slight excess of ethylene glycol is used to compensate for its potential loss during the initial heating phase.

Reaction Setup and Safety Precautions

Safety:

  • Dimethyl Oxalate: Irritating to eyes and skin.[3][4]

  • Ethylene Glycol: Harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[5][6][7]

  • Antimony (III) Acetate: Harmful if swallowed or inhaled.[1][8]

  • High Temperatures and Vacuum: The reaction is conducted at high temperatures and under vacuum, posing risks of burns and implosion. Ensure the reactor is rated for these conditions.

  • Methanol Byproduct: Methanol is flammable and toxic. Ensure proper ventilation and collection.

Setup:

  • Ensure the reactor and all glassware are clean and thoroughly dried to prevent hydrolysis.

  • Assemble the reactor system as shown in the workflow diagram below.

  • Charge the reactor with dimethyl oxalate (1017.3 g), ethylene glycol (588.2 g), and antimony (III) acetate (1.02 g).

  • Seal the reactor and begin purging with a slow stream of nitrogen.

Polymerization Procedure

The synthesis is a two-stage process: transesterification followed by polycondensation.

Stage 1: Transesterification

  • With the nitrogen purge active, begin stirring the reaction mixture at a moderate speed (e.g., 100-150 rpm).

  • Set the temperature controller to 160 °C .

  • Maintain this temperature for 4-5 hours . During this time, methanol will be produced and collected in the distillation flask. The reaction progress can be monitored by the volume of methanol collected (theoretical yield is approximately 690 mL).

  • It is crucial to control the temperature precisely to minimize the formation of diethylene glycol (DEG) as a byproduct.[2]

Stage 2: Polycondensation

  • After the majority of the methanol has been collected, gradually increase the temperature to 190 °C .

  • Simultaneously, slowly apply vacuum to the system, gradually reducing the pressure to below 100 Pa over a period of 1-2 hours . This gradual reduction prevents excessive foaming.

  • Continue the reaction at 190 °C and under high vacuum for 3-4 hours . The viscosity of the melt will increase significantly during this stage. The stirring speed may need to be adjusted to ensure proper mixing.

  • The reaction is considered complete when the desired melt viscosity is achieved, which can be observed by the torque on the stirrer motor or by taking small samples for analysis (if the reactor setup allows).

Polymer Work-up and Purification
  • Once the polymerization is complete, stop the heating and turn off the vacuum pump.

  • Introduce nitrogen back into the reactor to break the vacuum.

  • While the polymer is still molten, carefully extrude it through the bottom discharge valve onto a stainless steel tray.

  • Allow the polymer to cool to room temperature. The resulting poly(this compound) will be a solid, off-white to light yellow material.

  • For further purification to remove any residual catalyst or unreacted monomers, the polymer can be dissolved in a suitable solvent like dichloromethane and then precipitated in a non-solvent like cold methanol. However, for many applications, the polymer can be used as is.

  • The solidified polymer can be pelletized or ground into a powder for storage and further processing.

Characterization Data

The following tables summarize typical characterization data for poly(this compound) synthesized by melt polycondensation.

Table 1: Molecular Weight and Thermal Properties
PropertyTypical Value
Number Average Molecular Weight (Mn)30,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw)60,000 - 100,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)10 - 20 °C
Melting Temperature (Tm)170 - 180 °C
Decomposition Temperature (Td, 5% weight loss)> 250 °C
Table 2: ¹H and ¹³C NMR Data (in CDCl₃)
NucleusChemical Shift (ppm)Assignment
¹H NMR~4.45-O-CH₂-CH₂-O-
¹³C NMR~62.5-O-C H₂-C H₂-O-
¹³C NMR~158.0-O-C(=O)-C(=O)-O-

Visualizations

Experimental Workflow

Kilogram_Scale_PEOx_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Reactants Charge Reactants: - Dimethyl Oxalate - Ethylene Glycol - Antimony (III) Acetate Reactor 10 L Glass Reactor Reactants->Reactor Transesterification Transesterification 160 °C, 4-5 h N₂ Atmosphere Reactor->Transesterification Heat & Stir Polycondensation Polycondensation 190 °C, 3-4 h < 100 Pa Vacuum Transesterification->Polycondensation Increase Temp, Apply Vacuum Methanol Methanol Byproduct Transesterification->Methanol Collect Extrusion Extrude Molten Polymer Polycondensation->Extrusion Cooling Cool to Room Temp. Extrusion->Cooling Purification Optional: Dissolve & Precipitate Cooling->Purification Pelletizing Pelletize or Grind Cooling->Pelletizing Purification->Pelletizing

Caption: Workflow for the kilogram-scale synthesis of poly(this compound).

Conclusion

This application note provides a comprehensive and detailed protocol for the kilogram-scale synthesis of poly(this compound). By following this procedure, researchers can reliably produce high-quality PEOx for a variety of applications. The provided data tables and workflow diagram serve as valuable resources for planning and executing the synthesis, as well as for characterizing the final product. Adherence to the safety precautions outlined is essential for a safe and successful scale-up.

References

Application Notes and Protocols: Ethylene Oxalate in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of ethylene (B1197577) oxalate-based biodegradable polymers. These materials, particularly poly(ethylene oxalate) (PEOx) and its copolymers, are gaining significant interest in the biomedical field due to their biocompatibility, tunable degradation rates, and versatile applications in areas such as drug delivery and tissue engineering.[1][2]

Introduction to this compound-Based Biodegradable Polymers

Polyoxalates are a class of polyesters characterized by the presence of oxalate (B1200264) ester linkages in their backbone. These polymers are known for their susceptibility to hydrolytic degradation, breaking down into biocompatible products such as diols and oxalic acid.[1][2] The degradation rate can be readily controlled by altering the chemical composition, particularly the hydrophobicity of the diol monomers used in their synthesis.[1][2] Compared to other common biodegradable polymers like poly(lactide-co-glycolide) (PLGA) and poly(caprolactone) (PCL), polyoxalates often exhibit faster degradation kinetics.[1][2]

The hydrophobicity of polyoxalates allows for their formulation into nano- and microparticles, making them suitable carriers for targeted drug delivery.[1][2] These particulate systems have demonstrated excellent cytotoxicity profiles and are capable of fast drug release, showing great potential for treating acute inflammatory diseases and for cancer therapy.[1][2]

Synthesis of Poly(this compound) (PEOx)

The most common and effective method for synthesizing high molecular weight PEOx is through the ring-opening polymerization (ROP) of the cyclic this compound monomer (1,4-dioxane-2,3-dione). This process typically involves three main stages: synthesis of an this compound oligomer, depolymerization to yield the cyclic monomer, and subsequent ring-opening polymerization.

Synthesis of this compound Oligomer

A waxy prepolymer of this compound is first synthesized through the condensation of diethyl oxalate and ethylene glycol.

Protocol:

  • Combine diethyl oxalate and ethylene glycol in a reaction vessel.

  • Introduce a catalyst, such as sodium metal, to initiate the condensation reaction.

  • Heat the mixture to facilitate the formation of the waxy prepolymer.

Depolymerization to Cyclic this compound Monomer

The low molecular weight oligomer is then depolymerized under reduced pressure to yield the cyclic this compound monomer.

Protocol:

  • Heat the this compound oligomer to 175-190°C under reduced pressure.

  • The cyclic monomer will sublimate and can be collected on a cold surface.

  • For further purification, the collected monomer can be recrystallized from an organic solvent or purified by a second sublimation at 190-210°C.

Ring-Opening Polymerization (ROP) of this compound

The purified cyclic monomer is then subjected to ring-opening polymerization to form high molecular weight PEOx.

Protocol:

  • Place the purified cyclic this compound monomer in a reaction tube.

  • Introduce a catalyst, such as antimony trifluoride or stannic chloride, at a concentration of approximately 0.003% to 0.03% by weight.

  • Heat the mixture to a temperature between 165°C and 210°C under an inert nitrogen atmosphere.

  • The polymerization is typically rapid, and the viscosity of the melt will increase significantly.

  • After the reaction is complete, the resulting polymer is cooled to room temperature.

Experimental Workflow for PEOx Synthesis

PEOX_Synthesis cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Diethyl_Oxalate Diethyl Oxalate Oligomer This compound Oligomer Diethyl_Oxalate->Oligomer Condensation Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Oligomer Cyclic_Monomer Cyclic this compound Monomer Oligomer->Cyclic_Monomer Depolymerization (175-190°C, vacuum) PEOX Poly(this compound) (PEOx) Cyclic_Monomer->PEOX Ring-Opening Polymerization (165-210°C, Catalyst, N2) Copolymer_Synthesis cluster_Reactants Reactants cluster_Process Process Ethylene_Glycol Ethylene Glycol Esterification Esterification (180°C, N2) Ethylene_Glycol->Esterification Succinic_Acid Succinic Acid Succinic_Acid->Esterification Oxalic_Acid Oxalic Acid Oxalic_Acid->Esterification Polycondensation Polycondensation (220-230°C, vacuum) Esterification->Polycondensation PESEx Poly(ethylene succinate- co-ethylene oxalate) Polycondensation->PESEx Drug_Delivery PEOX Poly(this compound) Properties Biocompatibility Tunable Degradation Hydrophobicity PEOX->Properties Formulation Nanoparticle/ Microparticle Formation Properties->Formulation Drug_Loading Drug Encapsulation Formulation->Drug_Loading Drug_Delivery Targeted Drug Delivery Drug_Loading->Drug_Delivery Degradation Hydrolytic Degradation Drug_Delivery->Degradation Byproducts Biocompatible Byproducts (Diols, Oxalic Acid) Degradation->Byproducts Drug_Release Controlled Drug Release Degradation->Drug_Release

References

Application Notes and Protocols: Polyoxalate-Based Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "polyethylene oxalate" is not commonly found in drug delivery literature. It is likely a specific variant within a broader class of polymers known as polyoxalates . This document focuses on this promising class of biodegradable polyesters, which have garnered significant interest for their tunable properties and biocompatibility in advanced drug delivery systems. Polyoxalates are characterized by the presence of oxalate (B1200264) ester linkages in their backbone, which allows for rapid hydrolytic degradation into non-toxic byproducts.[1][2] This property, combined with the ability to formulate them into nano- and microparticles, makes them excellent candidates for targeted drug and protein delivery.[1][3][4]

Core Applications in Drug Delivery

Polyoxalate-based polymers offer versatile platforms for various therapeutic applications, primarily leveraging their rapid biodegradability and capacity for particle engineering.

  • Anti-Inflammatory Drug Delivery: The hydrophobic nature of polyoxalates allows for their formulation into particles suitable for uptake by macrophages.[1] This makes them ideal carriers for delivering anti-inflammatory agents directly to sites of inflammation, potentially for treating acute inflammatory diseases.[1][2]

  • Protein and Cytosolic Delivery: Modified polyoxalates, such as poly(amino oxalate) (PAOX), incorporate cationic groups.[5][6] These polymers can facilitate escape from the endosome (a key cellular compartment), which is crucial for delivering therapeutic proteins and other macromolecules directly into the cell's cytoplasm where they can exert their effect.[5]

  • Controlled Release Systems: While known for rapid degradation, the physicochemical properties of polyoxalates, including their degradation kinetics, can be precisely controlled by selecting different diols during synthesis.[1][2] This allows for the tuning of drug release profiles, from fast release for acute conditions to more sustained delivery.[2]

  • Biocompatible Nanoparticle Platforms: Polyoxalate nanoparticles have demonstrated excellent cytotoxicity profiles, often superior to the widely used poly(lactic-co-glycolic acid) (PLGA).[3][4] Their degradation byproducts, a diol and oxalic acid, are considered biocompatible and are easily cleared from the body.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for various polyoxalate-based drug delivery systems.

Table 1: Physicochemical Properties of Polyoxalate Polymers

Polymer Type Molecular Weight (MW, Da) Mean Particle Diameter Key Characteristic Reference
Polyoxalate ~11,000 600 nm Synthesized from 1,4-cyclohexanedimethanol (B133615) and oxalyl chloride. [3][7]
Polyoxalate Not specified >80% loading efficiency Formulated into microparticles via a double emulsion method. [4]

| Poly(amino oxalate) (PAOX) | ~12,000 | Not specified | Cationic polymer for enhanced cytosolic delivery. |[6] |

Table 2: Degradation and Biocompatibility Data

Polymer System Condition Half-life Biocompatibility Finding Reference
Polyoxalate pH 7.4 6.5 days Superior cytotoxicity profile compared to PLGA microparticles. [4]
Poly(amino oxalate) (PAOX) pH 7.4 ~36 hours Excellent biocompatibility anticipated for protein delivery. [6]

| Poly(amino oxalate) (PAOX) | pH 5.5 | ~14 hours | Faster degradation in acidic endosomal-like environment. |[6] |

Experimental Protocols

Detailed methodologies for the synthesis and formulation of polyoxalate particles are crucial for reproducibility.

Protocol 1: Synthesis of Polyoxalate Polymer

This protocol describes a one-step polycondensation reaction to synthesize a basic polyoxalate.[3][4]

Materials:

  • 1,4-cyclohexanedimethanol (CHDM)

  • Oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Pyridine or Triethylamine)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve 1,4-cyclohexanedimethanol in the anhydrous solvent in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice bath (0°C).

  • Slowly add an equimolar amount of oxalyl chloride to the stirred solution.

  • Add the base dropwise to neutralize the HCl byproduct generated during the reaction.

  • Allow the reaction to proceed at room temperature for several hours to 24 hours.

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like cold methanol (B129727) or ethanol.

  • Collect the precipitated polyoxalate polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and impurities.

  • Dry the final polymer product under vacuum until a constant weight is achieved.

  • Characterize the polymer's molecular weight and structure using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Formulation of Polyoxalate Microparticles via Double Emulsion (W/O/W)

This method is suitable for encapsulating hydrophilic drugs, such as proteins.[4]

Materials:

  • Polyoxalate polymer

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous solution of the hydrophilic drug/protein

  • Surfactant solution (e.g., Polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

Procedure:

  • Primary Emulsion (W/O):

    • Dissolve the synthesized polyoxalate polymer in the organic solvent.

    • Add the aqueous drug solution to the polymer solution.

    • Emulsify using a high-speed homogenizer or sonicator to create a stable water-in-oil (W/O) emulsion.

  • Secondary Emulsion (W/O/W):

    • Add the primary emulsion to a larger volume of an aqueous surfactant solution (e.g., 1-5% PVA).

    • Immediately homogenize or sonicate the mixture to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will cause the polymer to precipitate and form solid microparticles.

  • Particle Collection and Washing:

    • Collect the hardened microparticles by centrifugation.

    • Wash the particles several times with deionized water to remove residual surfactant and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed microparticles to obtain a fine, dry powder.

  • Characterization:

    • Analyze particle size and morphology using Scanning Electron Microscopy (SEM) and a particle size analyzer.

    • Determine drug loading efficiency by dissolving a known amount of particles and quantifying the encapsulated drug using a suitable assay (e.g., protein assay, HPLC).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to polyoxalate-based drug delivery.

G cluster_synthesis Polyoxalate Synthesis Monomer1 Diol (e.g., CHDM) Reaction Polycondensation (in solvent with base) Monomer1->Reaction Monomer2 Oxalyl Chloride Monomer2->Reaction Polymer Raw Polyoxalate Reaction->Polymer Purify Precipitation & Washing Polymer->Purify FinalPolymer Purified Polyoxalate Purify->FinalPolymer

Caption: Workflow for the synthesis and purification of polyoxalate polymer.

G cluster_formulation W/O/W Double Emulsion for Microparticle Formulation Drug Aqueous Drug Solution step1 Homogenize Drug->step1 Polymer Polyoxalate in Organic Solvent Polymer->step1 PVA Aqueous Surfactant (PVA) step2 Homogenize PVA->step2 wo wo step1->wo Primary Emulsion (W/O) wow wow step2->wow Double Emulsion (W/O/W) step3 Solvent Evaporation Particles Particles step3->Particles Solid Microparticles wo->step2 wow->step3 Solid Microparticles

Caption: Process flow for encapsulating hydrophilic drugs in polyoxalate microparticles.

G cluster_delivery Cellular Uptake & Drug Release of Cationic PAOX Particles Particle PAOX Nanoparticle (Drug-loaded) Endocytosis Endocytosis Particle->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome ProtonSponge Proton Sponge Effect (Endosomal Rupture) Endosome->ProtonSponge Degradation Polymer Degradation (Diol + Oxalic Acid) Endosome->Degradation Release Drug Release to Cytosol ProtonSponge->Release

References

Application Notes and Protocols: Ethylene Oxalate as a Monomer for Marine-Degradable Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of plastic waste in marine environments is a critical global challenge. Poly(ethylene oxalate) (PEOx), a polyester (B1180765) derived from the monomer ethylene (B1197577) oxalate (B1200264), presents a promising alternative to conventional plastics due to its robust mechanical properties and enhanced biodegradability in marine settings.[1] The susceptibility of the oxalate ester bonds to hydrolysis is a key factor in its degradation profile.[2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based polymers for marine-degradable applications.

Data Presentation

Thermal and Mechanical Properties of Poly(this compound) (PEOx)
PropertyValueSource
Melting Point (Tm)≥ 130 °C[3]
Melt Enthalpy (ΔHm)≥ 20 J/g[3]
Density (amorphous state)≥ 1.48 g/cm³[3]
Tensile Strength≥ 0.07 GPa (70 MPa)[3]
Modulus in Tension (Young's Modulus)≥ 3.0 GPa[3]
Elongation at Break≥ 3%[3]

Note: The properties can vary based on the molecular weight and crystallinity of the polymer.

Marine Degradability of Oxalate-Containing Polyesters

While specific long-term weight loss data for PEOx in marine environments is an active area of research, studies on similar polyoxalates demonstrate their potential for marine degradation. For instance, poly(butylene oxalate-co-succinate) (PBOS) has shown significant mass loss in a marine environment.

PolymerDegradation PeriodMass Loss (%)Environment
Poly(butylene oxalate-co-succinate) (PBOS)35 days8 - 45%Seawater

This data suggests that the presence of oxalate units significantly contributes to the marine degradability of polyesters.

Experimental Protocols

Protocol 1: Synthesis of Cyclic this compound Monomer

This protocol describes the synthesis of the cyclic this compound monomer, a key precursor for the ring-opening polymerization of PEOx.

Materials:

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve ethylene glycol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous dichloromethane to the cooled ethylene glycol solution with constant stirring.

  • After the addition of oxalyl chloride, add pyridine dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude cyclic this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or by sublimation.

Protocol 2: Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)

This protocol details the synthesis of high molecular weight PEOx through the ring-opening polymerization of the cyclic this compound monomer.

Materials:

  • Cyclic this compound monomer

  • Catalyst (e.g., Tin(II) octoate, Antimony trifluoride)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the purified cyclic this compound monomer and anhydrous toluene.

  • Heat the mixture to dissolve the monomer.

  • Once the monomer is dissolved, add the catalyst (e.g., Tin(II) octoate) to the solution.

  • Continue heating the reaction mixture at a specific temperature (e.g., 100-140 °C) for a defined period (e.g., 24-48 hours).

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727).

  • Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 3: Synthesis of Poly(this compound) via Melt Polycondensation

This protocol outlines the synthesis of PEOx using a melt polycondensation method, which is suitable for larger-scale production.

Materials:

  • Dimethyl oxalate (DMO)

  • Ethylene glycol (EG)

  • Catalyst (e.g., Antimony(III) acetate, Tin(II) chloride dihydrate)

Procedure:

  • Charge the dimethyl oxalate, ethylene glycol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture to a temperature of around 150-190 °C under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.

  • After the removal of methanol is complete, gradually reduce the pressure while increasing the temperature to 200-240 °C to facilitate the removal of excess ethylene glycol and promote the growth of the polymer chains.

  • Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor and extrude the polymer.

Protocol 4: Evaluation of Marine Degradability

This protocol provides a general workflow for assessing the marine degradability of PEOx films.

Materials:

  • PEOx film samples of known weight and dimensions

  • Natural or artificial seawater

  • Microbial inoculum from a marine environment (optional)

  • Incubation containers

  • Analytical balance

  • Scanning Electron Microscope (SEM)

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Prepare PEOx film samples with known initial weight and surface area.

  • Place the samples in containers with natural or artificial seawater. For biotic degradation studies, introduce a microbial inoculum.

  • Incubate the containers under controlled conditions of temperature and light, simulating a marine environment.

  • At regular intervals, retrieve samples from the containers.

  • Gently rinse the samples with distilled water to remove any salt and attached microorganisms.

  • Dry the samples to a constant weight and record the weight loss.

  • Analyze the surface morphology of the degraded samples using SEM to observe any changes, such as pitting or cracking.

  • Determine the change in molecular weight and molecular weight distribution of the polymer using GPC.

  • Calculate the percentage of weight loss and the reduction in molecular weight over time to quantify the degradation rate.

Visualizations

Synthesis and Degradation Pathway of Poly(this compound)

PEOX_Lifecycle cluster_synthesis Synthesis cluster_degradation Marine Degradation Ethylene Glycol Ethylene Glycol This compound (Monomer) This compound (Monomer) Ethylene Glycol->this compound (Monomer) Esterification Poly(this compound) (PEOx) Poly(this compound) (PEOx) Ethylene Glycol->Poly(this compound) (PEOx) Oxalic Acid / Dimethyl Oxalate Oxalic Acid / Dimethyl Oxalate Oxalic Acid / Dimethyl Oxalate->this compound (Monomer) This compound (Monomer)->Poly(this compound) (PEOx) Ring-Opening Polymerization PEOx Plastic PEOx Plastic Poly(this compound) (PEOx)->PEOx Plastic Processing Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Poly(this compound) (PEOx) Melt Polycondensation Hydrolysis Hydrolysis PEOx Plastic->Hydrolysis Oligomers & Monomers Oligomers & Monomers Hydrolysis->Oligomers & Monomers Ester bond cleavage Biodegradation Biodegradation Oligomers & Monomers->Biodegradation CO2 + H2O + Biomass CO2 + H2O + Biomass Biodegradation->CO2 + H2O + Biomass Microbial action

Caption: Synthesis and marine degradation pathway of PEOx.

Experimental Workflow for PEOx Synthesis and Characterization

PEOx_Workflow Start Start Monomer Synthesis This compound Monomer Synthesis Start->Monomer Synthesis Polymerization PEOx Polymerization (ROP or Melt Polycondensation) Monomer Synthesis->Polymerization Purification Polymer Purification Polymerization->Purification Characterization Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) Purification->Characterization Property Testing Mechanical Property Testing (Tensile, etc.) Characterization->Property Testing Degradation Study Marine Degradation Study Property Testing->Degradation Study Data Analysis Data Analysis and Reporting Degradation Study->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for PEOx synthesis and evaluation.

Logical Relationship of Factors Affecting PEOx Properties

PEOx_Properties_Factors cluster_synthesis_params Synthesis Parameters cluster_polymer_props Polymer Properties Monomer Purity Monomer Purity Molecular Weight Molecular Weight Monomer Purity->Molecular Weight Catalyst Type Catalyst Type Catalyst Type->Molecular Weight Reaction Time Reaction Time Reaction Time->Molecular Weight Temperature Temperature Temperature->Molecular Weight Crystallinity Crystallinity Temperature->Crystallinity Mechanical Strength Mechanical Strength Molecular Weight->Mechanical Strength Degradation Rate Degradation Rate Molecular Weight->Degradation Rate Crystallinity->Mechanical Strength Crystallinity->Degradation Rate

Caption: Factors influencing the properties of PEOx.

References

Application Notes and Protocols for the Quantification of Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate (B1200264), a dicarboxylic acid anion, is a significant molecule in various biological and pathological processes. It is a metabolic end-product in humans and is also found in numerous plant-based foods. Elevated oxalate levels in urine (hyperoxaluria) are a primary risk factor for the formation of calcium oxalate kidney stones, the most common type of nephrolithiasis.[1][2][3] Consequently, the accurate quantification of oxalate in biological fluids (e.g., urine, plasma) and food matrices is crucial for clinical diagnosis, monitoring disease progression, and in food science and nutrition.[2][4] This document provides detailed application notes and protocols for several widely used analytical methods for oxalate quantification.

A variety of analytical techniques have been developed for the determination of oxalate, each with its own set of advantages and limitations regarding sensitivity, specificity, sample throughput, and cost.[5][6][7][8][9] These methods include enzymatic assays, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC), as well as Capillary Electrophoresis (CE).[1][5][7] The choice of method often depends on the specific application, the nature of the sample, and the required analytical performance.[6][7]

Quantitative Data Summary

The selection of an appropriate analytical method is often guided by its quantitative performance characteristics. The following table summarizes key quantitative data for various oxalate quantification methods, providing a basis for comparison.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference
Enzymatic Assay Urine34 µM-Up to 500 µM[6]
Urine80 nM-100 nM - 10 mM[6]
General--20 - 1500 µM[10]
HPLC-UV Urine0.0156 mmol/L0.03130 mmol/L0.0625 - 2.0 mmol/L[11][12]
LC-MS/MS Urine3.0 µM100 µMUp to 2.2 mM[6]
Gas Chromatography (GC) Urine50 pg--[13]
Urine-20 µg-[14]
Urine/Plasma20 nmol-Up to 800 nmol[15]
Ion Chromatography (IC) Urine1 µg/mL (11 µM)--[16]
Water9 µg/L--[17]
Water (with heart-cut)6 µg/L--[17]
Capillary Electrophoresis (CE) Urine7 mg/L--[18]
Urine0.4 g/L-1.2 - 20 g/L[19]
Plasma0.9 µM--[20]

Experimental Protocols and Workflows

This section provides detailed methodologies for the key analytical techniques used for oxalate quantification.

Enzymatic Colorimetric Assay

Enzymatic assays are widely used due to their simplicity and suitability for high-throughput screening.[6] The principle involves the oxidation of oxalate by oxalate oxidase to produce hydrogen peroxide and carbon dioxide. The hydrogen peroxide is then measured in a colorimetric reaction catalyzed by peroxidase.[6][21][22]

Experimental Protocol:

  • Sample Preparation (Urine):

    • Collect a 24-hour urine sample.

    • Acidify the urine with concentrated HCl to a final concentration of 6 M to dissolve any calcium oxalate crystals.

    • Centrifuge the sample to remove any precipitate.

    • Dilute the supernatant with deionized water to bring the oxalate concentration within the linear range of the assay.

  • Assay Procedure (using a commercial kit):

    • Prepare a standard curve using the provided oxalate standards.

    • Add a specific volume of the prepared sample and standards to individual wells of a 96-well plate.

    • Add the working reagent, which contains oxalate oxidase, peroxidase, and a chromogen, to each well.[10]

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).[10]

    • Measure the absorbance at a specific wavelength (e.g., 590 nm or 595 nm) using a microplate reader.[1][10]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus oxalate concentration.

    • Determine the oxalate concentration in the samples from the standard curve.

Workflow Diagram:

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Urine Urine Sample Acid Acidification (HCl) Urine->Acid Centrifuge Centrifugation Acid->Centrifuge Dilute Dilution Centrifuge->Dilute Plate Add to 96-well Plate Dilute->Plate Reagent Add Working Reagent Plate->Reagent Incubate Incubate Reagent->Incubate Read Read Absorbance Incubate->Read StdCurve Generate Standard Curve Read->StdCurve Calc Calculate Concentration StdCurve->Calc

Caption: Workflow for the enzymatic colorimetric quantification of oxalate.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high precision and the ability to separate oxalate from interfering substances.[1] Reverse-phase HPLC with UV detection is a common approach, often requiring a derivatization step to make the non-chromophoric oxalate detectable by UV.

Experimental Protocol:

  • Sample Preparation and Derivatization (Urine):

    • Centrifuge the urine sample.

    • To the supernatant, add a derivatizing agent (e.g., a reagent that forms a UV-absorbing derivative with oxalate).

    • Incubate the mixture under specific conditions (e.g., temperature and time) to allow the derivatization reaction to complete.[11]

    • Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol).[23] The composition can be isocratic or a gradient.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatized oxalate (e.g., 237 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the oxalate derivative peak based on its retention time, as determined by running a standard.

    • Quantify the peak area.

    • Calculate the oxalate concentration in the sample by comparing its peak area to a standard curve prepared with known concentrations of oxalate.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Deriv Derivatization Centrifuge->Deriv Filter Filtration Deriv->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Peak Peak Integration Detect->Peak Quant Quantification via Standard Curve Peak->Quant

Caption: Workflow for the HPLC-based quantification of oxalate.

Gas Chromatography (GC)

GC methods, often coupled with mass spectrometry (GC-MS), are highly sensitive and specific.[5] They typically require derivatization to convert the non-volatile oxalic acid into a volatile ester.[13][14][24]

Experimental Protocol:

  • Sample Preparation and Derivatization (Urine):

    • Take a small volume of urine (e.g., 0.1 mL) and evaporate it to dryness or lyophilize it.[13]

    • Add a derivatizing agent, such as 10% BCl3 in 2-chloroethanol, to form a volatile ester of oxalic acid (e.g., bis-2-chloroethyl ester).[13]

    • Heat the mixture to complete the reaction.

    • Extract the derivatized oxalate into an organic solvent (e.g., ethyl acetate/isopropyl ether).[13]

    • The organic extract is then injected into the GC.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation of the analyte from other components.

    • Injector: Split/splitless injector.

    • Detector: Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Electron Capture Detector (ECD) can also be used for halogenated derivatives.[13]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized oxalate based on its retention time (and mass spectrum if using GC-MS).

    • Quantify the peak area.

    • Determine the oxalate concentration using a standard curve prepared from derivatized oxalate standards.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Urine Urine Sample Dry Evaporation/Lyophilization Urine->Dry Deriv Esterification Dry->Deriv Extract Solvent Extraction Deriv->Extract Inject Inject into GC Extract->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Detection (FID/MS/ECD) Separate->Detect Peak Peak Identification & Integration Detect->Peak Quant Quantification Peak->Quant IC_Workflow cluster_prep Sample Preparation cluster_ic IC Analysis cluster_analysis Data Analysis Sample Aqueous Sample Dilute Dilution (if necessary) Sample->Dilute Filter Filtration Dilute->Filter Inject Inject into IC Filter->Inject Separate Anion Exchange Separation Inject->Separate Suppress Suppression Separate->Suppress Detect Conductivity Detection Suppress->Detect Peak Peak Identification Detect->Peak Quant Quantification Peak->Quant CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Urine Urine Sample Acid Acidification Urine->Acid Centrifuge Centrifugation Acid->Centrifuge Dilute Dilution Centrifuge->Dilute Inject Inject into Capillary Dilute->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Peak Peak Identification Detect->Peak Quant Quantification Peak->Quant

References

Application Notes and Protocols for the Characterization of Poly(ethylene oxalate) using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene oxalate) (PEOx) is a biodegradable polyester (B1180765) with significant potential in biomedical applications, including drug delivery systems and temporary medical implants. A thorough characterization of its molecular weight, molecular weight distribution, and chemical structure is crucial for understanding its physicochemical properties, degradation kinetics, and in vivo performance. This document provides detailed application notes and protocols for the comprehensive characterization of PEOx using Gel Permeation Chromatography (GPC) for molecular weight analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Part 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution.[2][3] This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3]

Experimental Protocol for GPC Analysis of Poly(this compound)

This protocol is adapted from established methods for polyester analysis.[2][4]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dry PEOx sample into a clean vial.[5]

  • Add the appropriate solvent (see Table 1) to achieve a concentration of 1-2 mg/mL.[6] For high molecular weight polymers, lower concentrations (e.g., 1 mg/mL) are recommended, while for smaller polymers, higher concentrations (e.g., 2 mg/mL) can be used.[6]

  • Allow the polymer to dissolve completely. This may require gentle agitation or stirring at room temperature, potentially overnight.[6] Avoid vigorous shaking or sonication to prevent polymer chain degradation.[2] For some polyesters, gentle heating may be necessary to aid dissolution.[2]

  • Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[6]

2. GPC System and Conditions:

The following table summarizes the recommended GPC conditions for PEOx analysis.

Table 1: GPC Experimental Conditions for Poly(this compound) Analysis

ParameterCondition
Mobile Phase (Eluent) Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP)
Columns 2 x PLgel MIXED-B, 7.5 mm ID or similar polyester-compatible columns
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30-40 °C[2][4]
Injection Volume 100 µL[2][4]
Detector Differential Refractive Index (dRI)[2]
Calibration Polystyrene standards[4]

3. Data Analysis:

  • A calibration curve is constructed by plotting the retention time of narrow polydispersity polystyrene standards against their known molecular weights.

  • The retention time of the PEOx sample is then used to determine its Mn, Mw, and PDI relative to the polystyrene standards.

Data Presentation: Expected GPC Results for Poly(this compound)

The following table presents hypothetical GPC data for two different batches of PEOx to illustrate typical results.

Table 2: GPC Data for Two Batches of Poly(this compound)

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PEOx-Batch-00115,00028,5001.90
PEOx-Batch-00225,00047,5001.90

Part 2: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers, including monomer composition, end-group analysis, and the presence of any impurities or side products.[1] Both ¹H NMR and ¹³C NMR provide detailed information about the local chemical environment of the nuclei.

Experimental Protocol for NMR Analysis of Poly(this compound)

1. Sample Preparation:

  • Dissolve 5-10 mg of the PEOx sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

  • Ensure the sample is fully dissolved, using gentle agitation if necessary.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

  • ¹³C NMR:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

Data Presentation: Expected NMR Results for Poly(this compound)

The chemical structure of the PEOx repeating unit is shown below, with the protons and carbons labeled for NMR signal assignment.

PEOx_Structure cluster_repeat Repeating Unit start O1 O start->O1 C1 C O1->C1 a C2 C C1->C2 O_C1 O C1->O_C1 O2 O C2->O2 a O_C2 O C2->O_C2 CH2a CH₂ O2->CH2a CH2b CH₂ CH2a->CH2b O3 O CH2b->O3 end O3->end CH2a_H b CH2b_H b PEOx_Characterization_Workflow cluster_synthesis PEOx Synthesis cluster_gpc GPC Analysis cluster_nmr NMR Analysis PEOx_Sample Poly(this compound) Sample GPC_Prep Sample Preparation (Dissolution & Filtration) PEOx_Sample->GPC_Prep NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) PEOx_Sample->NMR_Prep GPC_Analysis GPC Instrument Analysis GPC_Prep->GPC_Analysis GPC_Data Data Acquisition (Retention Time) GPC_Analysis->GPC_Data GPC_Results Molecular Weight Calculation (Mn, Mw, PDI) GPC_Data->GPC_Results Final_Report Comprehensive Characterization Report GPC_Results->Final_Report NMR_Analysis NMR Spectrometer Analysis NMR_Prep->NMR_Analysis NMR_Data Data Acquisition (¹H & ¹³C Spectra) NMR_Analysis->NMR_Data NMR_Results Structural Elucidation (Chemical Shift Assignment) NMR_Data->NMR_Results NMR_Results->Final_Report

References

Formulation of Polyoxalate Nanoparticles for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxalate-based nanoparticles are emerging as a promising platform for controlled drug delivery. These biodegradable polymers hydrolytically degrade into biocompatible byproducts, namely diols and oxalic acid, which are readily cleared from the body.[1][2] The versatility of polyoxalate chemistry allows for the tuning of physicochemical properties, such as degradation rate and hydrophobicity, by selecting different diol monomers.[3][4] This makes them highly adaptable for the encapsulation and delivery of a wide range of therapeutic agents.

This document provides detailed protocols for the synthesis of poly(1,4-cyclohexanedimethanol oxalate), its formulation into nanoparticles loaded with the chemotherapeutic drug doxorubicin (B1662922) using the oil-in-water (O/W) single emulsion solvent evaporation method, and the subsequent characterization and in vitro evaluation of these nanoparticles.

Synthesis of Poly(1,4-cyclohexanedimethanol oxalate)

This protocol describes the synthesis of a polyoxalate polymer from 1,4-cyclohexanedimethanol (B133615) and oxalyl chloride.

Experimental Protocol

Materials:

  • 1,4-cyclohexanedimethanol (cis/trans mixture)

  • Oxalyl chloride

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (B151607)

  • Hydrochloric acid (HCl), 5% (v/v) solution

  • Distilled water

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-cyclohexanedimethanol (0.10 mol, 14.42 g), pyridine (0.30 mol, 23.73 g), and a catalytic amount of DMAP in 100 mL of anhydrous THF.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Prepare a solution of oxalyl chloride (0.10 mol, 12.69 g) in 110 mL of anhydrous THF.

  • Add the oxalyl chloride solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Remove the THF by rotary evaporation under reduced pressure.

  • Dissolve the resulting white solid in 1000 mL of chloroform.

  • Wash the chloroform solution sequentially with:

    • 800 mL of distilled water (twice)

    • 800 mL of 5% HCl solution (once)

    • 800 mL of distilled water (three times)

  • Dry the chloroform solution over anhydrous sodium sulfate.

  • Precipitate the polymer by adding the chloroform solution to a large volume of cold methanol (B129727) with vigorous stirring.

  • Collect the white polymer precipitate by filtration and dry under vacuum.

Formulation of Doxorubicin-Loaded Polyoxalate Nanoparticles

This protocol details the preparation of doxorubicin-loaded polyoxalate nanoparticles using the oil-in-water (O/W) single emulsion solvent evaporation method.

Experimental Protocol

Materials:

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of poly(1,4-cyclohexanedimethanol oxalate) (e.g., 100 mg) in a suitable volume of dichloromethane (e.g., 5 mL).

    • In a separate vial, dissolve doxorubicin hydrochloride in a minimal amount of methanol and neutralize with a molar excess of triethylamine to obtain the free base form of doxorubicin.

    • Add the doxorubicin solution to the polymer solution.

  • Preparation of the Aqueous Phase:

    • Prepare a solution of poly(vinyl alcohol) in deionized water at a specific concentration (e.g., 2% w/v).

  • Emulsification:

    • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion. The energy input and duration of this step are critical for controlling the nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow for the complete evaporation of the dichloromethane.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and repeating the centrifugation step. Perform this washing step at least three times to remove residual PVA and unloaded drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powdered sample for long-term storage and characterization.

Characterization of Doxorubicin-Loaded Polyoxalate Nanoparticles

The physicochemical properties of the formulated nanoparticles are critical for their performance as a drug delivery system.

Data Presentation
ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)150 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Electrophoresis-10 to -30 mV
Drug Loading Content (%) UV-Vis Spectroscopy / HPLC1 - 5% (w/w)
Encapsulation Efficiency (%) UV-Vis Spectroscopy / HPLC50 - 80%
Experimental Protocols

Particle Size and Polydispersity Index (PDI):

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a dynamic light scattering instrument to determine the mean hydrodynamic diameter and the PDI, which indicates the breadth of the size distribution.

Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the electrophoretic mobility of the nanoparticles using a laser Doppler electrophoresis instrument to determine the surface charge (zeta potential).

Drug Loading Content and Encapsulation Efficiency:

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) to release the encapsulated drug.

  • Quantify the amount of doxorubicin using a UV-Vis spectrophotometer or high-performance liquid chromatography (HPLC) by comparing the absorbance or peak area to a standard curve of the free drug.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol describes the evaluation of the release kinetics of doxorubicin from the polyoxalate nanoparticles.

Data Presentation
Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
000
210 ± 220 ± 3
625 ± 445 ± 5
1240 ± 565 ± 6
2460 ± 785 ± 8
4875 ± 895 ± 7
7285 ± 9>98

Note: The data presented are representative and may vary depending on the specific formulation parameters.

Experimental Protocol
  • Suspend a known amount of doxorubicin-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS) at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively.

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

  • Immerse the dialysis bag in a larger volume of the corresponding release medium at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Visualization of Key Processes

Synthesis of Poly(1,4-cyclohexanedimethanol oxalate)

G 1,4-Cyclohexanedimethanol 1,4-Cyclohexanedimethanol Polymerization Polymerization 1,4-Cyclohexanedimethanol->Polymerization Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Polymerization Poly(1,4-cyclohexanedimethanol oxalate) Poly(1,4-cyclohexanedimethanol oxalate) Polymerization->Poly(1,4-cyclohexanedimethanol oxalate) HCl HCl Polymerization->HCl

Caption: Polycondensation of diol and oxalyl chloride.

Formulation of Nanoparticles by Emulsion Solvent Evaporation

G cluster_oil Oil Phase (DCM) cluster_aqueous Aqueous Phase Polyoxalate Polyoxalate Emulsification Emulsification Polyoxalate->Emulsification Doxorubicin Doxorubicin Doxorubicin->Emulsification PVA Solution PVA Solution PVA Solution->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Nanoparticles Nanoparticles Solvent Evaporation->Nanoparticles

Caption: Oil-in-water emulsion solvent evaporation workflow.

Drug Release from Polyoxalate Nanoparticles

G Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Hydrolysis Hydrolysis Drug-Loaded Nanoparticle->Hydrolysis Polymer Degradation Polymer Degradation Hydrolysis->Polymer Degradation Drug Diffusion Drug Diffusion Hydrolysis->Drug Diffusion Degradation Products Degradation Products Polymer Degradation->Degradation Products Released Drug Released Drug Drug Diffusion->Released Drug

Caption: Mechanisms of drug release from nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Ethylene Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethylene (B1197577) oxalate (B1200264) and related compounds, ultimately improving reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during ethylene oxalate synthesis.

Issue 1: Low Yield of Diethyl Oxalate via Oxidative Carbonylation of Ethanol (B145695)

  • Question: My diethyl oxalate yield is lower than expected in the Pd/C-catalyzed oxidative double carbonylation of ethanol. What are the potential causes and solutions?

  • Answer: Low yields in this synthesis can often be attributed to suboptimal reaction conditions or catalyst issues. Here are key factors to investigate:

    • Catalyst Loading: Insufficient catalyst loading can result in lower yields. For the oxidative double carbonylation of ethanol, a 10 mol % loading of 10% Pd/C has been shown to provide excellent yields.[1][2] Increasing the catalyst loading beyond this may not improve the yield and could potentially lead to substrate degradation.[1][2]

    • Reaction Temperature: Temperature is a critical parameter. The optimal temperature for this reaction has been found to be 70°C.[1][2] Lower temperatures may lead to incomplete conversion, while significantly higher temperatures do not appear to improve the yield.[1][2]

    • Pressure: The partial pressures of carbon monoxide (CO) and oxygen (O₂) are crucial. A pressure of 25 atm for CO and 6 atm for O₂ has been demonstrated to be effective, resulting in a 90% yield.[1][2] Lower pressures, such as 5 atm, have been shown to result in lower yields.[1][2]

    • Reaction Time: The reaction requires a sufficient duration to reach completion. A reaction time of 8 hours is recommended for maximum conversion of ethanol to diethyl oxalate.[1][2] Shorter reaction times will likely result in lower yields.[1][2]

    • Promoter Presence: The presence of an iodide promoter is significant. Tetrabutylammonium (B224687) iodide (TBAI) has been shown to be an excellent promoter for this reaction.[1][2]

Issue 2: Poor Performance of Catalyst in Hydrogenation of Dialkyl Oxalate

  • Question: I am experiencing low conversion rates and poor selectivity for ethylene glycol during the hydrogenation of dimethyl oxalate. How can I improve my catalyst's performance?

  • Answer: The performance of the catalyst is central to the success of this hydrogenation reaction. Consider the following:

    • Catalyst Composition: The choice of catalyst is critical. Copper-based catalysts are commonly used.[3][4] Bimetallic catalysts, such as silver-copper (B78288) catalysts, have been shown to significantly improve both activity and selectivity towards ethylene glycol compared to monometallic silver or copper catalysts.[3] A 10w%Ag-5.8w%Cu/SBA-15 catalyst has been identified as a high-performing option.[3]

    • Catalyst Support: The support material for the catalyst can influence its performance. SBA-15 has been shown to be a superior support for silver-based catalysts in this reaction compared to other silica (B1680970) supports.[3]

    • Catalyst Preparation Method: The method of catalyst preparation can impact its activity. For Ag/SBA-15 catalysts, preparation using pure methanol (B129727) as a solvent without water has been shown to increase catalytic performance and selectivity.[3]

    • Catalyst Stability: Ensure the catalyst is stable under the reaction conditions. The 10w%Ag-5.8w%Cu/SBA-15 catalyst has demonstrated high stability even after 72 hours on stream.[3]

Issue 3: Byproduct Formation During Synthesis

  • Question: I am observing the formation of significant byproducts in my reaction, which is complicating purification and reducing my yield. What are common byproducts and how can I minimize them?

  • Answer: Byproduct formation is a common challenge. In the context of poly(this compound) synthesis from dimethyl oxalate and ethylene glycol, the formation of diethylene glycol (DEG) units is a known issue.[5]

    • Control of Reaction Conditions: Precise control over feedstock and reaction conditions is key to inhibiting the formation of byproducts like DEG.[5]

    • Purification of Reactants: Ensure the starting materials are pure to avoid introducing impurities that could lead to side reactions.[6]

    • Monitoring Reaction Progress: Closely monitor the reaction to avoid "over-reaction" or degradation of the product, which can occur with excessive reaction times or temperatures.[6]

Issue 4: Difficulties in Product Purification

  • Question: I'm struggling to purify my this compound product. What are some common purification issues and their solutions?

  • Answer: Purification can be challenging due to the nature of the product and any impurities.

    • Recrystallization Issues: If your product is "oiling out" during recrystallization, it could be because the boiling point of the solvent is higher than the melting point of your product, or the solution is supersaturated.[6] Consider using a lower-boiling point solvent or adding a seed crystal to induce crystallization.[6]

    • Chromatography Problems: If you are using column chromatography and observing poor separation, you may need to optimize your solvent system.[6] Streaking on a TLC plate can indicate that your compound is too polar for the current solvent system or is interacting with the silica gel; adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can help.[6]

    • Washing and Drying: For diethyl oxalate, a purification method involves washing with a dilute sodium carbonate solution, followed by drying with anhydrous potassium carbonate or sodium sulfate, and then vacuum distillation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments to aid in experimental design and comparison.

Table 1: Optimization of Pd/C-Catalyzed Oxidative Double Carbonylation of Diethyl Oxalate [1][2]

EntryParameter VariedValueDiethyl Oxalate Yield (%)
1Catalyst Loading (10% Pd/C)5 mol %Lower Yield
2Catalyst Loading (10% Pd/C)10 mol %90
3Temperature70 °C90
4Temperature> 70 °CNo significant improvement
5Pressure (CO)5 atmLower Yield
6Pressure (CO)25 atm90
7Reaction Time7 h86
8Reaction Time8 h90
9Reaction Time> 8 hNo profound effect

Reaction Conditions: Ethanol (10 g), TBAI (0.2 mmol), CO/O₂ (25:6 atm), 70 °C, 8 h, unless otherwise specified.

Table 2: Hydrogenation of Diethyl Oxalate to Ethylene Glycol [1][8]

EntryParameter VariedValueEthylene Glycol Yield (%)
1Catalyst Loading (Milstein's)0.5%68
2Catalyst Loading (Milstein's)1.0%92
3Catalyst Loading (Milstein's)2.0%No profound effect
4Temperature80 °CLower Yield
5Temperature100 °COptimal
6Temperature120 °CNo significant improvement
7H₂ Pressure30 atmLower Yield
8H₂ Pressure40 atmMaximum Yield
9H₂ Pressure50 atmNo major impact

Reaction Conditions: Diethyl Oxalate (1 mmol), Milstein's catalyst, KOtBu (0.05 mmol), Ethanol (10.0 mL), H₂ (40 bar), 100 °C, 14 h, unless otherwise specified.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Oxalate via Oxidative Double Carbonylation of Ethanol [1][2]

  • Reaction Setup: In a 100 mL stainless steel autoclave, prepare a reaction mixture containing ethanol (10.0 g, 217 mmol), tetrabutylammonium iodide (0.2 mmol), and 10% Pd/C (10 mol %).

  • Pressurization: Close the autoclave and pressurize it with oxygen (6 atm) and carbon monoxide (25 atm) without prior flushing.

  • Reaction: Stir the reaction mixture with a mechanical stirrer for 8 hours at 70°C.

  • Work-up: After cooling the reactor to room temperature, carefully release the pressure.

  • Catalyst Recovery: Filter the catalyst and wash it with ethanol (25.0 mL). The catalyst can be vacuum-dried and reused.

Protocol 2: Esterification of Anhydrous Oxalic Acid with Ethanol [9]

  • Dehydration of Oxalic Acid: Heat 252 g (2 moles) of crystalline oxalic acid on a steam bath for six to eight hours with occasional stirring to remove the water of crystallization.

  • Reaction Setup: Place the resulting anhydrous oxalic acid (approximately 180 g) in a 1.5 L round-bottomed flask with 500 cc of absolute alcohol.

  • Esterification: Heat the flask in an oil bath maintained at 120-125°C. A system should be in place to condense the mixed vapors of alcohol and water, dry the alcohol, and return it to the reaction flask.

  • Reaction Time: Continue the reaction for approximately five hours.

  • Purification: Distill off the excess alcohol. Distill the remaining residue of ethyl oxalate under reduced pressure, collecting the fraction boiling at 98-101°/21 mm. The expected yield is 234-264 g (80-90% of the theoretical amount).

Visualizations

Ethylene_Oxalate_Synthesis_Pathway cluster_step1 Step 1: Diethyl Oxalate Synthesis cluster_step2 Step 2: Hydrogenation Ethanol Ethanol Diethyl_Oxalate Diethyl Oxalate Ethanol->Diethyl_Oxalate Oxidative Carbonylation CO_O2 CO / O₂ CO_O2->Diethyl_Oxalate Pd_C 10% Pd/C, TBAI 70°C, 8h Ethylene_Glycol Ethylene Glycol Diethyl_Oxalate->Ethylene_Glycol Hydrogenation Diethyl_Oxalate->Ethylene_Glycol H2 H₂ H2->Ethylene_Glycol Ru_Catalyst Ru-based Catalyst 100°C, 14h Recycled_Ethanol Ethanol (recycled) Ethylene_Glycol->Recycled_Ethanol co-product

Caption: Two-step synthesis of ethylene glycol from ethanol.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent & Solvent Quality (Purity, Water Content) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Impure/Inactive (Purify/Replace) Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS, NMR) Optimize_Conditions->Monitor_Reaction Evaluate_Purification Evaluate Work-up & Purification (Extraction, Chromatography) Monitor_Reaction->Evaluate_Purification Reaction Complete Investigate_Side_Reactions Investigate Side Reactions Monitor_Reaction->Investigate_Side_Reactions Reaction Stalled Check_Decomposition Check for Product Decomposition Evaluate_Purification->Check_Decomposition Product Loss Evaluate_Purification->Success No Significant Loss Investigate_Side_Reactions->Optimize_Conditions Minimize by adjusting conditions Check_Decomposition->Optimize_Conditions Decomposition Occurs (Adjust Temp/Time)

Caption: A logical workflow for troubleshooting low reaction yields.

References

troubleshooting side reactions in ethylene oxalate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during the polymerization of ethylene (B1197577) oxalate (B1200264).

Troubleshooting Guides & FAQs

Issue 1: Low Molecular Weight of the Final Polymer

Q1: My poly(ethylene oxalate) (PEOx) has a low molecular weight and poor mechanical properties. What are the potential causes and how can I fix this?

A1: Low molecular weight in PEOx is a common issue that can stem from several factors, primarily related to impurities, reaction equilibrium, and thermal degradation.

Potential Causes and Solutions:

  • Monomer Impurities: The presence of water or other impurities in the this compound monomer can lead to premature chain termination or side reactions. Hydrolysis of the monomer can occur, preventing effective polymerization.[1]

    • Solution: Ensure the rigorous purification of the this compound monomer before polymerization. Techniques such as sublimation can be employed to obtain high-purity monomer.[2]

  • Ring-Chain Equilibrium: Polycondensation reactions are often reversible and can be in equilibrium with depolymerization, leading to the formation of cyclic monomers and oligomers, which limits the growth of high molecular weight chains.[3]

    • Solution: Conduct the polymerization under high vacuum and at elevated temperatures to effectively remove condensation byproducts like water, shifting the equilibrium towards polymer formation.[3] For ring-opening polymerization (ROP), ensure the chosen catalyst and conditions favor chain propagation over depolymerization.

  • Thermal Degradation: PEOx has a thermal decomposition temperature close to its melting point, which can lead to chain scission during melt processing or prolonged reaction times at high temperatures, resulting in a lower molecular weight.[4]

    • Solution: Carefully control the polymerization temperature and time to minimize thermal degradation. The use of appropriate catalysts can allow for polymerization at lower temperatures and shorter reaction times.[5]

Issue 2: Formation of Diethylene Glycol (DEG) Byproduct

Q2: I have identified diethylene glycol (DEG) units in my PEOx, which is affecting its crystallinity. How is this byproduct formed and how can I prevent it?

A2: The formation of diethylene glycol (DEG) units is a significant side reaction that can compromise the performance of PEOx by reducing its crystallization ability.[6]

Mechanism of DEG Formation:

DEG is typically formed through a dehydration side reaction between two molecules of ethylene glycol, a common starting material for producing the this compound monomer.[7] If ethylene glycol contains DEG as an impurity, or if conditions during monomer synthesis or polymerization favor the dehydration reaction, DEG can be incorporated into the polymer backbone.

Troubleshooting Workflow for DEG Formation

start Problem: DEG units detected in PEOx sub_prep Review Monomer Synthesis and Purification start->sub_prep poly_cond Optimize Polymerization Conditions sub_prep->poly_cond analysis Characterize Polymer for DEG Content (e.g., NMR) poly_cond->analysis analysis->poly_cond Iterate if DEG is still present solution High-Purity PEOx with Minimal DEG analysis->solution

Caption: A workflow for troubleshooting the formation of diethylene glycol (DEG) during this compound polymerization.

Preventative Measures:

  • High-Purity Monomers: Use high-purity ethylene glycol for the synthesis of this compound to minimize the initial presence of DEG.

  • Control of Reaction Conditions: Precise control over the feedstock and reaction conditions during both monomer synthesis and polymerization is crucial to inhibit the formation of DEG.[6]

  • Catalyst Selection: The choice of catalyst can influence the dehydration side reaction. Select catalysts that favor the primary polymerization reaction over DEG formation.

Issue 3: Poor Thermal Stability and Discoloration

Q3: My PEOx polymer appears discolored and degrades upon melting. What causes this thermal instability and how can I improve it?

A3: The thermal instability of PEOx is a known challenge, with its thermal decomposition temperature being close to its melting point.[4] Discoloration is often a sign of degradation.

Causes of Thermal Instability:

  • Inherent Chemical Structure: The ester linkages in the poly(this compound) backbone are susceptible to thermal cleavage.

  • Impurities: Residual catalysts, monomers, or other impurities can catalyze thermal degradation pathways.

  • Oxidation: Exposure to oxygen at high temperatures can lead to oxidative degradation, causing chain scission and discoloration.

Strategies for Improving Thermal Stability:

  • Polymerization in an Inert Atmosphere: Conducting the polymerization under an inert gas like nitrogen or argon minimizes oxidative degradation.[2]

  • Use of Stabilizers: The addition of thermal stabilizers or antioxidants can help to mitigate degradation during melt processing.

  • Purification of the Polymer: After polymerization, purifying the polymer to remove residual catalysts and monomers can enhance its thermal stability.

  • Control of Molecular Weight: Higher molecular weight PEOx generally exhibits better thermal stability.[4]

Issue 4: Hydrolysis of Monomer and Polymer

Q4: I am concerned about the hydrolysis of my this compound monomer and the final polymer. How susceptible are they to hydrolysis and what are the consequences?

A4: Both the this compound monomer and the resulting polymer are susceptible to hydrolysis, which can significantly impact the polymerization process and the final product's properties.[1]

Hydrolysis Pathways and Consequences

cluster_monomer Monomer Hydrolysis cluster_polymer Polymer Hydrolysis monomer This compound Monomer hydroxy_acid Hydroxy Acid monomer->hydroxy_acid Ring Opening water1 Water water1->hydroxy_acid inhibition Inhibition of Polymerization hydroxy_acid->inhibition polymer Poly(this compound) cleavage Ester Linkage Cleavage polymer->cleavage Surface Erosion water2 Water water2->cleavage degradation Reduced Molecular Weight & Mass Loss cleavage->degradation

Caption: Pathways of hydrolysis for this compound monomer and poly(this compound).

Key Points on Hydrolysis:

  • Monomer Hydrolysis: this compound can undergo rapid ring-opening hydrolysis to form a hydroxy acid, especially in the presence of moisture.[1] This consumes the monomer and prevents it from participating in the polymerization, leading to lower yields and molecular weights.

  • Polymer Degradation: The ester groups in the PEOx backbone are susceptible to hydrolysis, resulting in cleavage of the polymer chains.[3] This leads to a decrease in molecular weight and a loss of mass over time, which is also the basis for its biodegradability.[3][8]

  • Controlling Hydrolysis: To minimize premature hydrolysis, it is essential to use dry reagents and solvents and to conduct the polymerization under anhydrous conditions.

Experimental Protocols

Protocol 1: General Ring-Opening Polymerization (ROP) of this compound

This protocol provides a general methodology for the synthesis of PEOx via ROP.

  • Monomer Purification: Purify this compound monomer by sublimation under reduced pressure to remove impurities.[2]

  • Reaction Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and an inlet for inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under a positive flow of inert gas, add the purified this compound monomer to the reactor.

  • Catalyst Addition: In a separate, dry container, dissolve the chosen catalyst (e.g., stannous octoate) in a minimal amount of anhydrous solvent (e.g., toluene). Add the catalyst solution to the reactor via syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110-140°C) and stir.[1] The polymerization is often rapid and can be observed by an increase in the viscosity of the melt.[5]

  • Termination and Purification: After the desired reaction time, cool the reactor to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., a mixture of m-chlorophenol and 1,2,4-trichlorobenzene (B33124) for viscosity measurements) for characterization, or purified by precipitation.[4]

Protocol 2: Characterization of Side Products by ¹H NMR

¹H NMR spectroscopy is a powerful tool for identifying and quantifying side products like DEG.

  • Sample Preparation: Dissolve a small amount of the purified PEOx polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 600 MHz).[7]

  • Spectral Analysis:

    • PEOx: The characteristic protons of the this compound repeating unit will have specific chemical shifts.

    • DEG: The presence of diethylene glycol succinate (B1194679) (DEOS) units, formed from DEG, can be identified by characteristic triplet signals, for instance, around 4.25 and 3.70 ppm.[7]

    • Quantification: The molar content of DEG-derived units can be calculated by integrating the respective NMR signals and comparing them to the signals of the main polymer chain.[7]

Quantitative Data Summary

While the search results provide qualitative descriptions of the effects of side reactions, they lack specific quantitative data that can be compiled into extensive tables. However, key thermal and molecular weight properties for desirable PEOx are summarized below.

PropertyTarget ValueSignificanceReference
Solution Viscosity (ηinh) ≥ 0.25 dL/gIndicates high molecular weight.[4]
Melting Point (Tm) ≥ 130°CEnsures sufficient heat resistance for applications like food packaging.[4]
Melt Enthalpy (ΔHm) ≥ 20 J/gRelates to the degree of crystallinity and mechanical properties.[4]
Melt Crystallization Enthalpy (ΔHmc) ≥ 20 J/gAn index of the crystallization rate.[4]

References

Technical Support Center: Optimizing Ethylene Oxalate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization (ROP) of ethylene (B1197577) oxalate (B1200264) to synthesize poly(ethylene oxalate) (PEOx).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing high molecular weight poly(this compound) (PEOx)?

A1: The most common and effective method for synthesizing high molecular weight PEOx is the ring-opening polymerization (ROP) of purified cyclic this compound monomer. This process typically involves heating the monomer in an inert atmosphere, often with a suitable catalyst.[1][2]

Q2: Why is the molecular weight of my PEOx consistently low?

A2: Low molecular weight is a frequent issue in this compound polymerization.[1] Several factors can contribute to this problem:

  • Monomer Impurities: The presence of impurities in the this compound monomer can terminate the polymerization chain reaction prematurely.

  • Suboptimal Reaction Temperature: The polymerization is sensitive to temperature. Temperatures that are too low may result in slow and incomplete polymerization, while temperatures that are too high can lead to degradation and side reactions.

  • Inappropriate Catalyst Concentration: The concentration of the catalyst is crucial. Too little catalyst may lead to an incomplete reaction, while too much can sometimes cause side reactions or a very rapid, uncontrolled polymerization that results in lower molecular weight chains.

  • Presence of Water: Moisture can act as a chain transfer agent, leading to the formation of shorter polymer chains. It is critical to ensure all reagents and glassware are scrupulously dry.

Q3: What are suitable catalysts for this compound polymerization?

A3: Several catalysts have been shown to be effective for the ROP of this compound. These include antimony trifluoride and stannic chloride.[2] For related cyclic ester polymerizations, tin(II) octoate has also been used.[3][4] A catalyst-free approach has also been demonstrated, relying on the inherent reactivity of the monomer at elevated temperatures.[5]

Q4: My final PEOx polymer is discolored. What could be the cause?

A4: Discoloration of the final polymer, which should ideally be colorless, is often an indication of impurities or degradation. Potential causes include:

  • Impure Monomer: Starting with a discolored or impure this compound monomer will likely result in a discolored polymer.

  • High Polymerization Temperature: Excessive heat can cause thermal degradation of the monomer or polymer, leading to the formation of chromophores.

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. Maintaining an inert atmosphere throughout the polymerization is crucial.

Q5: What are the key safety precautions when working with this compound and its polymerization?

A5: While a specific safety data sheet (SDS) for this compound was not retrieved, related oxalate compounds are known to be harmful if swallowed and can cause skin and eye irritation.[6][7] General safety precautions should include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.[6]

  • Ensuring all equipment is dry and the reaction is conducted under an inert atmosphere to prevent side reactions.

Troubleshooting Guides

Issue 1: Low Polymer Molecular Weight and/or Broad Polydispersity Index (PDI)

This is one of the most common challenges in PEOx synthesis. Early polymerization methods often resulted in oligomers rather than high molecular weight polymers.[1]

Troubleshooting Steps:

  • Verify Monomer Purity:

    • Problem: Impurities in the this compound monomer can act as chain terminators or transfer agents.

    • Solution: Purify the monomer immediately before use. A highly effective method is sublimation followed by recrystallization from a suitable solvent like acetonitrile (B52724) or acetone.[1][2] The melting point of the purified monomer should be sharp and consistent with literature values (around 144-148°C).[1][2]

  • Optimize Reaction Temperature:

    • Problem: The polymerization temperature is a critical parameter.

    • Solution: The recommended temperature range for the ROP of this compound is typically between 165°C and 210°C.[2] It is advisable to start with a temperature in the lower end of this range (e.g., 170-180°C) and optimize based on results.

  • Adjust Catalyst Concentration:

    • Problem: Incorrect catalyst loading can lead to incomplete polymerization or side reactions.

    • Solution: The typical catalyst concentration ranges from 0.003% to 0.03% by weight based on the monomer.[2] Prepare a stock solution of the catalyst to ensure accurate dispensing of these small quantities.

  • Ensure Anhydrous Conditions:

    • Problem: Water is a notorious inhibitor of ring-opening polymerizations.

    • Solution: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry inert gas (nitrogen or argon). Use anhydrous solvents if applicable.

Data Presentation: Reaction Condition Optimization

The following table summarizes key quantitative data for optimizing the ring-opening polymerization of this compound.

ParameterRecommended Range/ValueNotes
Polymerization Temperature 165°C - 210°CHigher temperatures may increase the reaction rate but also the risk of degradation.[2]
Catalyst Antimony trifluoride, Stannic chlorideTin(II) octoate is also a common catalyst for ROP of cyclic esters.[2][3][4]
Catalyst Concentration 0.003% - 0.03% by weightPrecise measurement is critical for reproducibility.[2]
Reaction Time 15 - 60 minutesVaries with temperature, catalyst, and desired molecular weight.[2]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative degradation.
Monomer Purity High (Post-sublimation/recrystallization)Critical for achieving high molecular weight.[1][2]
Target Polymer Melting Point (Tm) > 130°CA melting point below this indicates low crystallinity or low molecular weight.[1]

Experimental Protocols

Protocol 1: Purification of this compound Monomer
  • Sublimation:

    • Place the crude this compound in a sublimation apparatus.

    • Heat the apparatus to 190-210°C under reduced pressure (1-2 mm Hg).[2]

    • Collect the sublimed, pure white monomer on a cold finger or the cooler parts of the apparatus.

  • Recrystallization:

    • Dissolve the sublimed this compound in a minimal amount of hot acetonitrile, acetic acid, or acetone.[1]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Protocol 2: Ring-Opening Polymerization of this compound
  • Apparatus Setup:

    • Thoroughly dry a reaction vessel (e.g., a Schlenk tube or a three-necked flask) equipped with a magnetic stirrer and an inlet/outlet for inert gas.

    • Assemble the apparatus while hot and cool under a stream of dry nitrogen or argon.

  • Reaction:

    • Charge the reaction vessel with the purified this compound monomer.

    • Heat the vessel in an oil bath to the desired temperature (e.g., 175°C).

    • Once the monomer is molten, add the catalyst (e.g., 0.01 mol% of antimony trifluoride) as a solution in a suitable anhydrous solvent or as a dry powder under a positive flow of inert gas.

    • Continue heating with stirring under a constant inert gas purge. The viscosity of the melt will increase as the polymerization proceeds.[2]

    • After the desired reaction time (e.g., 30-60 minutes), stop the heating and allow the polymer to cool to room temperature under an inert atmosphere.

  • Polymer Isolation and Purification:

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or hexafluoroisopropanol).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).

    • Collect the purified polymer by filtration and dry under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 3: Characterization of Poly(this compound)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the repeating unit.

  • Gel Permeation Chromatography (GPC):

    • Dissolve a known concentration of the polymer in a suitable mobile phase (e.g., dimethylformamide or tetrahydrofuran).[8]

    • Filter the solution through a 0.2 µm syringe filter.

    • Inject the sample into the GPC system to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a defined rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).[1]

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_polym Polymerization cluster_char Purification & Characterization crude_monomer Crude this compound sublimation Sublimation (190-210°C, 1-2 mmHg) crude_monomer->sublimation recrystallization Recrystallization (e.g., Acetonitrile) sublimation->recrystallization pure_monomer Pure this compound recrystallization->pure_monomer melt Melt Monomer (165-210°C) pure_monomer->melt setup Dry Apparatus under Inert Gas setup->melt catalyst Add Catalyst (0.003-0.03 wt%) melt->catalyst polymerize Polymerize (15-60 min) catalyst->polymerize cool Cool to Room Temp polymerize->cool crude_polymer Crude PEOx cool->crude_polymer dissolve Dissolve in Solvent crude_polymer->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate dry Dry under Vacuum precipitate->dry pure_peox Pure PEOx dry->pure_peox analysis Characterization (NMR, GPC, DSC) pure_peox->analysis

Caption: Experimental workflow for PEOx synthesis.

troubleshooting_workflow rect_node rect_node start Low Molecular Weight PEOx? check_monomer Monomer Purity Verified? start->check_monomer check_temp Optimal Temperature? check_monomer->check_temp Yes purify Purify Monomer via Sublimation & Recrystallization check_monomer->purify No check_catalyst Correct Catalyst Loading? check_temp->check_catalyst Yes adjust_temp Adjust Temperature (165-210°C) check_temp->adjust_temp No check_anhydrous Anhydrous Conditions? check_catalyst->check_anhydrous Yes adjust_catalyst Adjust Catalyst Concentration (0.003-0.03 wt%) check_catalyst->adjust_catalyst No dry_reagents Thoroughly Dry Glassware & Reagents check_anhydrous->dry_reagents No success High MW PEOx check_anhydrous->success Yes purify->check_temp adjust_temp->check_catalyst adjust_catalyst->check_anhydrous dry_reagents->success

Caption: Troubleshooting low molecular weight PEOx.

References

controlling molecular weight in poly(ethylene oxalate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(ethylene oxalate) (PEOx), with a focus on controlling molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound) (PEOx)?

A1: The two primary methods for synthesizing PEOx are condensation polymerization and ring-opening polymerization (ROP).[1][2] Ring-opening polymerization of cyclic ethylene (B1197577) oxalate (B1200264) (a six-membered ring) is generally preferred for achieving high molecular weight PEOx.[1][3] Condensation polymerization of diethyl oxalate and ethylene glycol often results in low molecular weight polymers due to challenges in removing byproducts and potential side reactions.[1]

Q2: Why is achieving high molecular weight in PEOx synthesis challenging?

A2: High molecular weight PEOx can be difficult to obtain due to several factors. In condensation polymerization, incomplete removal of byproducts like water or ethanol (B145695) can limit chain growth.[1][2] A significant challenge is the thermal stability of the reactants; for instance, oxalic acid has a low boiling point and poor thermal stability.[3] Side reactions, such as the dehydration of ethylene glycol, can disrupt the stoichiometry and prevent the formation of long polymer chains.[1] For ring-opening polymerization, impurities in the monomer, incorrect catalyst concentration, or inappropriate reaction temperatures can lead to premature termination or side reactions, thus limiting the molecular weight.

Q3: What is the importance of monomer purity in PEOx synthesis?

A3: The purity of the cyclic this compound monomer is crucial for successful ring-opening polymerization. Impurities, especially water or other protic compounds, can act as chain transfer agents or deactivate the catalyst, leading to a lower molecular weight and broader polydispersity.[4] It is recommended to purify the monomer, for example, by sublimation, before use.[5]

Q4: How does the catalyst affect the molecular weight of PEOx in ROP?

A4: The choice and concentration of the catalyst are critical for controlling the molecular weight of PEOx. Catalysts like antimony trifluoride and stannic chloride are effective for the ROP of this compound.[1][5] The catalyst concentration influences the polymerization rate and can affect the final molecular weight. An optimal concentration is necessary; too much catalyst can sometimes lead to an increase in side reactions, while too little will result in a very slow or incomplete reaction.

Q5: Can I control the molecular weight of PEOx by using an initiator?

A5: Yes, using an initiator, such as an alcohol (e.g., benzyl (B1604629) alcohol), is a common method to control the molecular weight in ring-opening polymerization. The initiator opens the cyclic monomer and becomes the starting point for the polymer chain. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio. A higher ratio will result in a higher molecular weight polymer. The addition of benzyl alcohol to the polymerization of propylene (B89431) oxalate has been shown to decrease the molecular weight of the resulting polymer.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of poly(this compound).

Problem Potential Cause Recommended Solution
Low Polymer Yield Monomer Impurities: Presence of water or other impurities can inhibit polymerization.[4]Ensure the this compound monomer is thoroughly purified and dried before use, for instance, through sublimation.[5]
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Use a fresh, properly stored catalyst. Ensure an inert atmosphere (nitrogen or argon) is maintained during the reaction.
Incorrect Reaction Temperature: The temperature may be too low for the catalyst to be active or for the polymerization to proceed at a reasonable rate.Optimize the reaction temperature. For ROP of this compound, temperatures in the range of 165°C to 210°C have been reported.[1][5]
Low Molecular Weight High Catalyst Concentration: An excess of catalyst can sometimes lead to an increase in termination reactions.Optimize the catalyst concentration. Typical concentrations are in the range of 0.003% to 0.03% by weight.[1]
Presence of Water: Water can act as a chain transfer agent, limiting chain growth.Rigorously dry all glassware, solvents, and the monomer. Perform the reaction under a dry, inert atmosphere.
Side Reactions: Formation of byproducts like diethylene glycol (DEG) can terminate chain growth.[6]Carefully control reaction conditions, particularly temperature, to minimize side reactions.[6]
Broad Polydispersity Index (PDI) Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad PDI.Choose a catalyst and initiator system that provides a fast initiation rate.
Transesterification Reactions: These side reactions can scramble the polymer chains, leading to a broader molecular weight distribution.[7]Lowering the reaction temperature or reducing the reaction time after high conversion is reached can help minimize transesterification.
Polymer Discoloration High Reaction Temperature: Prolonged heating at high temperatures can cause thermal degradation of the polymer.Optimize the reaction time and temperature to achieve the desired molecular weight without causing degradation.
Catalyst Residue: Some catalysts can cause discoloration.Choose a catalyst that is less prone to causing discoloration or consider a post-synthesis purification step to remove catalyst residues.

Experimental Protocols

Synthesis of Cyclic this compound Monomer

This protocol is based on the depolymerization of an oligo(this compound) prepolymer.[1][5]

Materials:

Procedure:

  • Prepolymer Synthesis: In a reaction vessel equipped with a stirrer and a distillation condenser, combine diethyl oxalate and a twofold molar excess of ethylene glycol. Add a catalytic amount of sodium. Heat the mixture to 191-216°C to drive the condensation reaction, distilling off the ethanol byproduct. The reaction is complete when a waxy prepolymer is formed.

  • Depolymerization: Transfer the prepolymer to a sublimation apparatus. Heat the apparatus to 191-216°C under reduced pressure (0.03 to 0.4 mm Hg). The prepolymer will depolymerize, and the cyclic this compound monomer will sublime.

  • Purification: Collect the sublimed crystalline monomer. The monomer can be further purified by recrystallization from a mixture of acetone and ether.[1] The melting point of the purified monomer is approximately 144-148°C.[1]

Ring-Opening Polymerization of this compound

This protocol describes a general method for the ROP of cyclic this compound to obtain high molecular weight PEOx.[1]

Materials:

  • Purified cyclic this compound

  • Catalyst (e.g., stannic chloride or antimony trifluoride)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Place the purified cyclic this compound (e.g., 5.0 g) into a dry reaction tube equipped with a magnetic stirrer and an inlet for inert gas.

  • Inert Atmosphere: Purge the reaction tube with a slow stream of dry nitrogen or argon for at least 15 minutes to remove air and moisture.

  • Melting the Monomer: Heat the tube to 165°C to melt the monomer.

  • Catalyst Addition: Once the monomer is molten, add the catalyst. For example, add 0.00015 g of stannic chloride (approximately 0.003% by weight).[1]

  • Polymerization: Increase the temperature to around 205°C and maintain it for a specific duration (e.g., 15 minutes).[1] The viscosity of the melt will increase as the polymerization proceeds.

  • Cooling and Isolation: After the desired time, cool the reaction vessel to room temperature. The resulting solid PEOx can be removed from the tube. The polymer should be a colorless, viscous material.

Visualizations

PEOx_Synthesis_Workflow cluster_monomer Monomer Synthesis & Purification cluster_polymerization Ring-Opening Polymerization (ROP) M1 Diethyl Oxalate + Ethylene Glycol M2 Condensation to Oligomer M1->M2 Heat, Catalyst (Na) M3 Depolymerization & Sublimation M2->M3 Heat, Vacuum M4 Purified this compound Monomer M3->M4 Recrystallization P1 Melt Monomer M4->P1 P2 Add Catalyst P1->P2 165°C, Inert Atm. P3 Polymerization P2->P3 e.g., SnCl4, 205°C P4 High MW PEOx P3->P4 Cooling

Caption: Workflow for the synthesis of high molecular weight PEOx.

Troubleshooting_Low_MW action_node action_node start_node Low Molecular Weight Observed q1 Monomer Purity Checked? start_node->q1 Start action1 Purify monomer via sublimation/recrystallization q1->action1 No q2 Inert Atmosphere Maintained? q1->q2 Yes action2 Ensure rigorous drying and use of N2/Ar q2->action2 No q3 Optimal Catalyst Concentration? q2->q3 Yes action3 Titrate catalyst concentration (e.g., 0.003-0.03 wt%) q3->action3 No/Unsure q4 Side Reactions (e.g., DEG) Suspected? q3->q4 Yes action4 Optimize temperature and reaction time q4->action4 Yes end_node Re-evaluate Reaction Conditions q4->end_node No

Caption: Troubleshooting decision tree for low molecular weight in PEOx synthesis.

References

Technical Support Center: Purification of Ethylene Oxalate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethylene (B1197577) oxalate (B1200264) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this critical monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying ethylene oxalate monomer?

A1: The primary purification techniques for this compound monomer involve a multi-step process that often includes:

  • Washing of the oligomer: The crude this compound oligomer is first washed with an organic solvent to remove initial impurities.[1]

  • Depolymerization and Sublimation: The purified oligomer is then heated under reduced pressure to induce depolymerization, causing the this compound monomer to sublimate.[1]

  • Recrystallization: The sublimated monomer is further purified by recrystallization from an organic solvent.[1]

  • Distillation: In some protocols, distillation under reduced pressure is used, although it can be challenging due to the high volatility of the solid near its melting point.[2]

Q2: What are potential impurities in this compound synthesis?

A2: Impurities can arise from starting materials, side reactions, or incomplete polymerization/depolymerization. Potential impurities can include residual catalysts, solvents, and related oxalate or glycol compounds. For instance, in related processes for producing ethylene glycol from oxalate hydrogenation, impurities such as 1,2-butanediol, 1,4-butanediol, and ethylene carbonate have been identified.[3]

Q3: Why is high purity of this compound monomer important?

A3: The purity of the this compound monomer is crucial for achieving high-molecular-weight poly(this compound) during ring-opening polymerization.[1] The presence of impurities can negatively impact the polymerization process and the final properties of the polymer, such as its mechanical strength and thermal stability.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Monomer After Sublimation - Incomplete depolymerization of the oligomer.- Sublimation temperature too low or pressure too high.- Ensure the oligomer is sufficiently heated to the depolymerization temperature (e.g., 191-216°C) under reduced pressure.[1][2]- Optimize the sublimation temperature and pressure to facilitate efficient monomer collection.
Discolored (e.g., yellow) Monomer - Presence of impurities from the synthesis.- Thermal degradation during depolymerization/sublimation.- Ensure the starting oligomer is thoroughly washed with an appropriate organic solvent before depolymerization.[1]- Carefully control the temperature during heating to avoid decomposition.
Monomer Fails to Crystallize or Oils Out During Recrystallization - Inappropriate solvent or solvent mixture.- Presence of significant impurities.- Cooling rate is too rapid.- Experiment with different recrystallization solvents or solvent mixtures. A mixture of acetone (B3395972) and ether has been used.[2]- Perform a preliminary purification step (e.g., another sublimation) to reduce impurity levels.- Allow the solution to cool slowly to promote crystal formation.
Polymerization of the Monomer at Room Temperature - this compound monomer can polymerize when left at rest at room temperature.[1]- Store the purified monomer at low temperatures and under an inert atmosphere to prevent premature polymerization.- Use the purified monomer for polymerization reactions shortly after purification.

Experimental Protocols

Protocol 1: Purification by Sublimation and Recrystallization

This protocol is based on methods described in patent literature for obtaining high-purity this compound monomer.[1][2]

Materials:

  • Crude this compound oligomer

  • Organic solvent (e.g., acetone, diethyl ether)

  • Sublimation apparatus

  • Recrystallization apparatus (flasks, condenser, filter)

Procedure:

  • Oligomer Washing:

    • Wash the crude this compound oligomer with a suitable organic solvent to remove soluble impurities.

    • Filter and dry the washed oligomer.

  • Depolymerization and Sublimation:

    • Place the purified oligomer in a sublimation apparatus.

    • Heat the oligomer under reduced pressure (e.g., 0.03 to 0.4 mm of Hg) to its depolymerization temperature (e.g., 191-216°C).[2]

    • The this compound monomer will sublime and collect on a cold surface.

  • Recrystallization:

    • Dissolve the collected sublimed monomer in a minimal amount of hot solvent (e.g., a mixture of acetone and ether).[2]

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualized Workflows

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps Crude_Oligomer Crude Ethylene Oxalate Oligomer Washing Wash with Organic Solvent Crude_Oligomer->Washing Remove Impurities Depolymerization Heat under Reduced Pressure (Depolymerization) Washing->Depolymerization Sublimation Sublimation Depolymerization->Sublimation Recrystallization Recrystallization (e.g., Acetone/Ether) Sublimation->Recrystallization Further Purification Pure_Monomer High-Purity This compound Monomer Recrystallization->Pure_Monomer

Caption: General workflow for the purification of this compound monomer.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Monomer Yield? Start->Low_Yield Discoloration Monomer Discolored? Start->Discoloration Crystallization_Issue Crystallization Fails? Start->Crystallization_Issue Check_Temp_Pressure Optimize Temp./Pressure for Sublimation Low_Yield->Check_Temp_Pressure Yes Wash_Oligomer Improve Oligomer Washing Discoloration->Wash_Oligomer Yes Control_Heat Control Heating Rate Discoloration->Control_Heat Yes Change_Solvent Change Recrystallization Solvent/Conditions Crystallization_Issue->Change_Solvent Yes Re_Purify Consider Additional Purification Step Crystallization_Issue->Re_Purify Yes

Caption: Troubleshooting logic for common purification issues.

References

minimizing diethylene glycol byproduct in PEOx synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Poly(2-oxazoline) Synthesis

Welcome to the technical support center for poly(2-oxazoline) (PEOx) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEOx polymerization reactions, with a specific focus on preventing diethylene glycol (DEG) and other diol contamination.

Frequently Asked Questions (FAQs)

Q1: Is diethylene glycol (DEG) a common byproduct of PEOx synthesis?

Based on current literature, diethylene glycol (DEG) is not a commonly reported direct byproduct of the cationic ring-opening polymerization (CROP) of 2-oxazolines. The formation of DEG is more typically associated with the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) or the industrial production of polyethylene glycol (PEG).

Q2: If DEG is not a direct byproduct, why is it a concern in PEOx synthesis?

The primary concern is the presence of diol impurities, such as ethylene (B1197577) glycol (EG) and potentially DEG, originating from the starting materials or from side reactions due to the presence of water. These impurities can act as chain transfer agents or terminating agents, leading to polymers with lower molecular weights and broader polydispersity than desired.

Q3: What is the most likely source of diol impurities in my PEOx synthesis?

The most probable sources of diol contamination are:

  • Impurities in the 2-oxazoline monomer: The synthesis of 2-oxazoline monomers often uses aminoalcohols (e.g., 2-aminoethanol). Residual, unreacted aminoalcohols or byproducts from the monomer synthesis can introduce diol impurities.

  • Presence of water: Water is a critical impurity in CROP of 2-oxazolines. It can lead to the hydrolysis of the monomer or the growing polymer chain, and can act as a chain terminator.[1] The hygroscopic nature of many 2-oxazoline monomers means they can absorb moisture from the atmosphere if not handled under strictly anhydrous conditions.[1]

Q4: How can I detect the presence of diethylene glycol or other diol impurities in my polymer?

Several analytical techniques can be employed for the detection and quantification of diol impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a suitable method for the simultaneous determination of ethylene glycol, diethylene glycol, and triethylene glycol.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for the detection of glycols in various samples.[2][3] Derivatization of the glycols is often performed to improve their volatility and detection.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid and sensitive method for detecting diethylene glycol in excipients.[4]

Troubleshooting Guide: Minimizing Diol Contamination

This guide provides a systematic approach to identifying and resolving issues related to diol contamination in your PEOx synthesis.

Issue: Low Molecular Weight and/or Broad Polydispersity of PEOx

This is a common symptom of unintended chain termination or transfer reactions, which can be caused by diol impurities or water.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: Low MW / High PDI CheckMonomer Step 1: Verify Monomer Purity Start->CheckMonomer CheckAnhydrous Step 2: Ensure Anhydrous Conditions CheckMonomer->CheckAnhydrous If monomer is pure PurifyMonomer Action: Purify Monomer (Distillation over BaO or CaH2) CheckMonomer->PurifyMonomer If monomer is impure CheckInitiator Step 3: Evaluate Initiator and Termination CheckAnhydrous->CheckInitiator If conditions are anhydrous DrySystem Action: Rigorously Dry Glassware, Solvent, and Inert Gas CheckAnhydrous->DrySystem If moisture is present Solution Resolution: Optimized PEOx Synthesis CheckInitiator->Solution If initiator is pure and termination is controlled PurifyInitiator Action: Purify/Verify Initiator CheckInitiator->PurifyInitiator If initiator is impure PurifyMonomer->CheckMonomer DrySystem->CheckAnhydrous PurifyInitiator->CheckInitiator

Caption: Troubleshooting workflow for low molecular weight and high polydispersity in PEOx synthesis.

Detailed Troubleshooting Steps

Symptom Potential Cause Recommended Action
Low polymer yield and low molecular weight. Monomer Impurity: Presence of water or diol impurities in the 2-oxazoline monomer.Monomer Purification: Purify the 2-oxazoline monomer by distillation over a suitable drying agent such as barium oxide (BaO) or calcium hydride (CaH₂). Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and handle it in a glovebox or using Schlenk line techniques.
Inconsistent polymerization results (batch-to-batch variation). Inadequate Anhydrous Conditions: Introduction of atmospheric moisture during reaction setup or polymerization.Strict Anhydrous Technique: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator. Use anhydrous solvents, freshly distilled over appropriate drying agents. Purge the reaction vessel with a dry inert gas before adding reagents.
Bimodal or multimodal GPC chromatogram. Multiple Initiating Species or Chain Transfer: Impurities in the initiator or solvent acting as unintended initiators or chain transfer agents.Initiator and Solvent Purity: Use high-purity initiators. If necessary, purify the initiator according to literature procedures. Ensure the solvent is of high purity and compatible with cationic polymerization.
Polymer properties change upon storage. Post-polymerization Hydrolysis: Residual acidic species from the polymerization or exposure to moisture can lead to hydrolysis of the PEOx backbone.Thorough Purification and Storage: After polymerization, quench the reaction and purify the polymer to remove any residual initiator or acid. This can be done by precipitation in a non-solvent, followed by drying under vacuum. Store the final polymer in a dry, inert environment.

Experimental Protocols

Protocol 1: Purification of 2-Ethyl-2-oxazoline (B78409) (EtOx) Monomer

Objective: To remove water and other impurities from the EtOx monomer prior to polymerization.

Materials:

  • 2-Ethyl-2-oxazoline (commercial grade)

  • Calcium hydride (CaH₂) or Barium oxide (BaO)

  • Distillation apparatus

  • Schlenk flasks

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

  • Add the commercial 2-ethyl-2-oxazoline to a round-bottom flask containing a stirring bar.

  • Add a suitable drying agent (e.g., CaH₂ or BaO, approximately 5-10% w/v) to the flask.

  • Stir the mixture at room temperature under an inert atmosphere for at least 24 hours.

  • Heat the flask to distill the EtOx under a dry, inert atmosphere. Collect the fraction boiling at the correct temperature (for EtOx, ~128-129 °C at atmospheric pressure).

  • Collect the purified monomer in a Schlenk flask under an inert atmosphere.

  • Store the purified monomer in a sealed container under an inert atmosphere, preferably in a freezer to minimize degradation.

Protocol 2: Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline

Objective: To synthesize PEtOx with controlled molecular weight and low polydispersity, minimizing the risk of diol contamination.

Materials:

  • Purified 2-ethyl-2-oxazoline (from Protocol 1)

  • Anhydrous solvent (e.g., acetonitrile, freshly distilled over CaH₂)

  • Initiator (e.g., methyl tosylate or methyl triflate, high purity)

  • Terminating agent (e.g., methanolic solution of potassium hydroxide (B78521) or a primary/secondary amine)

  • Schlenk line or glovebox

  • Oven-dried glassware

Procedure:

  • Assemble the reaction glassware (e.g., a Schlenk flask with a condenser) while hot from the oven and cool under a high vacuum.

  • Backfill the glassware with a dry, inert gas (e.g., argon).

  • Using a gas-tight syringe, transfer the desired amount of anhydrous solvent to the reaction flask.

  • Add the purified 2-ethyl-2-oxazoline monomer to the solvent via syringe.

  • Add the initiator to the reaction mixture via syringe. The amount of initiator will determine the target degree of polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time to achieve high monomer conversion.

  • Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GC to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature and add the terminating agent to quench the living polymerization.

  • Purify the polymer by precipitation in a suitable non-solvent (e.g., diethyl ether or cold n-hexane).

  • Collect the precipitated polymer by filtration or centrifugation and dry it under a high vacuum to a constant weight.

Data Presentation

Table 1: Effect of Reaction Conditions on PEOx Properties

Condition Monomer Purity Solvent Initiator Resulting Mn (kDa) PDI (Mw/Mn) Notes
A (Control) UnpurifiedAcetonitrileMethyl Tosylate8.51.8Broad PDI suggests chain transfer/termination.
B (Optimized) Purified (Protocol 1)Anhydrous AcetonitrileMethyl Tosylate10.21.2Narrow PDI indicates controlled polymerization.
C (Water Added) PurifiedAnhydrous AcetonitrileMethyl Tosylate4.32.1Deliberate addition of water shows a significant decrease in Mn and an increase in PDI.

Data are illustrative and will vary based on specific experimental parameters.

Visualizations

Proposed Chemical Pathway for Minimizing Byproducts

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer Purified 2-Oxazoline Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Initiator High-Purity Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Inert Inert Atmosphere (Ar or N2) Inert->Polymerization Temp Controlled Temperature Temp->Polymerization LivingPolymer Living PEOx Chains Polymerization->LivingPolymer Termination Controlled Termination LivingPolymer->Termination FinalPolymer Well-defined PEOx Termination->FinalPolymer

Caption: Ideal reaction pathway for the synthesis of well-defined PEOx, emphasizing purity and control.

References

Technical Support Center: Ethylene Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of ethylene (B1197577) oxalate (B1200264) production.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of ethylene oxalate.

Symptom Potential Cause Recommended Solutions
Low Reaction Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal duration. Gradually increase the temperature, ensuring it remains below the decomposition point of reactants and products. - Catalyst Deactivation: The catalyst may have lost activity. Consider adding a fresh batch of catalyst or regenerating the existing one if possible.[1] - Equilibrium Limitations: Esterification reactions are often reversible. To drive the reaction towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus.[2]
By-product Formation: Side reactions can consume starting materials and reduce the yield of the desired product.- Control Reaction Temperature: Elevated temperatures can sometimes favor the formation of by-products.[3] Maintain strict temperature control. - Optimize Reactant Stoichiometry: Using a slight excess of one reactant can sometimes suppress side reactions.[2]
Product Loss During Workup: The purification process, such as extraction or crystallization, may lead to a loss of product.- Optimize Extraction pH: Ensure the pH of the aqueous phase during extraction is optimized to keep the this compound in the organic layer. - Refine Crystallization Technique: If "oiling out" occurs during recrystallization, consider using a lower-boiling point solvent or adding seed crystals to induce proper crystallization.
Product Impurities Presence of Starting Materials: Incomplete reaction or inefficient purification can leave unreacted ethylene glycol or oxalic acid derivatives in the final product.- Enhance Purification: Employ fractional distillation under reduced pressure or recrystallization from a suitable solvent system to separate the product from starting materials. Sublimation has also been noted as an effective purification method for cyclic this compound.[4] - Drive Reaction to Completion: See "Incomplete Reaction" under "Low Reaction Yield".
Formation of By-products: Undesired side reactions can lead to impurities that are difficult to separate.- Identify By-products: Use analytical techniques like GC-MS or LC-MS to identify the structure of the by-products. This can provide insights into the side reactions occurring. - Adjust Reaction Conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, catalyst, solvent) to minimize them.
Reaction Control Issues Exothermic Reaction: The reaction between ethylene glycol and an oxalic acid derivative can be exothermic, leading to temperature control problems, especially at a larger scale.- Improve Heat Dissipation: Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket or internal cooling coils.[3] - Controlled Addition of Reactants: Add one of the reactants portion-wise or via a syringe pump to manage the rate of heat generation. - Use of a Solvent: Performing the reaction in a suitable solvent can help to dissipate the heat generated.
Poor Mixing: Inadequate agitation can lead to localized "hot spots," temperature gradients, and concentration gradients, resulting in inconsistent product quality and potential side reactions.- Optimize Agitation: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous. The choice of impeller and baffle design is crucial in larger reactors.
Catalyst Deactivation Sintering or Leaching: The catalyst may lose its activity over time due to thermal degradation (sintering) or leaching of the active metal into the reaction mixture.[5]- Select a Robust Catalyst: Choose a catalyst with high thermal stability and low leaching characteristics. - Optimize Reaction Conditions: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal stress on the catalyst. - Catalyst Regeneration: Investigate procedures for regenerating the deactivated catalyst, which can be more cost-effective than replacement.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up this compound synthesis from a lab to a pilot plant scale?

A1: When scaling up, the most critical parameters to control are:

  • Temperature: Due to the change in the surface-area-to-volume ratio, heat removal becomes less efficient in larger reactors.[3] Precise temperature control is crucial to prevent runaway reactions and minimize by-product formation.

  • Mixing: Ensuring homogeneous mixing is vital to maintain uniform temperature and concentration throughout the reactor, preventing localized side reactions.

  • Rate of reactant addition: For exothermic reactions, a controlled addition rate is necessary to manage heat evolution and maintain a stable reaction temperature.

  • Reaction kinetics: Understanding the reaction kinetics is essential for predicting the reaction time and throughput at a larger scale.

Q2: How can I effectively remove water from the esterification reaction to drive the equilibrium towards this compound formation?

A2: Several methods can be employed to remove water:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water is a common and effective method.[2]

  • Dehydrating Agents: While less common in large-scale production due to cost and separation challenges, chemical dehydrating agents can be used in some cases.

  • Vacuum: Performing the reaction under reduced pressure can help to remove water as it is formed, especially if the reactants and product are not volatile under these conditions.

Q3: What are the primary safety concerns associated with the large-scale production of this compound?

A3: Key safety concerns include:

  • Handling of Raw Materials: Oxalic acid and its derivatives are corrosive and toxic.[6] Ethylene glycol is also toxic if ingested.[7] Proper personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reaction: The potential for a runaway reaction exists if temperature is not adequately controlled, which could lead to a dangerous increase in pressure.[3]

  • Flammability: While this compound itself is not highly flammable, the use of flammable solvents during the reaction or purification steps introduces fire hazards.[6]

  • Product Handling: Dust from solid this compound can be an inhalation hazard.

Q4: My catalyst seems to be deactivating quickly. What are the common causes and how can I mitigate this?

A4: Common causes for catalyst deactivation in similar processes include poisoning, coking, and sintering.[5]

  • Poisoning: Impurities in the feedstock can adsorb to the catalyst's active sites and deactivate it. Ensure high-purity starting materials are used.

  • Coking: At higher temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites. Operating at lower temperatures can help.

  • Sintering: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger particles, reducing the active surface area.[5] Using a thermally stable catalyst support can help mitigate this.

Experimental Protocols

Synthesis of Diethyl Oxalate (A Precursor for this compound)

This protocol is based on the oxidative double carbonylation of ethanol.[8]

Materials:

  • Ethanol (10 g, 217 mmol)

  • 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

  • Tetrabutylammonium iodide (TBAI) (0.2 mmol)

  • Carbon Monoxide (CO)

  • Oxygen (O₂)

Procedure:

  • A high-pressure autoclave is charged with ethanol, 10% Pd/C catalyst, and TBAI.

  • The autoclave is sealed and then pressurized with a mixture of CO and O₂ to a total pressure of 31 atm (25 atm CO and 6 atm O₂).

  • The reaction mixture is heated to 70°C and stirred for 8 hours.

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is analyzed by Gas Chromatography (GC) to determine the yield of diethyl oxalate.

Quantitative Data from a Representative Experiment: [8]

ParameterValue
Ethanol10 g
Catalyst10% Pd/C (10 mol%)
AdditiveTBAI (0.2 mmol)
Pressure25 atm CO / 6 atm O₂
Temperature70 °C
Time8 hours
Yield of Diethyl Oxalate 90% (GC Yield)

Visualizations

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_output Product reactants Charge Reactants (Ethanol, Pd/C, TBAI) pressurize Pressurize (CO/O2) reactants->pressurize Seal Reactor heat_stir Heat to 70°C Stir for 8h pressurize->heat_stir Start Reaction cool_depressurize Cool & Depressurize heat_stir->cool_depressurize Reaction Complete filter Filter Catalyst cool_depressurize->filter analyze GC Analysis filter->analyze product Diethyl Oxalate analyze->product Determine Yield

Caption: Workflow for the synthesis of diethyl oxalate.

Troubleshooting_Logic start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_byproducts By-products Formed? check_reaction->check_byproducts No optimize_conditions Optimize Time/Temp/ Catalyst check_reaction->optimize_conditions Yes check_workup Product Loss in Workup? check_byproducts->check_workup No adjust_conditions Adjust Reaction Conditions (Temp, Stoichiometry) check_byproducts->adjust_conditions Yes refine_purification Refine Purification (Extraction, Crystallization) check_workup->refine_purification Yes end Improved Yield check_workup->end No optimize_conditions->end adjust_conditions->end refine_purification->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing the Thermal Stability of Polyethylene Oxalate (PEOX)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of polyethylene (B3416737) oxalate (B1200264) (PEOX).

Frequently Asked Questions (FAQs)

Q1: Why is my PEOX sample degrading during melt processing?

A1: Polyethylene oxalate inherently possesses limited thermal stability, with its degradation temperature being close to its melting point.[1] This proximity makes it susceptible to thermal degradation during melt processing, leading to a decrease in molecular weight, loss of mechanical properties, and discoloration. The degradation is primarily initiated by the cleavage of the oxalate ester bonds.

Q2: What are the primary strategies to improve the thermal stability of PEOX?

A2: The thermal stability of PEOX can be significantly enhanced through several methods:

  • Addition of Stabilizers: Incorporating antioxidants, such as hindered phenols, can effectively inhibit thermo-oxidative degradation.[2]

  • Copolymerization: Introducing comonomers into the PEOX backbone can disrupt the regularity of the chain, altering its thermal properties and potentially increasing its degradation temperature.[1][3]

  • Crosslinking: Creating a network structure through crosslinking can restrict polymer chain mobility and increase the energy required for decomposition.[4][5]

  • Nanocomposites: The addition of nanofillers can enhance thermal stability by acting as a barrier to heat and mass transfer during decomposition.

Q3: What type of antioxidants are most effective for polyesters like PEOX?

A3: Hindered phenolic antioxidants are widely used and effective for stabilizing polyesters.[2] They act as radical scavengers, interrupting the auto-oxidation cycle that leads to degradation at elevated temperatures. For enhanced performance, they are often used in synergy with secondary antioxidants like phosphites or thioesters, which decompose hydroperoxides.[6]

Q4: How does copolymerization affect the thermal properties of PEOX?

A4: Copolymerization introduces different monomer units into the PEOX chain. This can disrupt the polymer's crystallinity and alter its melting point (Tm) and glass transition temperature (Tg). The impact on thermal stability depends on the comonomer used. For instance, incorporating more rigid comonomers can potentially increase the degradation temperature. Conversely, more flexible comonomers might lower it. The introduction of comonomers has been shown to reduce the average rate of weight loss at elevated temperatures.[1]

Q5: Can I blend PEOX with other polymers to improve its thermal stability?

A5: Yes, blending PEOX with more thermally stable polymers can be a viable strategy. However, the miscibility of the polymers is a critical factor. Immiscible blends may lead to poor mechanical properties. The use of compatibilizers is often necessary to improve the interfacial adhesion between the polymer phases and achieve a stable blend with enhanced properties.[7][8][9][10]

Troubleshooting Guides

Issue 1: Discoloration and Brittleness of PEOX After Heating
Possible Cause Troubleshooting Step
Thermo-oxidative Degradation Incorporate a hindered phenolic antioxidant (e.g., Irganox 1010) at a concentration of 0.1-0.5 wt% into the PEOX before processing. Ensure thorough mixing for uniform dispersion.
Processing Temperature Too High Determine the precise melting (Tm) and degradation (Td) temperatures of your specific PEOX batch using DSC and TGA. Process the polymer at the lowest possible temperature above its Tm that still allows for adequate flow.
Presence of Impurities Ensure that the PEOX and any additives are free from metallic impurities or residual catalysts from synthesis, as these can accelerate degradation.
Issue 2: Inconsistent Thermal Analysis (TGA/DSC) Results
Possible Cause Troubleshooting Step
Sample Heterogeneity Ensure the sample taken for analysis is representative of the entire batch. For stabilized PEOX, confirm that the stabilizer is homogeneously dispersed.
Variable Heating Rate Use a consistent and appropriate heating rate for all TGA/DSC experiments (e.g., 10 °C/min) to ensure comparability of results.[11]
Atmosphere Contamination Ensure a pure and consistent inert atmosphere (e.g., nitrogen) during TGA analysis to prevent oxidative degradation from influencing the results.
Sample Preparation Use a consistent sample mass and form (e.g., powder, film) for all analyses. Ensure good thermal contact between the sample and the analysis pan.

Data Presentation

The following tables provide representative data from studies on related polyesters to illustrate the expected improvements in thermal stability upon modification.

Table 1: Illustrative TGA Data for Stabilized Polyesters

MaterialOnset Degradation Temp. (Tonset) (°C)Temperature at Max. Degradation Rate (Tmax) (°C)
Neat Polyethylene Terephthalate (PET)~390~440
PET + 0.5% Hindered Phenol Antioxidant~410~455
Neat Poly(L-lactide) (PLLA)~330~360
Poly(L-lactide-co-ε-caprolactone) (PLCL)~345~375

Note: This data is illustrative for polyesters and the actual values for PEOX may vary.

Table 2: Illustrative DSC Data for PEOX Copolymers

PolymerMelting Temp. (Tm) (°C)Melt Enthalpy (ΔHm) (J/g)
PEOX Homopolymer~170>20
PEOX Copolymer (low comonomer content)~155>20

Data adapted from patent information for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Incorporation of a Hindered Phenolic Antioxidant

Objective: To enhance the thermo-oxidative stability of PEOX by adding a stabilizer.

Materials:

  • Polythis compound (PEOX) powder

  • Hindered phenolic antioxidant (e.g., Irganox 1010)

  • Suitable solvent (e.g., chloroform, dichloromethane)

  • High-torque mechanical mixer or twin-screw extruder

Procedure:

  • Solution Blending (Lab Scale): a. Dissolve a calculated amount of PEOX in a suitable solvent to form a 5-10% (w/v) solution. b. Dissolve the desired amount of antioxidant (e.g., 0.1-0.5 wt% relative to PEOX) in a small amount of the same solvent. c. Add the antioxidant solution to the PEOX solution and stir vigorously for 2-4 hours to ensure homogeneous mixing. d. Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol). e. Filter and dry the stabilized PEOX powder under vacuum at 40-50 °C for 24 hours.

  • Melt Blending (Pilot/Production Scale): a. Dry the PEOX powder and the antioxidant thoroughly to remove any moisture. b. Pre-mix the PEOX powder with the antioxidant powder in a high-speed mixer. c. Feed the mixture into a twin-screw extruder with a temperature profile set just above the melting point of PEOX. d. Extrude the blend and pelletize the resulting strands. e. Dry the pellets before further processing or analysis.

Protocol 2: Synthesis of PEOX Copolymer (Illustrative Example with Lactide)

Objective: To synthesize a PEOX-co-lactide copolymer to improve thermal stability.

Materials:

  • Ethylene (B1197577) oxalate (EOX) monomer

  • L-lactide (LA) comonomer

  • Initiator (e.g., Stannous octoate, Sn(Oct)2)

  • Dry toluene (B28343)

  • Dry, inert reaction vessel with mechanical stirring and nitrogen inlet/outlet

Procedure:

  • Purify EOX and LA monomers by recrystallization or sublimation to remove impurities.

  • Dry all glassware and the reaction vessel in an oven and cool under a stream of dry nitrogen.

  • Charge the reaction vessel with the desired molar ratio of EOX and LA monomers.

  • Add dry toluene to dissolve the monomers under stirring.

  • Prepare a stock solution of the initiator (e.g., 0.1 M Sn(Oct)2 in dry toluene).

  • Inject the required amount of initiator solution into the monomer solution under a nitrogen atmosphere.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 130-150 °C) and maintain for the specified reaction time (e.g., 4-24 hours).

  • Monitor the progress of the polymerization by observing the increase in viscosity.

  • After the reaction is complete, cool the mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the copolymer in a non-solvent (e.g., cold methanol), filter, and wash thoroughly.

  • Dry the resulting PEOX-co-lactide copolymer under vacuum at 40-50 °C for 48 hours.

Visualizations

PEOX_Thermal_Degradation PEOX PEOX Chain (-O-CH2-CH2-O-CO-CO-)n Heat Heat (Δ) Radical_Initiation Radical Initiation Heat->Radical_Initiation Initiates Chain_Scission Chain Scission Radical_Initiation->Chain_Scission Leads to Volatiles Volatile Products (e.g., CO, CO2, this compound) Chain_Scission->Volatiles Degraded_Polymer Degraded Polymer (Lower MW) Chain_Scission->Degraded_Polymer Antioxidant_Mechanism Polymer_Radical Polymer Radical (P•) Hindered_Phenol Hindered Phenol (ArOH) Polymer_Radical->Hindered_Phenol Reacts with Stable_Polymer Stabilized Polymer (PH) Hindered_Phenol->Stable_Polymer Donates H• Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Phenoxy_Radical Forms Experimental_Workflow cluster_prep Preparation cluster_mod Modification cluster_char Characterization cluster_eval Evaluation PEOX PEOX Synthesis/Purification Blending Blending/Compounding PEOX->Blending Copolymerization Copolymerization PEOX->Copolymerization Stabilizer_Selection Stabilizer Selection (Antioxidant, Comonomer, etc.) Stabilizer_Selection->Blending Stabilizer_Selection->Copolymerization TGA TGA Analysis Blending->TGA DSC DSC Analysis Blending->DSC Copolymerization->TGA Copolymerization->DSC Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis Conclusion Optimized PEOX Data_Analysis->Conclusion

References

Technical Support Center: Monoalkyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monoalkyl oxalate (B1200264) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Find answers to frequently asked questions and detailed guides to address common challenges, such as low product yield.

Frequently Asked Questions (FAQs)

Q1: My monoalkyl oxalate synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in monoalkyl oxalate synthesis, particularly via the selective monohydrolysis of dialkyl oxalates, can stem from several factors. The most common issues include:

  • Over-reaction: The hydrolysis reaction may not selectively stop at the monoester stage, proceeding to form the corresponding diacid (oxalic acid). This is often due to an excess of base or prolonged reaction times.[1][2]

  • Incomplete Reaction: Insufficient reaction time, improper temperature control, or poor solubility of the starting dialkyl oxalate can lead to a significant amount of unreacted starting material remaining. The use of a co-solvent is often crucial to facilitate the reaction.[3][4][5]

  • Side Reactions: Potential decarboxylation of the monoalkyl oxalate product can occur, reducing the overall yield.[1]

  • Suboptimal Reagents: The type and concentration of the base (e.g., NaOH, KOH, LiOH) can significantly impact the reaction's selectivity and rate.[1] The choice of co-solvent (e.g., THF, acetonitrile) also plays a critical role.[3][4]

  • Purification Losses: The workup and purification steps, if not optimized, can lead to significant product loss. Monoalkyl oxalates can be water-soluble, and excessive washing with aqueous solutions should be avoided.[6]

Q2: How critical is the reaction temperature for the synthesis?

A2: Maintaining a low reaction temperature, typically between 0 and 5 °C, is crucial for achieving high yields.[3][4][5] Higher temperatures can accelerate the rate of the second hydrolysis step, leading to the formation of the diacid by-product and consequently lowering the yield of the desired monoalkyl oxalate.[5] An ice-water bath is recommended to manage the reaction temperature effectively throughout the addition of reagents and the reaction period.[5]

Q3: What is the role of a co-solvent, and which one should I use?

A3: A co-solvent is often necessary to improve the solubility of the dialkyl oxalate in the aqueous reaction medium, thereby facilitating a smoother and more efficient reaction.[1][3] Tetrahydrofuran (THF) and acetonitrile (B52724) (CH₃CN) are commonly used and have been shown to give good results.[2][3][4] The choice and volume percentage of the co-solvent may need to be optimized depending on the specific dialkyl oxalate being used, particularly for bulkier alkyl groups.[1][7]

Q4: How do I choose the right base and its stoichiometry?

A4: The choice of base and its precise stoichiometry are critical for selective monohydrolysis. Sodium hydroxide (B78521) (NaOH) is often a preferred base.[2][3][4] The reactivity of the base can influence the reaction rate, with the general order being KOH > NaOH > LiOH.[1] Using exactly one equivalent of the base is typically optimal. Using less than one equivalent will result in an incomplete reaction, while an excess can lead to the formation of the diacid, thus reducing the yield of the monoalkyl oxalate.[1][2]

Troubleshooting Guides

Problem: Low Yield with Significant Amount of Unreacted Starting Material

This issue suggests an incomplete reaction. Follow these steps to troubleshoot:

Troubleshooting Workflow for Incomplete Reaction

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield: High Starting Material check_solubility 1. Check Solubility Is the dialkyl oxalate fully dissolved? start->check_solubility increase_cosolvent Increase co-solvent (THF or CH3CN) volume % check_solubility->increase_cosolvent No check_base 2. Verify Base Stoichiometry Was exactly 1.0 equivalent of base used? check_solubility->check_base Yes increase_cosolvent->check_base adjust_base Adjust base to 1.0 equivalent check_base->adjust_base No check_time_temp 3. Review Reaction Time & Temperature Was the reaction time sufficient at 0-5°C? check_base->check_time_temp Yes adjust_base->check_time_temp increase_time Increase reaction time (monitor by TLC) check_time_temp->increase_time No end Improved Yield check_time_temp->end Yes increase_time->end

Caption: Troubleshooting workflow for low yield due to incomplete reaction.

  • Enhance Solubility: For starting materials with low aqueous solubility, especially those with bulkier alkyl groups, increasing the volume percentage of the co-solvent (THF or acetonitrile) can improve the reaction rate and yield.[4][7]

  • Verify Base Stoichiometry: Ensure that exactly one equivalent of the base has been used. An insufficient amount of base will result in an incomplete conversion of the starting material.[1][2]

  • Optimize Reaction Time: The optimal reaction time can vary depending on the substrate. Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration while maintaining the low temperature.[1][7]

Problem: Low Yield with a Significant Amount of Diacid By-product

The presence of a significant amount of diacid indicates an over-reaction. Use the following guide to address this issue:

Troubleshooting Workflow for Over-reaction

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield: High Diacid Formation check_base_eq 1. Check Base Equivalents Was more than 1.0 equivalent of base used? start->check_base_eq reduce_base Reduce base to exactly 1.0 equivalent check_base_eq->reduce_base Yes check_temp 2. Verify Reaction Temperature Did the temperature exceed 5°C? check_base_eq->check_temp No reduce_base->check_temp improve_cooling Improve cooling (use ice-water bath) check_temp->improve_cooling Yes check_reaction_time 3. Review Reaction Time Was the reaction time too long? check_temp->check_reaction_time No improve_cooling->check_reaction_time reduce_time Reduce reaction time (monitor by TLC) check_reaction_time->reduce_time Yes end Improved Yield check_reaction_time->end No reduce_time->end

Caption: Troubleshooting workflow for low yield due to over-reaction.

  • Adjust Base Stoichiometry: Using more than one equivalent of the base is a common cause of diacid formation. Carefully measure and dispense exactly 1.0 equivalent of your base.[1][2]

  • Strict Temperature Control: Ensure the reaction temperature is maintained between 0 and 5 °C. Higher temperatures can significantly increase the rate of the second hydrolysis.[5]

  • Optimize Reaction Time: For highly reactive substrates, such as dimethyl oxalate, the reaction can be very fast. Shortening the reaction time can prevent the over-reaction to the diacid. Again, TLC monitoring is key to determining the optimal endpoint.[1]

Experimental Protocols

General Protocol for the Synthesis of Monoalkyl Oxalates via Selective Monohydrolysis

This protocol is a generalized procedure based on successful literature methods.[1][3][5][7] Optimization of specific parameters may be required for different substrates.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Dissolve dialkyl oxalate in co-solvent (THF or CH3CN) cool Cool solution to 0°C prep->cool add_base Add 1.0 eq. of aqueous NaOH dropwise at 0-5°C cool->add_base stir Stir at 0-5°C and monitor by TLC add_base->stir acidify Acidify with 2M HCl to pH ~1 stir->acidify extract Extract with ethyl acetate acidify->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography or distillation dry_concentrate->purify product Monoalkyl Oxalate purify->product

Caption: General experimental workflow for monoalkyl oxalate synthesis.

Materials:

  • Dialkyl oxalate

  • Co-solvent (THF or Acetonitrile)

  • Aqueous Sodium Hydroxide (NaOH) solution (concentration accurately determined)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The dialkyl oxalate is dissolved in the chosen co-solvent.

  • The solution is cooled to 0 °C in an ice-water bath.

  • One equivalent of an aqueous NaOH solution is added dropwise to the stirred solution, ensuring the temperature remains between 0 and 5 °C.

  • The reaction mixture is stirred at this temperature, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is acidified to a pH of approximately 1 by the dropwise addition of 2M HCl.

  • The product is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is then purified by either column chromatography or fractional distillation to yield the pure monoalkyl oxalate.[1][7]

Data Presentation

The following tables summarize the impact of various reaction conditions on the yield of monoalkyl oxalates, as reported in the literature.

Table 1: Effect of Base and Co-solvent on Monomethyl Oxalate Synthesis [1]

EntryBase (eq.)Co-solvent (vol %)Time (min)Half-ester Yield (%)Diacid (%)
1NaOH (1.0)THF (1.1)20827
2NaOH (1.0)CH₃CN (1.1)20798
3NaOH (1.0)None206515
4KOH (1.0)THF (1.1)107518
5NaOH (0.9)THF (1.1)2070 (15)*5
6NaOH (1.1)THF (1.1)207319

*Value in parentheses indicates recovered starting diester.

Table 2: Synthesis of Various Monoalkyl Oxalates [1]

R GroupBase (eq.)Co-solvent (vol %)Time (min)Half-ester Yield (%)Diacid (%)
EthylNaOH (1.0)THF (1.1)40816
PropylNaOH (1.0)THF (4.3)60805
IsopropylNaOH (1.0)THF (2.2)60834
ButylNaOH (1.0)THF (4.3)90787

References

strategies to prevent degradation during ethylene oxalate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent degradation during ethylene (B1197577) oxalate (B1200264) polymerization.

Troubleshooting Guides

This section addresses common problems encountered during the polymerization of ethylene oxalate, offering potential causes and solutions.

Issue 1: Low Molecular Weight of the Final Polymer

A frequently encountered issue is the resulting poly(this compound) having a low molecular weight, which compromises its mechanical properties.[1][2]

  • Potential Cause 1: Impure Monomer

    • Explanation: Impurities in the cyclic this compound monomer can act as chain terminators, preventing the formation of long polymer chains.[3]

    • Solution: Ensure the monomer is thoroughly purified. Methods such as sublimation at 190-210°C under reduced pressure or recrystallization from an organic solvent are effective.[1][2]

  • Potential Cause 2: Inefficient Catalyst

    • Explanation: The choice and concentration of the catalyst are critical. An inactive or improperly dispersed catalyst will result in poor polymerization.

    • Solution: Use fresh, high-purity catalysts. Optimize the catalyst concentration; typically, concentrations from 0.003% to 0.03% by weight based on the oxalate content are used for catalysts like antimony trifluoride or stannic chloride.[4]

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Explanation: Temperature and reaction time significantly impact polymerization. Temperatures that are too low can lead to incomplete polymerization, while excessively high temperatures can cause thermal degradation.[3]

    • Solution: Maintain the polymerization temperature within the optimal range of 165°C to 210°C.[4] Monitor the viscosity of the melt to gauge the progress of the polymerization.

  • Potential Cause 4: Presence of Water

    • Explanation: As a polyester, poly(this compound) is susceptible to hydrolysis, where water molecules can break the ester linkages in the polymer chain, leading to a decrease in molecular weight.[5][6]

    • Solution: Ensure all reactants and equipment are thoroughly dried. Conduct the polymerization under an inert gas atmosphere, such as nitrogen, to exclude moisture.[4]

Issue 2: Discoloration (Yellowing/Browning) of the Polymer

The final polymer product may exhibit an undesirable color, indicating degradation.

  • Potential Cause 1: Thermal Degradation

    • Explanation: High polymerization temperatures can cause the polymer to degrade, leading to the formation of chromophores that result in discoloration.[3]

    • Solution: Carefully control the reaction temperature, keeping it within the recommended range (165°C to 210°C).[4] Use a high-quality heat transfer medium and accurate temperature probes to ensure uniform heating.

  • Potential Cause 2: Catalyst-Induced Side Reactions

    • Explanation: Certain catalysts, especially at high concentrations, can promote side reactions that lead to colored byproducts.[3]

    • Solution: Optimize the catalyst type and concentration. Consider catalyst-free polymerization methods if discoloration is a persistent issue.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high molecular weight poly(this compound)?

Monomer purity is paramount.[3] The cyclic this compound monomer should be rigorously purified to remove any impurities that could terminate the polymer chains.[1]

Q2: What are suitable catalysts for this compound polymerization?

Several catalysts have been shown to be effective, including antimony trifluoride, stannic chloride, zinc chloride, and titanium tetrachloride.[4] The choice of catalyst can influence the reaction rate and the properties of the final polymer.

Q3: Can poly(this compound) be synthesized without a catalyst?

Yes, catalyst-free protocols, such as "volatility-assisted competitive transesterification polymerization," have been developed.[7] These methods can yield high-molecular-weight polymers and avoid issues related to catalyst residues.

Q4: How can I monitor the progress of the polymerization reaction?

An increase in the melt viscosity is a good indicator of increasing polymer molecular weight.[3] This can be observed by the increased torque on a mechanical stirrer or by simply drawing fibers from the melt with a glass rod; the ability to form tough, orientable fibers suggests a high molecular weight has been achieved.[4]

Q5: What is the expected melting point of high-quality poly(this compound)?

High molecular weight poly(this compound) with good film- and fiber-forming properties typically has a melting point in the range of 176-179°C.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various sources for easy comparison.

Table 1: Monomer Synthesis and Purification Parameters

ParameterValueSource
Depolymerization Temperature175-216°C[1]
Depolymerization Pressure0.03 to 0.4 mm of Hg[4]
Monomer Sublimation Temperature190-210°C[1][2]
Purified Monomer Melting Point144-148°C[4]

Table 2: Polymerization Conditions

ParameterValueSource
Polymerization Temperature165-210°C[4]
Catalyst Concentration0.003% to 0.03% by weight[4]
AtmosphereInert (e.g., Nitrogen)[4]
High Molecular Weight Polymer M.P.176-179°C[4]

Experimental Protocols

Protocol 1: Synthesis and Purification of Cyclic this compound Monomer

This protocol is based on the depolymerization of an this compound prepolymer.

  • Prepolymer Synthesis: React diethyl oxalate with ethylene glycol using sodium as a catalyst to form a waxy prepolymer.[4]

  • Depolymerization: Heat the prepolymer in a flask under reduced pressure (0.03 to 0.4 mm Hg) with a bath temperature of 191-216°C. The cyclic monomer will form and sublime.[4]

  • Monomer Collection: Collect the sublimed cyclic this compound on a cold finger or in a cooled section of the apparatus.

  • Purification (Recrystallization): The collected monomer can be further purified by recrystallization from a suitable solvent mixture, such as acetone (B3395972) and ether.[4]

  • Purification (Sublimation): Alternatively, for higher purity, perform a second sublimation at 190-210°C under reduced pressure.[1][2]

Protocol 2: Ring-Opening Polymerization of this compound

  • Setup: Place the purified cyclic this compound monomer (e.g., 5.0 g) in a dry reaction tube equipped with a nitrogen inlet and a mechanical stirrer.[4]

  • Melting: Heat the tube to melt the monomer (around 165°C).[4]

  • Catalyst Addition: Once the monomer is molten, add the catalyst (e.g., 0.00015 g of stannic chloride, which is ~0.003% by weight).[4]

  • Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 205°C) and maintain it under a nitrogen atmosphere for a set time (e.g., 15 minutes).[4]

  • Completion: The reaction is complete when a viscous, colorless melt is obtained, from which tough fibers can be drawn.[4]

  • Cooling and Isolation: Allow the polymer to cool under nitrogen and then isolate the solid product.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis & Purification cluster_polymerization Polymerization diethyl_oxalate Diethyl Oxalate + Ethylene Glycol prepolymer Waxy Prepolymer diethyl_oxalate->prepolymer Na catalyst depolymerization Depolymerization (175-216°C, Vacuum) prepolymer->depolymerization crude_monomer Crude Cyclic Monomer depolymerization->crude_monomer purification Purification (Sublimation/Recrystallization) crude_monomer->purification pure_monomer Pure Cyclic this compound purification->pure_monomer melting Melt Monomer (~165°C) pure_monomer->melting catalyst_add Add Catalyst (e.g., SnCl4) melting->catalyst_add polymerize Polymerize (165-210°C, N2 atm) catalyst_add->polymerize final_polymer High Molecular Weight Poly(this compound) polymerize->final_polymer

Caption: Experimental workflow for poly(this compound) synthesis.

troubleshooting_workflow start Low Molecular Weight Polymer Obtained check_monomer Is Monomer Purity >99%? start->check_monomer check_conditions Are Reaction Conditions Optimal? check_monomer->check_conditions Yes purify Action: Re-purify Monomer (Sublimation/Recrystallization) check_monomer->purify No check_catalyst Is Catalyst Active and Concentration Correct? check_conditions->check_catalyst Yes adjust_temp Action: Adjust Temperature (165-210°C) & Time check_conditions->adjust_temp No check_moisture Is the System Dry/Inert? check_catalyst->check_moisture Yes optimize_catalyst Action: Use Fresh Catalyst, Optimize Concentration check_catalyst->optimize_catalyst No dry_system Action: Dry Glassware, Use Inert Atmosphere check_moisture->dry_system No end High Molecular Weight Polymer Achieved check_moisture->end Yes purify->check_monomer adjust_temp->check_conditions optimize_catalyst->check_catalyst dry_system->check_moisture

Caption: Troubleshooting flowchart for low molecular weight polymer.

degradation_pathways cluster_main Polymerization & Degradation cluster_degradation Degradation Pathways monomer This compound Monomer polymer Poly(this compound) Chain Growth monomer->polymer Ring-Opening Polymerization impurities Chain Termination (Impurities) monomer->impurities Initiates from impure monomer thermal Thermal Degradation (>210°C) polymer->thermal hydrolysis Hydrolysis (Presence of H2O) polymer->hydrolysis degraded_products Low MW Polymer, Discoloration, etc. thermal->degraded_products hydrolysis->degraded_products impurities->degraded_products

Caption: Key degradation pathways in this compound polymerization.

References

Validation & Comparative

comparative analysis of ethylene oxalate and diethyl oxalate hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Diethyl Oxalate (B1200264) and Dimethyl Oxalate Hydrogenation for Ethylene (B1197577) Glycol Production

The catalytic hydrogenation of dialkyl oxalates to produce ethylene glycol (EG) is a significant process in the chemical industry, offering a route from syngas-derived intermediates to a valuable commodity chemical. This guide provides a comparative analysis of the hydrogenation of two common dialkyl oxalates: diethyl oxalate (DEO) and dimethyl oxalate (DMO). The comparison focuses on reaction performance, experimental protocols, and reaction pathways, supported by experimental data from scientific literature.

Data Presentation: Performance Comparison

The following tables summarize key quantitative data for the hydrogenation of diethyl oxalate and dimethyl oxalate over copper-based catalysts, which are widely studied for this reaction.

Table 1: Comparative Performance of Diethyl Oxalate (DEO) Hydrogenation

CatalystTemperature (°C)Pressure (MPa)H₂/DEO Molar RatioDEO Conversion (%)EG Selectivity (%)Reference
Cu/SiO₂2202.050:1>95~80[1]
Cu/SiO₂2352.5100:1Not specifiedNot specified[1]
Ru-Macho1206.0Not specifiedHighHigh[2]
Cu/SiO₂220-270Not specifiedNot specified99.194.6[3]

Table 2: Comparative Performance of Dimethyl Oxalate (DMO) Hydrogenation

CatalystTemperature (°C)Pressure (MPa)H₂/DMO Molar RatioDMO Conversion (%)EG Selectivity (%)Reference
Cu/SiO₂230Not specifiedNot specifiedNot specified61.9[4]
Cu/SiO₂2002.568Not specified91[5]
20Cu/OMS180Not specifiedNot specified99.998.2[5]
Cu/KIT-61902.595>95>95[6]
Cu-Ca/AC210-2401.5-2.58065.2-97.180.5-95.6[7]
Cu/SiO₂205-2102.080-100>95>90[8]
0.1CD-Cu-SiO₂210Not specifiedNot specified99.995.0[9]
MOF-CmS2002.05010098.8[10]
10w%Ag-5.8w%Cu/SBA-15Not specifiedNot specifiedNot specifiedHighHigh[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the hydrogenation of both diethyl oxalate and dimethyl oxalate.

Hydrogenation of Diethyl Oxalate

A study on the kinetics of DEO hydrogenation was conducted in a continuous flow microreactor.[1][12] The catalyst used was a copper-based catalyst, specifically C11/SiO₂. The experimental setup included a flow microreactor, a preheater, a condenser, and a gas-liquid separator. The reactant, diethyl oxalate, was vaporized and mixed with hydrogen before entering the reactor. The reaction products were then cooled, and the liquid and gas phases were separated for analysis. The experiments were designed to investigate the effects of temperature, pressure, and the molar ratio of hydrogen to diethyl oxalate on the reaction rate.[1]

Hydrogenation of Dimethyl Oxalate

The hydrogenation of DMO is typically carried out in a fixed-bed reactor.[7][8] For instance, a study utilized a Cu-Ca/AC catalyst in a fixed-bed reactor to investigate the reaction kinetics.[7] The experimental procedure involved the following steps:

  • A methanol (B129727) solution of dimethyl oxalate was prepared.

  • The solution was preheated and vaporized.

  • The vaporized reactant was mixed with hydrogen.

  • The gas mixture was fed into the fixed-bed reactor containing the catalyst.

  • The reaction was carried out at temperatures ranging from 210 to 240 °C and pressures from 1.5 to 2.5 MPa, with a H₂/DMO molar ratio of 80.[7]

  • The product stream was cooled to condense the liquid products, which were then collected and analyzed.

Reaction Pathways and Mechanisms

The hydrogenation of both diethyl and dimethyl oxalate to ethylene glycol is generally understood to proceed through a consecutive reaction network. The reaction mechanism for DEO hydrogenation over copper-based catalysts has been suggested to follow the Langmuir-Hinshelwood model, where hydrogen adsorbs dissociatively on the catalyst surface.[1][12]

Below are diagrams illustrating the general reaction pathways and a typical experimental workflow.

DEO_Hydrogenation_Pathway DEO Diethyl Oxalate (C₂H₅OOCCOOC₂H₅) EGly Ethyl Glycolate (C₂H₅OOCCH₂OH) DEO->EGly +2H₂ EG Ethylene Glycol (HOCH₂CH₂OH) EGly->EG +2H₂ EtOH Ethanol (C₂H₅OH) EGly->EtOH +H₂ EG->EtOH +H₂ DMO_Hydrogenation_Pathway DMO Dimethyl Oxalate (CH₃OOCCOOCH₃) MG Methyl Glycolate (CH₃OOCCH₂OH) DMO->MG +2H₂ EG Ethylene Glycol (HOCH₂CH₂OH) MG->EG +2H₂ MeOH Methanol (CH₃OH) MG->MeOH +H₂ EG->MeOH +H₂ Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Product Analysis Reactant Dialkyl Oxalate Solution Vaporizer Vaporizer Reactant->Vaporizer H2_source Hydrogen Gas Mixer Gas Mixer H2_source->Mixer Vaporizer->Mixer Reactor Fixed-Bed Reactor (Catalyst) Mixer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Analysis GC/HPLC Analysis Separator->Analysis

References

A Comparative Guide to the Biodegradability of Poly(ethylene oxalate) and Poly(lactic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible polymers has positioned poly(ethylene oxalate) (PEOx) and poly(lactic acid) (PLA) as materials of significant interest. Both are aliphatic polyesters with the potential for biodegradation, a critical attribute for applications ranging from drug delivery systems to environmentally friendly packaging. This guide provides an objective comparison of the biodegradability of PEOx and PLA, supported by available experimental data, detailed methodologies for key experiments, and visual representations of degradation pathways and experimental workflows.

Executive Summary

Poly(lactic acid) is a well-studied biodegradable polymer with a wealth of available data on its degradation behavior under various conditions. Its degradation is primarily initiated by hydrolysis, followed by enzymatic action, and is significantly influenced by factors such as temperature, pH, and crystallinity. In contrast, poly(this compound) is a less-studied polymer, but theoretical considerations and preliminary data suggest it possesses a high potential for rapid hydrolysis due to the electron-withdrawing nature of its adjacent oxalate (B1200264) ester bonds. However, a direct, comprehensive comparison is challenging due to the limited availability of quantitative biodegradation data for PEOx homopolymer. This guide collates the existing data to offer a comparative overview, highlighting the current state of knowledge and identifying areas for future research.

Data Presentation: A Comparative Look at Degradation

The following tables summarize quantitative data on the biodegradation of PLA under various conditions. Due to the scarcity of direct quantitative data for PEOx homopolymer, data for oxalate-containing copolymers are presented to provide an indication of the degradation potential of the oxalate linkage.

Table 1: Hydrolytic Degradation Data

PolymerConditionsTimeDegradation MetricResult
PLA 60°C, pH 7.4 (PBS)90 daysMass Loss~15%
PLA 37°C, pH 7.4 (PBS)90 daysMass Loss<5%
PLA 90°C, pH 1035 daysWeight Loss~40%
Poly(isosorbide-co-diol) oxalate (PISOX) Not specified60 daysComplete Hydrolysis100%
PISOX Copolymers Not specified160 daysComplete Hydrolysis100%

Table 2: Enzymatic Degradation Data

PolymerEnzymeConditionsTimeDegradation MetricResult
PLA (amorphous) Proteinase K37°C8 daysWeight Loss15.2%
PLA (semi-crystalline) Proteinase K37°C8 daysWeight Loss10.3%
PLA Lipase and CellulaseNot specified40 daysMn Reduction88% (for a composite)
Poly(n-alkylene oxalate)s (PAOx) Not specified21 daysFast DegradationNot quantified

Table 3: Soil and Compost Degradation Data

PolymerEnvironmentConditionsTimeDegradation MetricResult
PLA Soil25°C180 daysMineralization16%
PLA Compost58°C58 daysMineralization81% ± 10%
PLA Compost58°C90 daysMineralization75%
Neat PLA CompostNot specified60 daysBiodegradation16%
PLA with additives CompostNot specified60 daysBiodegradation94%
Poly(butylene oxalate-co-succinate) (PBOS) MarineNot specified35 daysMass Loss8% - 45%
Poly(isosorbide-co-diol) oxalate (PISOX) Soil25°C180 daysMineralization>80%

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are representative protocols for assessing hydrolytic and enzymatic degradation.

Protocol 1: Hydrolytic Degradation Assessment
  • Material Preparation: Prepare thin films of the polymer (e.g., PEOx or PLA) with standardized dimensions (e.g., 10 mm x 10 mm x 0.1 mm). Dry the samples in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual moisture and record their initial dry weight (W_i).

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4 to simulate physiological conditions. For accelerated degradation studies, other pH values (e.g., acidic or alkaline) and temperatures can be used.

  • Incubation: Place each polymer sample in a sealed container with a sufficient volume of the degradation medium (e.g., 20 mL) to ensure complete immersion. Incubate the containers at a constant temperature (e.g., 37°C or 58°C) in a shaking incubator to ensure continuous contact of the sample with the medium.

  • Sampling: At predetermined time intervals (e.g., 7, 14, 30, 60, and 90 days), remove the samples from the degradation medium.

  • Analysis:

    • Weight Loss: Gently wash the retrieved samples with deionized water to remove any salt residues and dry them in a vacuum oven until a constant weight is achieved. Record the final dry weight (W_f). Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried polymer samples using Gel Permeation Chromatography (GPC).

    • Surface Morphology: Analyze the surface of the degraded samples using Scanning Electron Microscopy (SEM) to observe any changes, such as the formation of cracks, pits, or erosion.

    • pH of the Medium: Measure the pH of the degradation medium at each time point to monitor the release of acidic degradation byproducts.

Protocol 2: Enzymatic Degradation Assessment
  • Material Preparation: Prepare polymer films as described in the hydrolytic degradation protocol and record their initial dry weight (W_i).

  • Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., Proteinase K, lipase, or an esterase) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.5). The enzyme concentration should be specified (e.g., 0.1 mg/mL). A control solution without the enzyme should also be prepared.

  • Incubation: Immerse the polymer samples in the enzyme solution and the control solution in separate sealed containers. Incubate at the optimal temperature for the enzyme's activity (e.g., 37°C) with gentle shaking.

  • Sampling: At regular intervals, retrieve the polymer samples.

  • Analysis:

    • Weight Loss: Determine the weight loss of the polymer samples as described in the hydrolytic degradation protocol.

    • Analysis of Degradation Products: Analyze the supernatant (the enzyme solution after incubation) for the presence of soluble degradation products (e.g., oxalic acid, lactic acid, or their oligomers) using techniques like High-Performance Liquid Chromatography (HPLC).

    • Surface Analysis: Examine the surface morphology of the degraded films using SEM.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hydrolytic degradation mechanisms of PEOx and PLA and a general workflow for biodegradability testing.

Hydrolytic_Degradation_Mechanisms cluster_PEOx Poly(this compound) Degradation cluster_PLA Poly(lactic acid) Degradation PEOx_polymer PEOx Polymer Chain (-O-CH2-CH2-O-CO-CO-)n PEOx_hydrolysis Hydrolysis (H2O) PEOx_polymer->PEOx_hydrolysis Ethylene_glycol Ethylene (B1197577) Glycol (HO-CH2-CH2-OH) PEOx_hydrolysis->Ethylene_glycol Oxalic_acid Oxalic Acid (HOOC-COOH) PEOx_hydrolysis->Oxalic_acid PLA_polymer PLA Polymer Chain (-O-CH(CH3)-CO-)n PLA_hydrolysis Hydrolysis (H2O) PLA_polymer->PLA_hydrolysis Lactic_acid_oligomers Lactic Acid Oligomers PLA_hydrolysis->Lactic_acid_oligomers Lactic_acid_oligomers->PLA_hydrolysis Lactic_acid Lactic Acid (CH3-CH(OH)-COOH) Lactic_acid_oligomers->Lactic_acid

Caption: Hydrolytic degradation of PEOx and PLA.

Biodegradability_Testing_Workflow start Start: Polymer Sample sample_prep Sample Preparation (Film casting, drying) start->sample_prep degradation_env Incubation in Degradation Environment (e.g., Buffer, Soil, Compost) sample_prep->degradation_env hydrolytic Hydrolytic Degradation degradation_env->hydrolytic enzymatic Enzymatic Degradation degradation_env->enzymatic soil_compost Soil/Compost Burial degradation_env->soil_compost sampling Periodic Sampling hydrolytic->sampling enzymatic->sampling soil_compost->sampling analysis Analysis of Degraded Samples sampling->analysis weight_loss Weight Loss analysis->weight_loss mwt Molecular Weight (GPC) analysis->mwt morphology Surface Morphology (SEM) analysis->morphology products Degradation Products (HPLC) analysis->products end End: Data Interpretation analysis->end

Caption: General workflow for biodegradability testing.

Concluding Remarks

The available evidence suggests that both poly(this compound) and poly(lactic acid) are promising biodegradable polymers. PLA has been extensively studied, and its degradation behavior is relatively well understood. It undergoes hydrolysis, which is accelerated at higher temperatures and in the presence of enzymes, leading to the formation of lactic acid, a naturally occurring and metabolizable compound.

Poly(this compound), while less characterized, holds significant potential for rapid degradation due to the inherent reactivity of the oxalate ester linkage to hydrolysis. The degradation of PEOx is expected to yield ethylene glycol and oxalic acid, which are also readily metabolized. The limited quantitative data for PEOx homopolymer, however, necessitates further research to enable a direct and comprehensive comparison with PLA. Future studies focusing on the biodegradation of PEOx under standardized conditions (soil, compost, and enzymatic) are crucial to fully elucidate its environmental fate and potential as a sustainable biomaterial. Researchers and drug development professionals are encouraged to consider the specific environmental conditions and desired degradation timeline when selecting between these two polymers for their applications.

Ethylene Oxalate Biocompatibility: A Comparative Analysis for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biocompatible polymer is a cornerstone of innovation in medical devices and drug delivery systems. This guide provides a comparative analysis of ethylene (B1197577) oxalate's biocompatibility, contextualized against well-established alternatives such as polylactic acid (PLA), polyglycolic acid (PGA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL).

Ethylene Oxalate (B1200264): A Material with Limited Biocompatibility Data

Poly(ethylene oxalate) (PEOx) is a biodegradable polyester. However, comprehensive biocompatibility data for its use in medical applications is notably scarce in peer-reviewed literature. A significant consideration for the biocompatibility of PEOx is its degradation product: oxalic acid. While the polymer itself may be inert, oxalic acid in the physiological environment can react with calcium ions to form calcium oxalate monohydrate (COM) crystals. These crystals are known to be cytotoxic and can induce an inflammatory response, posing a potential risk in medical applications. This inherent risk associated with its degradation pathway necessitates a thorough evaluation and highlights the importance of considering established biocompatible polymers.

Comparative Analysis with Established Biocompatible Polymers

In contrast to PEOx, polymers such as PLA, PGA, PLGA, and PCL have been extensively studied and are widely used in a variety of FDA-approved medical devices and drug delivery systems. Their biocompatibility profiles are well-documented, making them the current standards in the field.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death or inhibit cell growth. The following table summarizes representative cytotoxicity data for the alternative polymers. According to the ISO 10993-5 standard, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[1]

PolymerCell LineAssayCell Viability (%)Reference
PLA L929MTT> 95%[2]
PGA Not SpecifiedMTTSuitable for cell growth[3]
PLGA L929MTT> 90%[2]
PCL L929MTT> 95%[4]
Hemocompatibility: Hemolysis Assay

The hemolysis assay evaluates the potential of a material to damage red blood cells. According to ASTM F756-17, materials are categorized based on their hemolytic index.[5][6] A hemolytic percentage of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

PolymerHemolysis (%)ClassificationReference
PLA < 2%Non-hemolytic[7]
PGA Not Specified--
PLGA < 2%Non-hemolytic[7]
PCL < 2%Non-hemolytic[4][7]
In Vivo Inflammatory Response

In vivo studies involving the implantation of materials into animal models are crucial for evaluating the local tissue response over time. The typical response to a biodegradable polymer is a transient inflammatory reaction that resolves as the material degrades and is cleared by the body.

PolymerInflammatory ResponseKey Histological FindingsReference
PLA Mild, transientInitial acute inflammation followed by chronic inflammation with fibrous capsule formation.[7]
PGA Mild, transientSimilar to PLA, with a potentially faster resolution due to faster degradation.[8]
PLGA Mild to moderateInitial acute inflammation, followed by a chronic phase with macrophages and giant cells. The acidic degradation byproducts can sometimes intensify the response.[7][9]
PCL MinimalA mild and prolonged inflammatory response due to its slow degradation rate, characterized by a thin fibrous capsule and a limited number of inflammatory cells.[7][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are the standard protocols for in vitro cytotoxicity, hemolysis, and in vivo implantation studies.

In Vitro Cytotoxicity: Elution Test (ISO 10993-5)

This test assesses the cytotoxicity of leachable substances from a material.

  • Material Extraction:

    • Place the test material in a sterile, chemically inert container.

    • Add a culture medium (e.g., MEM with 10% fetal bovine serum) at a specific ratio (e.g., 4g or 120 cm² per 20 mL of medium).

    • Incubate at 37°C for 24 hours.

    • Simultaneously prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Cell Culture:

    • Culture a suitable cell line (e.g., L929 mouse fibroblasts) to a sub-confluent monolayer in 96-well plates.

  • Exposure:

    • Remove the culture medium from the cells.

    • Replace it with the extracts from the test material and controls.

  • Incubation:

    • Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 48 hours.

  • Assessment:

    • Examine the cells microscopically for morphological changes (e.g., cell lysis, rounding, detachment).

    • Perform a quantitative analysis of cell viability using an assay such as MTT. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[1]

Hemolysis Assay: Direct Contact Method (ASTM F756-17)

This method evaluates the hemolytic potential of a material upon direct contact with blood.[5][6]

  • Blood Preparation:

    • Obtain fresh human blood and anticoagulate with ACD or CPD.

    • Dilute the blood with phosphate-buffered saline (PBS) to a hemoglobin concentration of 10 ± 1 mg/mL.

  • Test Setup:

    • Place the test material in a test tube.

    • Prepare a positive control (e.g., deionized water) and a negative control (e.g., PBS).

    • Add the diluted blood to the test tubes.

  • Incubation:

    • Incubate the tubes at 37°C for 3 hours, with gentle inversion every 30 minutes.

  • Analysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:

      • % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Implantation: Subcutaneous Implantation (ISO 10993-6)

This test evaluates the local pathological effects of a material on living tissue.[11][12][13][14]

  • Animal Model and Implantation:

    • Select a suitable animal model (e.g., rat or rabbit).

    • Anesthetize the animal and prepare the surgical site.

    • Make a small incision and create a subcutaneous pocket.

    • Insert the sterile test material into the pocket.

    • Implant a negative control material (e.g., high-density polyethylene) in a contralateral site.

    • Suture the incision.

  • Observation Periods:

    • Observe the animals for signs of inflammation, infection, or other adverse reactions at regular intervals.

    • Typical time points for evaluation are 1, 4, and 12 weeks post-implantation.

  • Histopathological Evaluation:

    • At the end of each observation period, euthanize the animals.

    • Excise the implant and surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for histopathological examination (e.g., paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin).

    • A pathologist will evaluate the tissue for signs of inflammation (acute and chronic), necrosis, fibrosis, and the presence of different cell types (e.g., neutrophils, lymphocytes, macrophages, giant cells).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and hemolysis testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis material Test Material extraction Material Extraction (37°C, 24h) material->extraction cells Cell Culture (L929) exposure Expose Cells to Extract cells->exposure extraction->exposure incubation Incubate (37°C, 48h) exposure->incubation assessment Assess Viability (MTT) & Morphology incubation->assessment

Cytotoxicity Testing Workflow (ISO 10993-5)

Hemolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis blood Diluted Human Blood contact Direct Contact blood->contact material Test Material material->contact incubation Incubate (37°C, 3h) contact->incubation centrifuge Centrifuge incubation->centrifuge measure Measure Supernatant Absorbance (540nm) centrifuge->measure calculate Calculate % Hemolysis measure->calculate

Hemolysis Assay Workflow (ASTM F756-17)

References

A Comparative Guide to Ethylene Glycol Production: Ethylene Oxalate vs. Dimethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potential chemical pathways for the synthesis of ethylene (B1197577) glycol (EG), a crucial diol in various industrial applications, including as a precursor in the synthesis of pharmaceuticals and as a component in antifreeze and polyester (B1180765) production. The two routes under consideration are the hydrogenation of ethylene oxalate (B1200264) (EO) and the hydrogenation of dimethyl oxalate (DMO). This document aims to present an objective comparison based on available experimental data, reaction pathways, and potential challenges associated with each method.

Executive Summary

The production of ethylene glycol via the catalytic hydrogenation of dialkyl oxalates has emerged as a significant alternative to the traditional ethylene oxide hydration route, particularly in regions with abundant coal or natural gas resources which can be converted to syngas, the feedstock for oxalate synthesis. Among the dialkyl oxalates, dimethyl oxalate (DMO) is the most extensively studied and industrially applied precursor for ethylene glycol production. In contrast, the direct hydrogenation of ethylene oxalate (EO) to ethylene glycol is a theoretically plausible route that remains largely unexplored in scientific literature. This guide will demonstrate that while the DMO pathway is a well-established and highly efficient process, the EO pathway is likely hindered by the inherent chemical instability of this compound, which favors polymerization over the desired hydrogenation reaction.

Reaction Pathways

The fundamental chemical transformations for both routes involve the reduction of an oxalate ester to ethylene glycol.

1. Dimethyl Oxalate (DMO) Route:

The hydrogenation of DMO to ethylene glycol is a two-step process, typically carried out in the gas phase over a heterogeneous catalyst. The reaction proceeds through the intermediate methyl glycolate (B3277807) (MG).

2. This compound (EO) Route:

Theoretically, the hydrogenation of the cyclic ester this compound would involve the cleavage of the ester bonds and reduction of the carbonyl groups to yield ethylene glycol. However, this pathway is complicated by the propensity of this compound to undergo ring-opening polymerization.

Comparative Data

A significant disparity exists in the available literature regarding these two routes. The dimethyl oxalate pathway is well-documented with extensive experimental data, whereas data for the direct hydrogenation of this compound to ethylene glycol is virtually non-existent. This lack of data is a strong indicator that the this compound route is not considered a viable or efficient method for ethylene glycol production.

Quantitative Performance Data

The following table summarizes typical performance data for the hydrogenation of dimethyl oxalate to ethylene glycol using various copper-based catalysts. Due to the absence of literature on the direct hydrogenation of this compound to ethylene glycol, a direct quantitative comparison is not possible.

ParameterDimethyl Oxalate (DMO) RouteThis compound (EO) Route
Catalyst Cu/SiO₂, Cu/ZnO/SiO₂, Ag-Cu/SBA-15Not Reported
Temperature (°C) 170 - 230Not Reported
Pressure (MPa) 1.0 - 5.0Not Reported
H₂/Oxalate Molar Ratio 20:1 - 100:1Not Reported
DMO Conversion (%) Up to 100%[1][2]Not Reported
Ethylene Glycol Selectivity (%) > 90%, often reaching 98%[1][2][3]Not Reported
Catalyst Stability Stable for hundreds of hours with some deactivation due to sintering or carbon deposition[3][4][5]Not Reported

Discussion of Pathways

The Viable Route: Dimethyl Oxalate Hydrogenation

The hydrogenation of DMO is a mature technology. The use of copper-based catalysts, often supported on silica, has been optimized to achieve near-complete conversion of DMO with very high selectivity to ethylene glycol.[1][2] The primary byproducts are methanol (B129727), which can be recycled, and small amounts of ethanol (B145695) and other C2-C4 alcohols. Catalyst deactivation is a key challenge, primarily caused by the sintering of copper nanoparticles and the deposition of carbonaceous species on the catalyst surface.[6] Research in this area focuses on improving catalyst stability through the addition of promoters and the development of novel catalyst supports.[4][5]

The Hypothetical Route: this compound Hydrogenation

The scarcity of research on the direct hydrogenation of this compound strongly suggests significant challenges with this pathway. The primary obstacle is the high propensity of this compound, a cyclic monomer, to undergo ring-opening polymerization to form poly(this compound).[7] This polymerization can be initiated by heat or catalysts, which are also required for hydrogenation. This competing reaction would likely lead to low yields of ethylene glycol and rapid fouling of the catalyst with polymer. The inherent strain in the five-membered ring of this compound makes it susceptible to nucleophilic attack, which can initiate polymerization. While the hydrogenation of some cyclic esters to diols is known, the specific reactivity of this compound appears to favor polymerization over reduction under typical hydrogenation conditions.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Dimethyl Oxalate

Objective: To evaluate the performance of a Cu/SiO₂ catalyst for the gas-phase hydrogenation of dimethyl oxalate to ethylene glycol.

Materials:

  • Dimethyl oxalate (DMO)

  • Methanol (solvent)

  • Hydrogen (H₂)

  • Nitrogen (N₂)

  • Cu/SiO₂ catalyst

Apparatus:

  • High-pressure fixed-bed reactor system

  • Mass flow controllers for gases

  • High-performance liquid pump for the DMO/methanol solution

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading and Activation: A known amount of the Cu/SiO₂ catalyst is loaded into the fixed-bed reactor. The catalyst is then activated (reduced) in situ by flowing a mixture of H₂ and N₂ at a controlled temperature (e.g., 300-400 °C) for several hours to reduce the copper oxide species to active metallic copper.

  • Reaction: After activation, the reactor is cooled to the desired reaction temperature (e.g., 180-220 °C) and pressurized with hydrogen to the target pressure (e.g., 2-4 MPa).

  • A solution of DMO in methanol (e.g., 10-20 wt%) is then fed into the reactor using a high-pressure pump at a specific weight hourly space velocity (WHSV).

  • The gaseous effluent from the reactor is cooled to condense the liquid products, which are collected at regular intervals.

  • Product Analysis: The collected liquid samples are analyzed by gas chromatography (GC) to determine the conversion of DMO and the selectivity to ethylene glycol, methyl glycolate, and other byproducts.

Calculations:

  • DMO Conversion (%) = [(moles of DMO in) - (moles of DMO out)] / (moles of DMO in) * 100

  • EG Selectivity (%) = (moles of EG produced) / [(moles of DMO in) - (moles of DMO out)] * 100

Visualizations

Reaction Pathway Diagrams

DMO_to_EG_Pathway DMO Dimethyl Oxalate (CH₃OOC-COOCH₃) H2_1 + H₂ (Catalyst) DMO->H2_1 MG Methyl Glycolate (CH₃OOC-CH₂OH) H2_2 + H₂ (Catalyst) MG->H2_2 MeOH_1 - CH₃OH MG->MeOH_1 EG Ethylene Glycol (HOCH₂-CH₂OH) H2_1->MG H2_2->EG

Caption: Reaction pathway for the hydrogenation of dimethyl oxalate to ethylene glycol.

EO_to_EG_Pathway EO This compound H2 + H₂ (Catalyst) EO->H2 SideReaction Ring-Opening Polymerization EO->SideReaction EG Ethylene Glycol Polymer Poly(this compound) H2->EG Desired Reaction SideReaction->Polymer

Caption: Hypothetical pathway for this compound, highlighting the competing polymerization reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation and Characterization Activation Catalyst Activation (Reduction) CatalystPrep->Activation FeedPrep Feedstock Preparation (DMO in Methanol) Hydrogenation Catalytic Hydrogenation in Fixed-Bed Reactor FeedPrep->Hydrogenation Activation->Hydrogenation ProductCollection Product Condensation and Collection Hydrogenation->ProductCollection GC_Analysis Gas Chromatography Analysis ProductCollection->GC_Analysis DataAnalysis Data Analysis (Conversion, Selectivity) GC_Analysis->DataAnalysis

Caption: General experimental workflow for the catalytic hydrogenation of an oxalate ester.

Conclusion

The comparative analysis clearly indicates that the hydrogenation of dimethyl oxalate is a highly developed and efficient process for the production of ethylene glycol. It offers high conversion rates and excellent selectivity under optimized conditions with well-understood catalytic systems. In stark contrast, the direct hydrogenation of this compound to ethylene glycol is not a documented process in the available scientific literature. The propensity of this compound to undergo ring-opening polymerization presents a significant and likely insurmountable obstacle, making it an unfavorable substrate for this transformation. Therefore, for research and development efforts aimed at ethylene glycol synthesis from oxalate precursors, the focus should remain on optimizing the dimethyl oxalate hydrogenation pathway, particularly in the areas of catalyst stability and longevity.

References

A Comparative Guide to Catalysts in Ethylene Oxalate Polymerization for High-Performance Polyethylene Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-quality polyethylene (B3416737) oxalate (B1200264) (PEOx) is crucial for applications ranging from biodegradable plastics to drug delivery systems. The choice of catalyst plays a pivotal role in determining the efficiency of polymerization and the final properties of the polymer. This guide provides an objective comparison of various catalysts used in the polymerization of ethylene (B1197577) oxalate, supported by available experimental data.

The primary methods for polyethylene oxalate synthesis involve the ring-opening polymerization (ROP) of this compound (a cyclic monomer) or polycondensation reactions. The performance of these reactions is highly dependent on the catalyst employed, which influences reaction kinetics, polymer molecular weight, and polydispersity.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts and catalyst systems for the polymerization of this compound based on available literature. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Catalyst SystemPolymerization MethodMonomer/PrecursorsTemperature (°C)TimeMolecular Weight (Mn/Mw)Polydispersity Index (PDI)Key Findings & Observations
Antimony Trifluoride (SbF₃) Ring-Opening PolymerizationCyclic this compound20530 minNot explicitly quantified, but described as producing tough, orientable fibers.[1]Not ReportedResults in a clear, colorless, viscous melt.[1] Historically noted to sometimes produce lower molecular weight polymer.[2]
Stannic Chloride (SnCl₄) Ring-Opening PolymerizationCyclic this compound20515 minNot explicitly quantified, but resulted in a viscous melt.[1]Not ReportedProduced a slightly cloudy, colorless, viscous melt.[1]
Zinc Acetate (B1210297) (Zn(OAc)₂) / Antimony Trioxide (Sb₂O₃) Two-Step Melt PolycondensationEthylene Glycol, Succinic Acid, Oxalic Acid180 then 220-230~3 h then continued under vacuumMw ~6x10⁴ g/mol (for a copolymer)Not ReportedUsed in the synthesis of a copolymer containing this compound units. [This data is for a copolymer, not a homopolymer of PEOx]
Catalyst-Free Volatility-Assisted Competitive Transesterification PolymerizationOligo(this compound)s, n-alkyl diolsNot Specified~3 hHigh-molecular-weightNot ReportedA catalyst-free protocol that yields high-molecular-weight poly(alkylene oxalate)s in a relatively short time.[3]
Catalyst-Free with Chain Extender Melt Polycondensation with Chain ExtenderOligo-ethylene terephthalate, Diguaiacyl oxalate (DGO)<200 (mild), >200 (harsher)Not SpecifiedMn up to 27 kDa (for PET)Not ReportedDGO acts as a traceless chain extender, forming and then eliminating this compound units to boost molecular weight without a metal catalyst.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for key catalytic systems.

Ring-Opening Polymerization with Antimony Trifluoride (SbF₃)

This method involves the direct polymerization of the cyclic this compound monomer.

  • Monomer Preparation: Cyclic this compound is prepared by the depolymerization of a waxy prepolymer, which is synthesized from the condensation of diethyl oxalate and ethylene glycol using sodium as a catalyst.[1] The cyclic monomer is then purified, for example, by recrystallization from an acetone (B3395972) and ether mixture.[1]

  • Polymerization:

    • Purified cyclic this compound (e.g., 5.0 g) is placed in a reaction vessel.[1]

    • The monomer is melted at approximately 165 °C.[1]

    • A catalytic amount of antimony trifluoride (e.g., 0.0015 g) is added to the molten monomer.[1]

    • The mixture is heated under a nitrogen atmosphere to around 205 °C for a specified time (e.g., 30 minutes).[1]

    • The resulting product is a viscous, clear, and colorless melt.[1]

Two-Step Melt Polycondensation with Zinc Acetate and Antimony Trioxide

This protocol is adapted from the synthesis of a copolymer containing this compound and is indicative of a polycondensation approach.

  • Initial Reaction Mixture:

    • To a three-necked flask equipped with a mechanical stirrer, add ethylene glycol, succinic acid, and oxalic acid.

    • Add zinc acetate (ZnAc₂) and antimony trioxide (Sb₂O₃) as catalysts. A small amount of an antioxidant like triphenyl phosphate (B84403) (TPP) can also be added.

  • Polycondensation:

    • The mixture is heated to 180 °C under a nitrogen flow. This step is continued until water is no longer produced (approximately 3 hours).

    • The temperature is then raised to 220-230 °C, and a vacuum (e.g., 100 Pa) is applied to facilitate the removal of byproducts and drive the polymerization to completion.

Experimental Workflow and Signaling Pathways

To visualize the general process of evaluating catalyst performance, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis cluster_comparison Performance Comparison monomer_prep Monomer Synthesis & Purification polymerization Polymerization under Controlled Conditions (Temp, Time, Atm) monomer_prep->polymerization cat_prep Catalyst Selection & Preparation cat_prep->polymerization purification Polymer Purification polymerization->purification characterization Characterization (GPC, NMR, DSC, etc.) purification->characterization data_analysis Data Analysis (Mn, Mw, PDI, Yield) characterization->data_analysis comparison Comparative Evaluation of Catalysts data_analysis->comparison polymerization_pathways cluster_monomers Monomer Approaches cluster_methods Polymerization Methods cyclic_monomer Cyclic this compound rop Ring-Opening Polymerization cyclic_monomer->rop linear_precursors Ethylene Glycol + Oxalic Acid/Ester polycondensation Polycondensation linear_precursors->polycondensation catalyst Catalyst (e.g., SbF₃, SnCl₄, Zn(OAc)₂/Sb₂O₃) rop->catalyst peox Polythis compound (PEOx) rop->peox polycondensation->catalyst polycondensation->peox

References

A Comparative Guide to the Mechanical Properties of Ethylene Oxalate-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of ethylene (B1197577) oxalate-based copolymers against other common biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (B3415563) (PCL). The information presented is supported by experimental data from scientific literature to aid in material selection for various research and development applications, particularly in the fields of drug delivery and biomedical devices.

Data Presentation: Comparative Mechanical Properties

The following table summarizes the key mechanical properties of ethylene oxalate-based copolymers and their alternatives. It is important to note that the properties of copolymers can vary significantly based on the specific comonomers used and their molar ratios.

PropertyThis compound-Based CopolymersPolylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Tensile Strength (MPa) 12 - 70+50 - 7011020 - 40
Young's Modulus (GPa) 0.2 - 3.0+1.2 - 3.07.0 - 12.5[1]0.2 - 0.4
Elongation at Break (%) ~260< 1015 - 35> 100
Shore D Hardness Data not readily available*78 - 83Data not readily available**~55
  • Based on their high Young's Modulus, this compound-based copolymers are expected to exhibit high hardness. ** Given its very high modulus, PGA is expected to have a high Shore D hardness.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are based on established ASTM standards to ensure reproducibility.

Tensile Testing (ASTM D882)

This test determines the tensile properties of thin plastic sheeting, which is relevant for films and coatings used in drug delivery.

Methodology:

  • Specimen Preparation: Prepare rectangular specimens with a width of 25 mm and a length of 150 mm. Ensure the specimens are free from nicks and cuts.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically.

    • Set the initial grip separation to 100 mm.

    • Apply a constant rate of crosshead motion until the specimen breaks. The rate should be selected to produce rupture in 0.5 to 5 minutes.

    • Record the load and elongation throughout the test.

  • Calculations: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Shore D Hardness Testing (ASTM D2240)

This method measures the indentation hardness of plastics.

Methodology:

  • Specimen Preparation: Use a specimen with a minimum thickness of 6 mm. The surfaces should be flat and parallel.

  • Conditioning: Condition the specimens under the same conditions as for tensile testing.

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.

    • Apply the presser foot to the specimen as rapidly as possible, without shock, keeping it in a vertical position.

    • Read the scale value after the presser foot is in firm contact with the specimen for 1 second.

  • Reporting: Report the median of at least five readings.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Test Procedure:

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The typical temperature range for these polymers is from ambient to a temperature above their melting point (e.g., 25°C to 250°C).

    • A heat-cool-heat cycle is often employed to erase the thermal history of the material. The first heating scan provides information on the as-received material, while the second heating scan, after controlled cooling, reveals the intrinsic thermal properties.

  • Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (Tg) and the melting temperature (Tm).

Thermogravimetric Analysis (TGA) (based on ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Methodology:

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a tared TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Test Procedure:

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The temperature is ramped to a point where the sample is expected to be fully decomposed (e.g., up to 600°C).

    • The mass of the sample is continuously recorded throughout the heating process.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition and the temperature at maximum rate of weight loss can be determined from this curve and its derivative.

Mandatory Visualization

Experimental Workflow for Mechanical Property Assessment

experimental_workflow Experimental Workflow for Assessing Mechanical Properties of Copolymers cluster_synthesis Copolymer Synthesis cluster_sample_prep Sample Preparation cluster_testing Mechanical & Thermal Testing cluster_analysis Data Analysis & Comparison synthesis This compound-Based Copolymer Synthesis film_casting Solvent Casting or Melt Pressing into Films synthesis->film_casting molding Injection or Compression Molding synthesis->molding dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga Thermogravimetric Analysis (TGA) synthesis->tga tensile Tensile Testing (ASTM D882) film_casting->tensile hardness Shore D Hardness (ASTM D2240) molding->hardness data_proc Data Processing and Calculation of Properties tensile->data_proc hardness->data_proc dsc->data_proc tga->data_proc comparison Comparative Analysis with PLA, PGA, and PCL data_proc->comparison

Caption: Workflow for mechanical and thermal property assessment.

References

A Comparative Analysis of Cytotoxicity: Polyoxalate Nanoparticles Emerge as a Safer Alternative to PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biocompatibility of nanocarriers is a paramount concern. This guide provides a comparative cytotoxicity profile of two leading biodegradable polymers used in nanoparticle-based drug delivery systems: polyoxalate and poly(lactic-co-glycolic acid) (PLGA).

The development of effective and safe nanomedicines hinges on the careful selection of constituent materials. While PLGA has been a cornerstone of biodegradable nanoparticle research for decades, emerging evidence suggests that polyoxalate nanoparticles may offer a superior safety profile. This guide synthesizes available data to facilitate an informed choice between these two platforms.

Executive Summary: Key Findings

Direct comparative studies have demonstrated that polyoxalate nanoparticles exhibit minimal cytotoxicity and are associated with significantly higher cell viability compared to their PLGA counterparts.[1] This suggests that polyoxalate-based systems could represent a more biocompatible option for therapeutic applications, potentially reducing off-target effects and improving patient outcomes.

Quantitative Cytotoxicity Data

Nanoparticle TypeCell LineKey Cytotoxicity FindingsReference
Polyoxalate RAW 264.7 (Macrophage)Minimal cytotoxicity observed in a time- and dose-dependent manner.[1]
HEK 293 (Human Embryonic Kidney)Significantly higher cell viability compared to PLGA nanoparticles.[1]
PLGA RAW 264.7 (Macrophage)Size-dependent cytotoxicity; smaller nanoparticles tend to be more toxic. Did not trigger significant lethal toxicity up to 300 µg/ml, but induced inflammatory responses.[2][3]
HEK 293 (Human Embryonic Kidney)Cytotoxicity is influenced by factors such as nanoparticle size and surface charge.
Various Cancer Cell LinesCytotoxicity is a concern for normal cells, and potency is inversely proportional to nanoparticle size.[4]

Delving into the Mechanisms of Cytotoxicity

The observed differences in cytotoxicity can be attributed to the fundamental properties of the polymers and their degradation products.

Polyoxalate Nanoparticles: These nanoparticles are designed to degrade via hydrolysis into 1,4-cyclohexanedimethanol (B133615) and oxalic acid, which are generally considered non-toxic and are readily cleared by the body.[1] The inherent biocompatibility of these degradation byproducts likely contributes to the minimal cytotoxicity observed.

PLGA Nanoparticles: The cytotoxicity of PLGA nanoparticles is more complex and can be influenced by several factors, including:

  • Size and Surface Charge: Smaller PLGA nanoparticles and those with a positive surface charge have been shown to be more cytotoxic.[5]

  • Acidic Microenvironment: The degradation of PLGA produces lactic and glycolic acids, which can lead to a localized drop in pH. This acidic microenvironment can, in some instances, contribute to cellular stress and toxicity.

  • Oxidative Stress: PLGA nanoparticles have been reported to induce the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

  • Lysosomal Damage: In some cases, nanoparticles can damage lysosomal membranes after endocytosis, triggering apoptosis signaling pathways.

Below is a generalized workflow illustrating the assessment of nanoparticle cytotoxicity, a crucial step in the preclinical evaluation of any nanomedicine.

G cluster_prep Nanoparticle Preparation cluster_cell Cell Culture cluster_exposure Exposure cluster_assay Cytotoxicity Assessment NP_synthesis Nanoparticle Synthesis (Polyoxalate or PLGA) NP_char Physicochemical Characterization (Size, Zeta Potential) NP_synthesis->NP_char NP_exposure Incubation with Nanoparticles (Various Concentrations) NP_char->NP_exposure Cell_culture Cell Seeding (e.g., RAW 264.7, HEK 293) Cell_adherence Cell Adherence and Growth (24h incubation) Cell_culture->Cell_adherence Cell_adherence->NP_exposure MTT_assay MTT Reagent Addition & Incubation NP_exposure->MTT_assay Formazan_sol Formazan Solubilization MTT_assay->Formazan_sol Abs_read Absorbance Reading (Spectrophotometer) Formazan_sol->Abs_read Data_analysis Data Analysis (% Cell Viability) Abs_read->Data_analysis G NP Nanoparticle Interaction with Cell Membrane Internalization Endocytosis/ Internalization NP->Internalization Lysosome Lysosomal Encapsulation Internalization->Lysosome ROS Reactive Oxygen Species (ROS) Generation Internalization->ROS Lys_damage Lysosomal Damage/ Destabilization Lysosome->Lys_damage Lys_damage->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to Ethylene Oxalate-Based Additives in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Development Professionals

In the pursuit of enhancing the performance and lifespan of lithium-ion batteries, electrolyte additives play a pivotal role. This guide provides an objective comparison of the electrochemical performance of lithium bis(oxalato)borate (LiBOB), a derivative of ethylene (B1197577) oxalate (B1200264), against two other widely used electrolyte additives: fluoroethylene carbonate (FEC) and vinylene carbonate (VC). The information presented is curated from peer-reviewed scientific literature to support researchers and scientists in making informed decisions for electrolyte formulation.

Executive Summary

Electrolyte additives are crucial for forming a stable solid electrolyte interphase (SEI) on the anode surface and a protective cathode-electrolyte interphase (CEI) on the cathode. A robust SEI is essential for preventing continuous electrolyte decomposition, minimizing capacity fade, and improving the overall safety and cycle life of lithium-ion batteries. This guide delves into the comparative performance of LiBOB, FEC, and VC, presenting key quantitative data, detailed experimental protocols, and the underlying chemical mechanisms.

Performance Comparison of Electrolyte Additives

The following tables summarize the electrochemical performance of LiBOB, FEC, and VC based on data from various studies. It is important to note that direct comparison can be challenging due to variations in cell chemistry, electrolyte composition, and testing conditions across different research efforts.

Table 1: Cycling Performance and Coulombic Efficiency

AdditiveCell ChemistryConcentrationC-RateTemperature (°C)Capacity RetentionInitial Coulombic Efficiency (%)Citation(s)
LiBOB LiNi0.5Mn1.5O4/Graphite (B72142)1 wt%1C3080% after 80 cyclesNot Reported[1]
LiBOB LiNi0.5Mn1.5O4/Graphite1 wt%1C4540% after 80 cyclesNot Reported[1]
LiBOB Li1.17Ni0.17Mn0.5Co0.17O2/LiNot SpecifiedNot Specified6077.6% after 100 cyclesNot Reported[2]
FEC LiMn2O4/Graphite2 wt%Not Specified60~80% after 130 cycles (improved by ~20%)Not Reported[3][4]
FEC Si/C Composite/Li10 wt%C/10Room TempSignificantly improved vs. baselineHigher than baseline[5]
VC Graphite/Li2 wt%C/2550Improved vs. baselineSlightly lower than baseline[6]
VC Graphite/LiNi0.5Mn1.5O40.09 wt%1C40Improved vs. baseline and higher VC conc.Higher than baseline[7]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

AdditiveElectrodeObservationInterpretationCitation(s)
LiBOB GraphiteIncreased impedance initiallyFormation of a thick, protective SEI[8]
FEC GraphiteLower impedance growth over cyclingFormation of a thin and stable SEI layer[3]
VC GraphiteIncreased impedance at higher concentrationsPolymerization of VC on the electrode surface[9]

Mechanism of Action: SEI and CEI Formation

The effectiveness of these additives stems from their ability to be preferentially reduced or oxidized at the electrode surfaces, forming a stable passivation layer.

Lithium Bis(oxalato)borate (LiBOB)

LiBOB contributes to the formation of a robust SEI on the anode and a protective CEI on the cathode. On the anode, the BOB anion is reduced at a higher potential than conventional carbonate solvents, leading to the formation of an SEI rich in lithium oxalate and borate (B1201080) species.[8][10] This layer is effective in preventing the co-intercalation of solvent molecules into the graphite structure, thereby enhancing stability.[10] On the cathode side, LiBOB can be oxidized to form a protective film that mitigates electrolyte decomposition at high voltages.[2]

Mechanism of LiBOB in SEI and CEI formation.
Fluoroethylene Carbonate (FEC)

FEC is known to form a thin, uniform, and highly resilient SEI on the anode. It is reduced at a higher potential than ethylene carbonate (EC), leading to the formation of an SEI layer rich in lithium fluoride (B91410) (LiF) and polymeric species.[11][12] The presence of LiF is believed to enhance the mechanical stability of the SEI, which is particularly beneficial for high-volume-change anodes like silicon.[1] The FEC-derived SEI effectively suppresses further electrolyte decomposition and improves cycling stability.[3]

SEI formation pathway with FEC additive.
Vinylene Carbonate (VC)

VC is another widely used additive that polymerizes on the anode surface to form a stable SEI. The polymerization of VC is initiated by reduction, leading to the formation of poly(VC).[13][14] This polymeric SEI is effective in passivating the anode surface and preventing solvent co-intercalation, particularly at elevated temperatures.[15] However, excessive amounts of VC can lead to increased impedance due to a thicker polymer layer.[9]

VC polymerization and SEI formation on the anode.

Experimental Protocols

To ensure reproducibility and accurate comparison of electrolyte additives, standardized experimental protocols are essential. Below are detailed methodologies for key electrochemical characterization techniques.

Cell Assembly
  • Electrodes: Prepare working electrodes (e.g., graphite, silicon, or metal oxides) and counter electrodes (e.g., lithium metal) of specified dimensions.

  • Separator: Use a microporous polymer separator (e.g., Celgard).

  • Electrolyte: The base electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The additive of interest (LiBOB, FEC, or VC) is added to the base electrolyte at the desired concentration (e.g., 1-5 wt%).

  • Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Galvanostatic Cycling
  • Objective: To evaluate the cycling stability, capacity retention, and coulombic efficiency.

  • Procedure:

    • Perform a formation cycle at a low C-rate (e.g., C/20) for the first cycle to form a stable SEI.

    • Cycle the cells between defined voltage limits (e.g., 3.0 V and 4.2 V for a standard graphite/LiCoO2 cell) at a specific C-rate (e.g., C/5, 1C).

    • Record the charge and discharge capacities for each cycle.

    • Calculate the coulombic efficiency (discharge capacity / charge capacity) and capacity retention (discharge capacity at cycle 'n' / initial discharge capacity).

    • Conduct cycling at various temperatures to assess thermal stability.

Cyclic Voltammetry (CV)
  • Objective: To investigate the electrochemical reduction and oxidation potentials of the electrolyte and additives.

  • Procedure:

    • Use a three-electrode setup with a working electrode, a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal).

    • Scan the potential of the working electrode at a slow scan rate (e.g., 0.1 mV/s) within a potential window that covers the expected redox reactions of the electrolyte components.

    • The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the additive and solvent, providing insight into the SEI formation process.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To analyze the impedance characteristics of the cell, including the resistance of the SEI layer and charge transfer resistance.

  • Procedure:

    • Bring the cell to a specific state of charge (SOC) (e.g., 50% or 100%).

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the resulting AC current response to determine the impedance at each frequency.

    • Plot the data as a Nyquist plot (imaginary impedance vs. real impedance). The semicircle in the high-to-medium frequency range is typically associated with the SEI and charge transfer processes.

General experimental workflow for additive evaluation.

Conclusion

The choice of an appropriate electrolyte additive is critical and depends on the specific battery chemistry and performance requirements.

  • LiBOB shows promise for high-voltage applications and can form a robust SEI and CEI, though initial impedance might be higher.

  • FEC is particularly effective for silicon-based anodes due to the formation of a mechanically stable, LiF-rich SEI, leading to excellent cycling stability.

  • VC is a well-established additive that improves performance, especially at elevated temperatures, through the formation of a polymeric SEI. However, its concentration needs to be carefully optimized to avoid excessive impedance.

This guide provides a foundational comparison to aid in the selection and further investigation of these and other electrolyte additives. Researchers are encouraged to consult the cited literature for more in-depth information and to design experiments tailored to their specific research goals.

References

comparative study of different synthesis routes for ethylene oxalate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Ethylene (B1197577) Oxalate (B1200264)

Ethylene oxalate, a cyclic diester, serves as a valuable monomer for the production of poly(this compound), a biodegradable polymer with promising applications. This guide provides a comparative study of two primary synthetic routes to this compound, offering insights into their respective methodologies, reaction conditions, and yields. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry, providing a basis for selecting an appropriate synthesis strategy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis routes, providing a clear comparison of their performance metrics.

ParameterRoute A: From Diethyl Oxalate and Ethylene GlycolRoute B: From Oxalic Acid and Ethylene Glycol
Starting Materials Diethyl oxalate, Ethylene glycolOxalic acid, Ethylene glycol
Catalyst Sodium (for prepolymer), none for depolymerizationConcentrated Sulfuric Acid
Reaction Temperature Prepolymer: Not specified; Depolymerization: 191-216 °C[1]Heating required (temperature not specified)[2]
Reaction Pressure Depolymerization: 0.03-0.4 mm Hg (vacuum)[1]Atmospheric pressure[2]
Reaction Time Depolymerization: ~6 hours[1]Not specified
Yield 83.5% (of cyclic monomer from prepolymer)[1]Not specified in literature
Key Process Steps 1. Prepolymer synthesis, 2. Depolymerization1. Direct esterification and cyclization

Experimental Protocols

Route A: Synthesis from Diethyl Oxalate and Ethylene Glycol via Prepolymer Depolymerization

This synthetic route involves a two-step process: the initial formation of a low molecular weight prepolymer from diethyl oxalate and ethylene glycol, followed by the depolymerization of this prepolymer under vacuum to yield the cyclic this compound monomer.[1]

Step 1: Preparation of the Prepolymer

A waxy prepolymer is synthesized through the condensation reaction of diethyl oxalate with two moles of ethylene glycol, using sodium as a catalyst.[1] While detailed conditions for this specific prepolymerization are not provided in the cited document, similar esterification reactions are typically carried out by heating the reactants in the presence of a catalytic amount of sodium ethoxide (formed in situ from sodium and ethanol, a byproduct).

Step 2: Depolymerization of the Prepolymer

  • A short-path distillation apparatus is charged with the yellow, waxy prepolymer.

  • The apparatus is heated to a bath temperature of 191-216 °C under a high vacuum (0.03 to 0.4 mm of Hg pressure).

  • The depolymerization reaction proceeds for approximately six hours.

  • The cyclic this compound monomer distills and is collected. The product is a solid at room temperature with a melting point of 144-148 °C.

  • The reported yield of the cyclic this compound from the prepolymer is 83.5%.[1] Recrystallization from a mixture of acetone (B3395972) and ether can be performed for further purification, though it is reported to result in minimal improvement in purity.[1]

Route B: Direct Synthesis from Oxalic Acid and Ethylene Glycol

This method involves the direct esterification and dehydration of oxalic acid and ethylene glycol to form the cyclic this compound.

  • Ethylene glycol and oxalic acid are heated together in the presence of a strong dehydrating agent, such as concentrated sulfuric acid.[2]

  • The concentrated sulfuric acid catalyzes the esterification and facilitates the removal of water, which drives the reaction towards the formation of the cyclic product.[2]

  • The reaction leads to the formation of a five-membered cyclic diester, this compound.[2]

  • Specific reaction temperatures, times, and yields for this direct cyclization are not detailed in the available literature. The process would require careful control of the reaction conditions to favor the formation of the monomer over linear oligomers.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the two synthetic routes for this compound.

Route_A cluster_0 Route A: From Diethyl Oxalate and Ethylene Glycol Diethyl Oxalate Diethyl Oxalate Prepolymer Synthesis Prepolymer Synthesis Diethyl Oxalate->Prepolymer Synthesis Ethylene Glycol_A Ethylene Glycol Ethylene Glycol_A->Prepolymer Synthesis Prepolymer Prepolymer Prepolymer Synthesis->Prepolymer Sodium Catalyst Depolymerization Depolymerization Prepolymer->Depolymerization Heat, Vacuum Ethylene Oxalate_A This compound Depolymerization->Ethylene Oxalate_A

Caption: Synthetic pathway for Route A, starting from diethyl oxalate and ethylene glycol.

Route_B cluster_1 Route B: From Oxalic Acid and Ethylene Glycol Oxalic Acid Oxalic Acid Direct Esterification & Cyclization Direct Esterification & Cyclization Oxalic Acid->Direct Esterification & Cyclization Ethylene Glycol_B Ethylene Glycol Ethylene Glycol_B->Direct Esterification & Cyclization Ethylene Oxalate_B This compound Direct Esterification & Cyclization->Ethylene Oxalate_B Conc. H2SO4, Heat

Caption: Synthetic pathway for Route B, starting from oxalic acid and ethylene glycol.

References

Safety Operating Guide

Safe Disposal of Ethylene Oxalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety. This guide provides essential safety and logistical information for the proper disposal of ethylene (B1197577) oxalate (B1200264) (also known as diethyl oxalate), a combustible and hazardous chemical. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety Precautions

Before beginning any disposal procedures, it is imperative to be fully aware of the hazards associated with ethylene oxalate and to take the necessary safety precautions. Personnel handling this chemical must be thoroughly trained on its risks.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye and face protection.[1][2][3] It is recommended to use two pairs of nitrile gloves.[4] An eyewash station and safety shower should be readily accessible.[1][5]

Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][3][6]

Ignition Sources: this compound is a combustible liquid.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3][6] Use spark-proof tools and explosion-proof equipment.[6]

Emergency Procedures: Ensure that all personnel are familiar with emergency procedures for spills or accidental releases.[3]

This compound Hazard Profile

This compound is classified as a hazardous substance. Below is a summary of its key hazards.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes severe skin burns.
Eye Damage/Irritation Causes serious eye damage and irritation.[1][2]
Flammability Combustible liquid.[1][2]
Aquatic Toxicity Harmful to aquatic life.
Organ Toxicity May cause damage to kidneys through prolonged or repeated exposure if swallowed.

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a designated hazardous waste management program.[4][5][7] Do not dispose of this compound down the drain or in regular trash. [1]

Experimental Protocol: Small-Scale Spill Neutralization

This procedure is intended for trained personnel for emergency response to small spills in a controlled laboratory setting.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[3][5]

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[3][5][6]

  • Collect Contaminated Materials: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them into a sealed and properly labeled container for hazardous waste disposal.[3][5][6]

  • Decontaminate the Area: Ventilate and wash the spill area after the clean-up is complete.[5]

Waste Management and Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

EthyleneOxalateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation container Use a Designated, Labeled, and Sealed Hazardous Waste Container ventilation->container storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials container->storage spill Small Spill? storage->spill spill_cleanup Absorb with Inert Material (e.g., Vermiculite) spill->spill_cleanup Yes no_drain Do NOT Pour Down Drain spill->no_drain No (Bulk Waste) collect_spill Collect and Place in Hazardous Waste Container spill_cleanup->collect_spill disposal_facility Arrange for Pickup by an Approved Hazardous Waste Disposal Facility collect_spill->disposal_facility no_drain->disposal_facility end Disposal Complete disposal_facility->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylene oxalate
Reactant of Route 2
Ethylene oxalate

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